molecular formula C8H10N2O B160978 4-amino-N-methylbenzamide CAS No. 6274-22-2

4-amino-N-methylbenzamide

Cat. No.: B160978
CAS No.: 6274-22-2
M. Wt: 150.18 g/mol
InChI Key: XAGFYNSCWICYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methylbenzamide is a valuable chemical intermediate in medicinal chemistry and pharmaceutical research, particularly in the development of targeted cancer therapies. Its structure serves as a key building block in the synthesis of novel small-molecule kinase inhibitors (SMKIs) . These inhibitors are designed to mimic the natural ATP substrate and can function as either type 1 (ATP-competitive) or type 2 (allosteric) protein kinase inhibitors, depending on the substituents added to the core structure . Research has demonstrated that derivatives incorporating the 4-aminobenzamide scaffold exhibit promising in vitro anticancer activity, showing efficacy against various cancer cell lines, including chronic myelogenous leukemia (K562) and promyelocytic leukemia (HL-60) . Furthermore, specific compounds based on this structure have been reported to induce apoptosis and cell cycle arrest, preventing the division of cancer cells . Beyond oncology, this intermediate is also identified as a key precursor in the synthesis of advanced pharmaceutical agents, such as the novel antiandrogen drug Enzalutamide (MDV3100) for the treatment of advanced prostate cancer . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGFYNSCWICYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284370
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-22-2
Record name 6274-22-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-N-methylbenzamide from 4-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-amino-N-methylbenzamide, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the commercially available starting material, 4-nitrobenzoyl chloride. The process involves an initial amidation reaction to form the intermediate, 4-nitro-N-methylbenzamide, followed by the reduction of the nitro group to yield the final product. This guide includes detailed experimental procedures, data summaries, and workflow visualizations to facilitate its application in a laboratory setting.

Synthesis Overview

The synthesis of this compound from 4-nitrobenzoyl chloride is a straightforward and efficient process that can be divided into two primary chemical transformations:

  • Step 1: Amidation of 4-nitrobenzoyl chloride. This step involves the reaction of 4-nitrobenzoyl chloride with methylamine. This is a nucleophilic acyl substitution reaction where the methylamine displaces the chloride on the acyl chloride, forming an amide bond. This reaction is typically high-yielding and proceeds under mild conditions.

  • Step 2: Reduction of 4-nitro-N-methylbenzamide. The nitro group of the intermediate is then reduced to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation, often employing catalysts such as palladium on carbon (Pd/C). This method is known for its high efficiency and clean reaction profile.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-nitrobenzoyl chlorideC₇H₄ClNO₃185.56Yellow crystalline solid122-04-3
4-nitro-N-methylbenzamideC₈H₈N₂O₃180.16Off-white to yellow solid2585-23-1
This compoundC₈H₁₀N₂O150.18White to off-white crystalline solid6274-22-2

Table 2: Summary of Reaction Conditions and Expected Yields

Reaction StepKey ReagentsSolventTemperatureReaction TimeExpected Yield
Amidation 4-nitrobenzoyl chloride, Methylamine (40% in H₂O), TriethylamineDichloromethane (DCM)0 °C to Room Temp.1-2 hours>90%
Reduction 4-nitro-N-methylbenzamide, H₂ gas, 10% Pd/CEthanol or MethanolRoom Temp.2-4 hours>95%

Experimental Protocols

The following protocols are based on established synthetic methods for analogous reactions and provide a clear, step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of 4-nitro-N-methylbenzamide

This protocol details the amidation of 4-nitrobenzoyl chloride with methylamine.

Materials:

  • 4-nitrobenzoyl chloride

  • Methylamine (40% solution in water)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate beaker, mix methylamine solution (1.1 eq) and triethylamine (1.2 eq).

  • Add the methylamine/triethylamine mixture dropwise to the stirred solution of 4-nitrobenzoyl chloride over 15-20 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 4-nitro-N-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield an off-white to yellow solid.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 4-nitro-N-methylbenzamide to the final product.

Materials:

  • 4-nitro-N-methylbenzamide

  • 10% Palladium on carbon (10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen (H₂) gas

  • Celite®

Equipment:

  • Hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a hydrogenation vessel, dissolve 4-nitro-N-methylbenzamide (1.0 eq) in ethanol or methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.

  • Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm or using a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain a white to off-white crystalline solid.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow start 4-nitrobenzoyl chloride step1 Amidation with Methylamine start->step1 intermediate 4-nitro-N-methylbenzamide step1->intermediate step2 Reduction (Catalytic Hydrogenation) intermediate->step2 product This compound step2->product

Caption: Overall workflow for the synthesis of this compound.

Amidation Reaction Logical Diagram

Amidation_Reaction reagents Reagents: - 4-nitrobenzoyl chloride - Methylamine - Triethylamine conditions Conditions: - Anhydrous DCM - 0 °C to RT reagents->conditions React under workup Work-up: - Acid/Base Wash - Extraction - Drying conditions->workup Followed by purification Purification: - Recrystallization workup->purification Leading to product Product: 4-nitro-N-methylbenzamide purification->product

Caption: Logical flow of the amidation step.

Reduction Reaction Logical Diagram

Reduction_Reaction substrate Substrate: 4-nitro-N-methylbenzamide catalyst Catalyst & Reagent: - 10% Pd/C - H₂ gas substrate->catalyst Combined with conditions Conditions: - Ethanol/Methanol - Room Temperature - 1-3 atm H₂ catalyst->conditions Under workup Work-up: - Catalyst Filtration - Solvent Evaporation conditions->workup Followed by final_product Final Product: This compound workup->final_product

Caption: Logical flow of the reduction step.

An In-depth Technical Guide to the Physicochemical Properties of 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-N-methylbenzamide is a vital organic intermediate with significant applications in the pharmaceutical and chemical industries. A comprehensive understanding of its physicochemical properties is fundamental for its effective use in synthesis, formulation, and drug design. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, including its melting point, boiling point, solubility, and acid dissociation constant (pKa). Furthermore, this document outlines detailed experimental protocols for the determination of these key parameters and presents a logical workflow for a common synthetic route.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems, influencing factors such as reaction kinetics, bioavailability, and formulation stability.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance White to light yellow/orange crystalline powder[2]
Melting Point 178-184 °C
Boiling Point (Predicted) 364.1 ± 25.0 °C
Density 1.137 g/cm³
pKa (Predicted) 15.84 ± 0.46
Solubility Soluble in Methanol. Slightly soluble in water. Soluble in alcohols, ethers, and chlorinated hydrocarbons.[2]
Vapor Pressure 1.72E-05 mmHg at 25°C
Flash Point 174 °C

Experimental Protocols

Accurate determination of physicochemical properties is essential for compound characterization and quality control. The following sections detail standard laboratory protocols for measuring the key parameters of this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm in height) of the compound into the sealed end.[3][4]

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[4]

  • Observation: The temperature at which the solid first begins to liquefy is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[5]

  • Purity Assessment: A narrow melting range (0.5-1.0°C) is indicative of a pure compound, while impurities will typically cause a depression and broadening of the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[6]

Materials:

  • This compound sample

  • Solvent of interest (e.g., water, methanol)

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge or filtration apparatus (e.g., 0.45 µm filter)

  • Calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a vial containing a known volume of the solvent. This ensures that a saturated solution is achieved.[6][7]

  • Equilibration: The vials are sealed and placed in a constant temperature shaker (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.[7][8]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration to obtain a clear, saturated supernatant.[6][7]

  • Quantification: The concentration of the dissolved this compound in the supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[6]

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable compounds.[9]

Materials:

  • This compound sample

  • Calibrated pH meter with an electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized titrant (0.1 M HCl or 0.1 M NaOH)[10][11]

  • Solvent (e.g., water, or a co-solvent system like methanol-water for compounds with low aqueous solubility)[12]

  • Beaker or titration vessel

Procedure:

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of the chosen solvent to create a solution of known concentration (e.g., 1 mM).[10]

  • Titration Setup: The solution is placed in the titration vessel with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution. The setup should be purged with nitrogen to remove dissolved CO₂.[10][11]

  • Titration: For a basic compound, the solution is titrated with a standardized solution of HCl. For an acidic compound, a standardized solution of NaOH is used. The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[12]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added.

  • pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid or base, the pKa is the pH at which half of the compound has been neutralized (the midpoint of the steepest part of the curve).[9]

Synthesis and Experimental Workflows

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives. A common laboratory-scale synthesis involves the reduction of a nitro group. The following diagrams illustrate a general workflow for this synthesis and for the determination of the key physicochemical properties discussed.

G cluster_synthesis Synthesis Workflow start N-methyl-4-nitrobenzamide reagents Reducing Agent (e.g., Zinc Powder) Ammonium Chloride Solution start->reagents Add to solution reaction Reduction Reaction (Stirring in THF/Water/Methanol) start->reaction reagents->reaction filtration Filtration (Remove solid catalyst/reagents) reaction->filtration extraction Liquid-Liquid Extraction (with Ethyl Acetate) filtration->extraction drying Drying (over Na₂SO₄) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration product This compound concentration->product

Caption: A representative workflow for the synthesis of this compound.

G cluster_physchem Physicochemical Property Determination Workflow sample Pure this compound Sample mp_prep Prepare Capillary Sample sample->mp_prep sol_prep Equilibrate Excess Solid in Solvent (Shake-Flask) sample->sol_prep pka_prep Prepare Solution of Known Concentration sample->pka_prep mp_det Melting Point Apparatus mp_prep->mp_det mp_result Melting Range (°C) mp_det->mp_result sol_sep Separate Solid and Liquid Phases sol_prep->sol_sep sol_quant Quantify Concentration (HPLC/UV-Vis) sol_sep->sol_quant sol_result Solubility (mg/mL or mol/L) sol_quant->sol_result pka_titrate Potentiometric Titration pka_prep->pka_titrate pka_analyze Analyze Titration Curve pka_titrate->pka_analyze pka_result pKa Value pka_analyze->pka_result

Caption: General experimental workflow for determining key physicochemical properties.

Biological Context and Applications

This compound is primarily recognized as a key intermediate in the synthesis of more complex, biologically active molecules.[2] It serves as a building block for various pharmaceutical compounds. For instance, derivatives of 4-aminobenzamide have been investigated as inhibitors of DNA methyltransferase (DNMT), which are important targets in cancer therapy.[13] The structural motif of 4-aminobenzamide is also found in compounds designed as kinase inhibitors and other therapeutic agents.[14] Therefore, the primary relevance of this compound in drug development lies in its role as a versatile scaffold for medicinal chemistry efforts.

References

4-amino-N-methylbenzamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-amino-N-methylbenzamide, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a representative synthesis protocol, and discusses its potential, though not yet fully elucidated, role in broader pharmacological contexts.

Core Compound Information

This compound is an organic compound featuring a benzamide core with an amino group and a methylamido group at positions 4 and 1 of the benzene ring, respectively. Its fundamental properties are summarized below.

PropertyValueCitation(s)
CAS Number 6274-22-2[1]
Molecular Weight 150.18 g/mol [1]
Molecular Formula C₈H₁₀N₂O[1]
Physical State Solid
Melting Point 181 °C
Boiling Point (Predicted) 364.1 ± 25.0 °C
Solubility Soluble in alcohols, ethers, and chlorinated hydrocarbons; slightly soluble in water.[2]
IUPAC Name This compound[1]

Synthesis and Experimental Protocols

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis of benzamides typically involves the acylation of an amine. A representative protocol for the synthesis of this compound, based on common organic chemistry principles, is provided below. This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Representative Synthesis of this compound

The synthesis can be conceptualized as a two-step process starting from 4-nitrobenzoic acid. The first step is the formation of the amide, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of N-methyl-4-nitrobenzamide

  • Activation of Carboxylic Acid: In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Activating Agent: Add a coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide), to the solution. If using SOCl₂, the reaction will produce the acyl chloride.

  • Amidation: In a separate flask, dissolve methylamine in an appropriate solvent. Cool this solution in an ice bath.

  • Reaction: Slowly add the activated 4-nitrobenzoyl species to the methylamine solution. The reaction is typically stirred at room temperature for several hours.

  • Work-up and Isolation: After the reaction is complete, the mixture is typically washed with a dilute acid, a dilute base, and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield N-methyl-4-nitrobenzamide.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolution: Dissolve the N-methyl-4-nitrobenzamide from the previous step in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenation: The reaction mixture is then placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, the catalyst is removed by filtration through celite. The solvent is then evaporated to yield this compound. The product can be further purified by recrystallization or column chromatography.

G Generalized Synthesis Workflow A 4-Nitrobenzoic Acid reagent1 SOCl2 or Coupling Agent, Methylamine A->reagent1 B N-methyl-4-nitrobenzamide reagent2 H2, Pd/C B->reagent2 C This compound reagent1->B reagent2->C

A generalized workflow for the synthesis of this compound.

Biological and Pharmacological Context

Direct studies on the biological activity of this compound are not extensively reported in publicly available literature. However, the benzamide scaffold is a well-established pharmacophore in drug discovery and development. Numerous approved drugs and clinical candidates incorporate this structural motif.

The presence of the aminobenzamide structure suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminobenzamides have been investigated as:

  • PARP (Poly (ADP-ribose) polymerase) inhibitors: These are crucial in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.

  • Kinase inhibitors: Many kinase inhibitors, which are pivotal in oncology and immunology, feature benzamide moieties that interact with the hinge region of the kinase domain.

  • Hedgehog signaling pathway inhibitors: Aberrant hedgehog signaling is implicated in several cancers, and benzamide-containing compounds have been explored as modulators of this pathway[3].

Given the importance of the benzamide scaffold, a hypothetical workflow for screening a compound like this compound or its derivatives for biological activity is presented below.

G Hypothetical Biological Screening Workflow cluster_0 Initial Screening cluster_1 Hit Validation and Target Identification cluster_2 Mechanism of Action Studies A Compound Library (including this compound derivatives) B High-Throughput Screening (e.g., cell viability assays) A->B C Dose-Response Studies B->C D Target Deconvolution (e.g., affinity chromatography, proteomics) C->D E Pathway Analysis (e.g., Western blot, reporter assays) D->E F In Vivo Efficacy Studies (animal models) E->F G Lead Optimization F->G

A hypothetical workflow for the biological evaluation of novel compounds.

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties. While it is primarily recognized as a versatile intermediate in organic synthesis, its core aminobenzamide structure is of significant interest in medicinal chemistry. The lack of extensive research on its specific biological activities presents an opportunity for future investigations, particularly in the context of developing novel therapeutics that leverage the privileged benzamide scaffold. The protocols and workflows presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

The Genesis and Evolution of 4-Amino-N-methylbenzamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-amino-N-methylbenzamide scaffold is a versatile pharmacophore that has served as a foundational building block in the discovery and development of a diverse array of therapeutic agents. Its inherent structural features, including a primary aromatic amine, a secondary amide, and a benzene ring, offer multiple points for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this compound analogs. It details key experimental protocols, presents quantitative biological data for prominent analogs, and visualizes the intricate signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Discovery and Historical Context

The precise historical account of the first synthesis of the parent compound, this compound, is not prominently documented in seminal, standalone publications. Its emergence is likely rooted in broader explorations of benzamide chemistry throughout the 20th century, where it was probably synthesized as an intermediate or as part of a larger chemical library. The fundamental reactions required for its synthesis, namely the acylation of an aniline derivative and the reduction of a nitro group, were well-established by the mid-20th century.

The true significance of the this compound core emerged later, with its incorporation into more complex molecules designed to interact with specific biological targets. The late 20th and early 21st centuries saw a surge in the development of targeted therapies, particularly in oncology, which spurred the investigation of scaffolds like this compound as privileged structures for kinase and epigenetic enzyme inhibitors.

General Synthetic Pathways

The synthesis of this compound and its analogs generally follows a convergent and reliable synthetic strategy. The most common approach involves two key steps: the formation of an amide bond and the reduction of a nitro group.

Logical Synthesis Workflow

start Starting Material (e.g., 4-nitrobenzoic acid) step1 Amide Bond Formation (e.g., with methylamine) start->step1 intermediate Nitro-intermediate (4-nitro-N-methylbenzamide) step1->intermediate step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate->step2 product Final Product (this compound) step2->product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on common organic synthesis methodologies.

Step 1: Synthesis of 4-nitro-N-methylbenzamide

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitrobenzoic acid in a suitable solvent such as chloroform or dichloromethane.

  • Acyl Chloride Formation: Add thionyl chloride dropwise to the solution at room temperature. The reaction mixture is then heated to reflux for 2-3 hours to ensure complete conversion to 4-nitrobenzoyl chloride. The excess thionyl chloride can be removed by distillation.

  • Amidation: The crude 4-nitrobenzoyl chloride is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled in an ice bath. A solution of methylamine in a suitable solvent is then added dropwise. The reaction is stirred for 1-2 hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed with water, a dilute acid solution (e.g., 1M HCl) to remove excess methylamine, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-nitro-N-methylbenzamide. The product can be further purified by recrystallization.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the 4-nitro-N-methylbenzamide intermediate in a solvent such as ethanol or ethyl acetate in a flask suitable for hydrogenation.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: The flask is purged with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.

  • Monitoring and Completion: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield this compound.

Key Analogs and Their Biological Activities

The this compound scaffold has been instrumental in the development of several classes of therapeutic agents. This section highlights some of the most significant examples with their quantitative biological data.

DNA Methyltransferase (DNMT) Inhibitors

A notable application of this scaffold is in the design of non-nucleoside DNMT inhibitors. SGI-1027 is a prominent example.

Table 1: In Vitro Activity of SGI-1027 and Analogs against DNMTs

CompoundTargetIC50 (µM)
SGI-1027DNMT112.5
SGI-1027DNMT3A7.5
SGI-1027DNMT3B8.0

DNA Methylation Pathway and Inhibition

SAM SAM (S-adenosyl methionine) DNMT DNMT Enzyme SAM->DNMT Provides methyl group DNA Unmethylated DNA (Cytosine) DNMT->DNA Catalyzes methylation Methylated_DNA Methylated DNA (5-methylcytosine) DNA->Methylated_DNA Methylation Inhibitor This compound Analog (e.g., SGI-1027) Inhibitor->DNMT Inhibits EGF EGF Ligand EGFR EGFR EGF->EGFR Binds and Activates RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-Aminobenzamide Kinase Inhibitor Inhibitor->EGFR Inhibits

Spectroscopic Analysis of 4-amino-N-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-amino-N-methylbenzamide, a molecule of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6Doublet2HAr-H (ortho to C=O)
~6.6Doublet2HAr-H (ortho to NH₂)
~6.0 (broad)Singlet1HN-H (amide)
~4.0 (broad)Singlet2HNH₂ (amino)
2.85Doublet3HN-CH₃

Note: Predicted values based on typical chemical shifts for similar structures. The broadness of the NH and NH₂ signals is due to hydrogen bonding and quadrupolar effects.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~168C=O (amide)
~150Ar-C (para to C=O, attached to NH₂)
~129Ar-C (ortho to C=O)
~125Ar-C (ipso, attached to C=O)
~113Ar-C (ortho to NH₂)
~26N-CH₃

Note: Predicted values based on typical chemical shifts for substituted benzamides.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (amine and amide)
3030MediumAromatic C-H stretching
2920MediumAliphatic C-H stretching (CH₃)
1640StrongC=O stretching (amide I band)
1600, 1580Medium-StrongAromatic C=C stretching
1540MediumN-H bending (amide II band)
1300MediumC-N stretching
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
150100[M]⁺ (Molecular Ion)
13380[M - NH₂]⁺
12060[M - NCH₃]⁺
9270[C₆H₄NH₂]⁺
6540[C₅H₅]⁺

Note: Fragmentation pattern is predicted based on the structure. The molecular ion is expected to be the base peak.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and 16 scans.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 scans.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of solid this compound was finely ground with potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet.

  • Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.

  • Instrumentation: Mass spectral analysis was performed on a Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer using electrospray ionization (ESI) in positive ion mode.

  • Data Acquisition: The instrument was operated with a capillary voltage of 3.5 kV, a source temperature of 320°C, and a sheath gas flow rate of 40 (arbitrary units). The mass spectrum was acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Processing: The acquired mass spectrum was processed to identify the molecular ion peak and major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of an organic compound like this compound using various spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report Confirmation Purity_Assessment->Final_Report Verification

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of 4-amino-N-methylbenzamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-amino-N-methylbenzamide in various organic solvents. Due to the limited availability of public quantitative data for this specific compound, this guide focuses on qualitative solubility information and presents standardized experimental protocols for its empirical determination. This information is crucial for researchers and professionals involved in drug development, formulation, and chemical synthesis.

Qualitative Solubility Data

This compound is generally soluble in a range of polar and chlorinated organic solvents and is slightly soluble in water.[1][2] The qualitative solubility in various organic solvents is summarized in the table below. This information is compiled from various chemical supplier databases and literature sources.

Solvent ClassRepresentative SolventsQualitative Solubility
Alcohols MethanolSoluble[1][3]
Ketones AcetoneSoluble[2]
Esters Ethyl AcetateSoluble[2]
Chlorinated Solvents Chloroform, DichloromethaneSoluble[2]
Ethers (General)Soluble[1]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO)Soluble[2]
Aqueous WaterSlightly Soluble[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The "shake-flask" method is considered the gold standard for determining equilibrium solubility. Below is a detailed protocol for this method, which can be adapted for various solvent and temperature conditions.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) with a UV detector or other suitable analytical instrumentation

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours, but the exact time should be determined empirically.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to sediment.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical signal on the calibration curve. This concentration represents the equilibrium solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Filtration cluster_quantification Quantification A Add excess this compound to a known volume of solvent B Seal vial and agitate at constant temperature (24-72h) A->B C Allow excess solid to sediment B->C D Withdraw and filter supernatant C->D E Analyze by HPLC-UV D->E F Calculate concentration using a calibration curve E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of Novel 4-amino-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel chemical entities with potent and selective biological activities is paramount. Among the myriad of scaffolds explored, 4-amino-N-methylbenzamide has emerged as a promising framework for the development of new therapeutic agents. This technical guide offers an in-depth exploration of the potential biological activities of novel derivatives of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this exciting area of medicinal chemistry.

The versatile structure of this compound allows for diverse chemical modifications, leading to a wide array of pharmacological properties. This guide synthesizes current research findings, detailing the anticancer, antimicrobial, and anti-inflammatory activities of these novel derivatives. Particular emphasis is placed on quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a robust foundation for future research and development endeavors.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several novel this compound derivatives have demonstrated significant potential as anticancer agents. In vitro studies have revealed their ability to inhibit the growth of various cancer cell lines, highlighting their promise in oncology research.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 10 HL-60 (Leukemia)Not Specified5.6[1]
Compound 13 K-562 (Leukemia)Not Specified5.6[1]
Compound 15 HL-60 (Leukemia)Not Specified5.6[1]
Compound 28j K-562 (Leukemia)Not Specified6.9[1]
Compound 28k K-562 (Leukemia)Not Specified3.6[1]
Compound 28l K-562 (Leukemia)Not Specified4.5[1]
BJ-13 Gastric Cancer CellsAntiproliferativePotent Activity[2]
Compound 7 K-562 (Leukemia)Antiproliferative2.27[3]
Compound 7 HL-60 (Leukemia)Antiproliferative1.42[3]
Compound 7 OKP-GS (Renal Carcinoma)Antiproliferative4.56[3]
Compound 10 K-562 (Leukemia)Antiproliferative2.53[3]
Compound 10 HL-60 (Leukemia)Antiproliferative1.52[3]
Compound 6g A-498 (Kidney)MTT Assay14.46[4]
Compound 6g NCI-H23 (Lung)MTT Assay13.97[4]
Compound 6g MDAMB-231 (Breast)MTT Assay11.35[4]
Compound 6g MCF-7 (Breast)MTT Assay11.58[4]
Compound 6g A-549 (Lung)MTT Assay15.77[4]
Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[5]

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow MTT Assay Workflow A Seed cancer cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound derivatives B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow of the MTT assay for assessing cell viability.

Signaling Pathways in Anticancer Activity

Some benzamide derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[5] Inhibition of EGFR can block downstream signaling, leading to reduced cancer cell growth.[5] Another implicated mechanism involves the induction of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis.[2]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Benzamide This compound Derivative Benzamide->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Novel this compound derivatives have shown promising activity against a range of pathogenic microorganisms.

Quantitative Data Summary: Antimicrobial Activity
Compound IDMicroorganismAssay TypeZone of Inhibition (mm)MIC (µg/mL)Reference
5a B. subtilisDisc Diffusion256.25[7]
5a E. coliDisc Diffusion313.12[7]
6b E. coliDisc Diffusion243.12[7]
6c B. subtilisDisc Diffusion246.25[7]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing broth medium.[10]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[10]

  • Controls: Positive (microorganism and broth), negative (broth only), and sterility controls are included.[10]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Broth_Microdilution_Workflow Broth Microdilution Workflow A Prepare standardized microbial inoculum C Inoculate each well with the microbial suspension A->C B Perform serial dilutions of the compound in a 96-well plate B->C D Include positive, negative, and sterility controls C->D E Incubate the plate D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for the broth microdilution assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Certain benzamide and nicotinamide derivatives have been shown to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[11]

Quantitative Data Summary: Anti-inflammatory Activity

Currently, specific quantitative data for novel this compound derivatives' anti-inflammatory activity is limited in the reviewed literature. The following protocols are standard methods used to evaluate the anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of new compounds.[12]

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds, a positive control (e.g., a standard NSAID), and a vehicle control are administered to different groups of rats, typically orally or intraperitoneally.

  • Induction of Edema: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Experimental Protocol: In Vitro Protein Denaturation Assay

The ability of a compound to prevent protein denaturation can be an indicator of its anti-inflammatory potential, as protein denaturation is a known cause of inflammation.[5]

  • Reaction Mixture: A reaction mixture is prepared containing egg albumin, phosphate-buffered saline (PBS), and varying concentrations of the test compound.[5]

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.[5]

  • Heat-Induced Denaturation: Protein denaturation is induced by heating the mixtures at 70°C for 5 minutes.[5]

  • Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm. The percentage inhibition of denaturation is then calculated.[5]

Signaling Pathways in Anti-inflammatory Activity

A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), thereby exerting an anti-inflammatory effect.[11]

NFkB_Signaling_Pathway NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB:s->NFkB Releases Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) Nucleus->Cytokines Induces transcription of Benzamide This compound Derivative Benzamide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The diverse biological activities exhibited by novel this compound derivatives underscore their significant potential in drug discovery. The data and protocols presented in this technical guide provide a solid framework for researchers to build upon. Future investigations should focus on elucidating the structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds. Further in vivo studies and toxicological assessments will be crucial in translating these promising in vitro findings into clinically viable therapeutic agents. The continued exploration of this chemical scaffold holds great promise for the development of next-generation treatments for cancer, infectious diseases, and inflammatory disorders.

References

The Pivotal Role of 4-amino-N-methylbenzamide and its Analogs as Pharmaceutical Precursors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 4-amino-N-methylbenzamide and its structurally related analogs as crucial precursors in the synthesis of modern pharmaceuticals. While this compound itself is a versatile chemical intermediate, its fluorinated counterpart, 4-amino-2-fluoro-N-methylbenzamide, serves as a key building block in the synthesis of the potent anti-cancer drug, Enzalutamide. This guide will delve into the properties of this compound, followed by a detailed examination of the synthesis of Enzalutamide, illustrating the utility of this class of benzamide derivatives in pharmaceutical development. The experimental protocols, quantitative data, and the intricate signaling pathway of Enzalutamide will be thoroughly discussed to provide a comprehensive resource for researchers in drug discovery and development.

This compound: Properties and Synthetic Overview

This compound is a stable, crystalline solid that serves as a valuable building block in organic synthesis.[1][2] Its bifunctional nature, possessing both an aromatic amine and a secondary amide, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of more complex molecules.

A common synthetic route to this compound involves the reaction of 4-nitrobenzoyl chloride with methylamine, followed by the reduction of the nitro group to an amine. This straightforward process provides a reliable source of the precursor for further synthetic applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6274-22-2[2][3]
Molecular Formula C₈H₁₀N₂O[2][3]
Molecular Weight 150.18 g/mol [2][3]
Appearance White to off-white crystalline solid[1]
Melting Point 178-181 °C[2]
Solubility Soluble in methanol, ethanol, and other polar organic solvents. Slightly soluble in water.[1]

Case Study: Enzalutamide Synthesis from a this compound Analog

The synthesis of Enzalutamide, a potent androgen receptor inhibitor for the treatment of castration-resistant prostate cancer, provides an excellent case study on the utility of this compound analogs. The synthesis utilizes 4-amino-2-fluoro-N-methylbenzamide, highlighting the importance of this structural motif in the creation of highly active pharmaceutical ingredients.

The overall synthetic strategy for Enzalutamide involves the coupling of two key fragments: 4-amino-2-fluoro-N-methylbenzamide and a hydantoin derivative. A representative synthetic scheme is outlined below.

Enzalutamide_Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Coupling and Cyclization 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid 4-bromo-2-fluoro-N-methylbenzamide 4-bromo-2-fluoro-N-methylbenzamide 4-bromo-2-fluorobenzoic_acid->4-bromo-2-fluoro-N-methylbenzamide 1. SOCl₂ 2. Methylamine Coupling_Reaction Ullmann Coupling with 2-aminoisobutyric acid 4-bromo-2-fluoro-N-methylbenzamide->Coupling_Reaction Enzalutamide Enzalutamide 4-amino-2-(trifluoromethyl)benzonitrile 4-amino-2-(trifluoromethyl)benzonitrile 4-isothiocyanato-2-(trifluoromethyl)benzonitrile 4-isothiocyanato-2-(trifluoromethyl)benzonitrile 4-amino-2-(trifluoromethyl)benzonitrile->4-isothiocyanato-2-(trifluoromethyl)benzonitrile Thiophosgene Intermediate_Hydantoin Intermediate Hydantoin 4-isothiocyanato-2-(trifluoromethyl)benzonitrile->Intermediate_Hydantoin Intermediate_Hydantoin->Enzalutamide Cyclization

A simplified workflow for the synthesis of Enzalutamide.
Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of Enzalutamide, based on published procedures.

Protocol 1: Synthesis of 4-bromo-2-fluoro-N-methylbenzamide

To a solution of 4-bromo-2-fluorobenzoic acid in a suitable solvent such as dichloromethane, is added thionyl chloride. The reaction mixture is stirred at reflux until the conversion to the acid chloride is complete. The solvent and excess thionyl chloride are removed under reduced pressure. The resulting acid chloride is then dissolved in a fresh portion of dichloromethane and cooled in an ice bath. A solution of methylamine in a suitable solvent is added dropwise to the cooled acid chloride solution. The reaction is stirred for several hours, allowing it to warm to room temperature. Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-bromo-2-fluoro-N-methylbenzamide.

Protocol 2: Synthesis of Enzalutamide via Coupling and Cyclization

A mixture of 4-bromo-2-fluoro-N-methylbenzamide, 2-aminoisobutyric acid, a copper(I) catalyst, and a suitable base in a high-boiling solvent is heated under an inert atmosphere. The reaction is monitored by chromatography until the starting materials are consumed. After cooling, the reaction mixture is worked up to isolate the intermediate N-(4-carboxy-3-fluorophenyl)-2-methylalanine derivative. This intermediate is then reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in the presence of a coupling agent to form a thiourea derivative, which subsequently undergoes cyclization upon heating to form the hydantoin ring of Enzalutamide. The final product is purified by crystallization or chromatography.

Quantitative Data

The efficiency of the synthetic steps is crucial for the industrial production of pharmaceuticals. The following table summarizes typical yields for the key reactions in the synthesis of Enzalutamide.

Table 2: Representative Yields for Enzalutamide Synthesis

Reaction StepProductTypical Yield (%)
Amidation of 4-bromo-2-fluorobenzoyl chloride4-bromo-2-fluoro-N-methylbenzamide>90
Ullmann CouplingN-(4-carboxy-3-fluorophenyl)-2-methylalanine derivative70-85
Cyclization to EnzalutamideEnzalutamide80-95

Mechanism of Action: Enzalutamide and the Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by potently and competitively inhibiting the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.[4]

The mechanism of action involves several key steps:

  • Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).

  • Inhibition of Nuclear Translocation: Enzalutamide blocks the translocation of the androgen receptor from the cytoplasm into the nucleus.

  • Impairment of DNA Binding and Coactivator Recruitment: By preventing nuclear translocation, Enzalutamide inhibits the binding of the androgen receptor to androgen response elements (AREs) on DNA, thereby preventing the transcription of genes that promote tumor growth.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binding AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP_complex AR-HSP Complex AR_HSP_complex->AR Dissociation Enzalutamide Enzalutamide Enzalutamide->AR Inhibition of Binding Enzalutamide->AR_dimer Inhibition of Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

The inhibitory effect of Enzalutamide on the Androgen Receptor signaling pathway.

Conclusion

This compound and its analogs are indispensable precursors in the landscape of modern pharmaceutical synthesis. The detailed examination of the synthesis of Enzalutamide from a fluorinated analog of this compound underscores the strategic importance of this chemical scaffold. The ability to efficiently construct complex and highly active pharmaceutical ingredients from such precursors is a testament to the ingenuity of synthetic chemistry. A thorough understanding of the synthetic routes, optimization of reaction conditions, and a deep knowledge of the target's mechanism of action are all critical components for the successful development of new and effective therapies. This guide provides a foundational understanding of these aspects, serving as a valuable resource for professionals dedicated to advancing the field of drug discovery.

References

In Silico Prediction of 4-amino-N-methylbenzamide Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of clinically approved drugs with diverse biological activities. This technical guide outlines a comprehensive in silico framework for the prediction of the bioactivity of 4-amino-N-methylbenzamide, a specific derivative for which public bioactivity data is not extensively available. By leveraging data from structurally similar compounds, this document details a systematic approach to identify potential biological targets, predict binding affinity and drug-like properties, and propose robust experimental validation protocols. This guide is intended for researchers and professionals in drug discovery and computational biology, providing a blueprint for the initial stages of small molecule investigation.

Introduction

This compound is a small organic molecule featuring a central benzamide core.[1][2] While the broader benzamide class exhibits a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities, the specific biological profile of this compound remains largely uncharacterized in public literature.[3][4] However, structural analogs provide compelling starting points for investigation. For instance, the fluorinated analog, 4-amino-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, a potent androgen receptor antagonist used in the treatment of prostate cancer.[5][6] This suggests that the this compound scaffold may interact with steroid hormone receptors or other oncology-related targets. Furthermore, various benzamide derivatives have been identified as inhibitors of protein kinases and as having anti-influenza or antimicrobial properties.[7][8][9]

This guide proposes a systematic in silico workflow to hypothesize and preliminarily assess the bioactivity of this compound against selected, plausible biological targets. The methodologies described herein—from target selection and molecular docking to ADMET profiling—represent a standard, cost-effective approach to triaging and prioritizing compounds for further experimental evaluation.

In Silico Prediction Methodology

The proposed computational workflow is designed to generate testable hypotheses regarding the bioactivity of this compound. It integrates several computational techniques to build a profile of the molecule's potential interactions and drug-like properties.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Molecular Modeling & Simulation cluster_2 Phase 3: Hypothesis & Validation Design A Literature Review (Benzamide Analogs) C Selection of Plausible Targets (e.g., Androgen Receptor, Protein Kinases) A->C B Target Database Mining (e.g., ChEMBL, DrugBank) B->C D Molecular Docking Simulation C->D E Quantitative Structure-Activity Relationship (QSAR) Modeling C->E F ADMET Prediction D->F G Data Analysis & Hypothesis Generation F->G H Design of Experimental Validation Protocols G->H

Caption: Proposed in silico workflow for predicting bioactivity.

Based on the activities of known benzamide derivatives, two primary target classes are proposed for initial investigation:

  • Androgen Receptor (AR): Given the structural similarity to an intermediate of the AR antagonist Enzalutamide.[5]

  • Protein Kinases: The benzamide scaffold is present in numerous kinase inhibitors.[8] A representative kinase, such as Abl kinase, will be used for initial screening.

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.

Table 1: Molecular Docking Parameters

ParameterValue / Description
Software AutoDock Vina
Target Protein (PDB ID) Androgen Receptor (e.g., 2AM9)
Abl Kinase (e.g., 3CS9)
Ligand Preparation 3D structure generation, energy minimization (MMFF94 force field)
Receptor Preparation Removal of water and co-crystallized ligands, addition of polar hydrogens
Grid Box Definition Centered on the known active site of the respective receptor
Search Algorithm Iterated Local Search global optimizer
Output Metrics Binding Affinity (kcal/mol), Predicted Binding Pose

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound.

Table 2: Predicted ADMET Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight 150.18 g/mol [1]Compliant with Lipinski's Rule of Five (<500)
LogP (o/w) ~1.5Good balance between solubility and permeability
H-Bond Donors 2Compliant with Lipinski's Rule of Five (<5)
H-Bond Acceptors 2Compliant with Lipinski's Rule of Five (<10)
Aqueous Solubility Predicted to be moderateAcceptable for potential oral bioavailability
CYP450 Inhibition Predicted low risk for major isoformsLower potential for drug-drug interactions
hERG Inhibition Predicted low riskLow risk of cardiotoxicity
AMES Mutagenicity Predicted non-mutagenicLow risk of carcinogenicity

Note: These values are hypothetical and would be generated using standard ADMET prediction software (e.g., SwissADME, PreADMET).

Hypothetical Signaling Pathway Involvement

Should in silico predictions suggest activity against the Androgen Receptor, the compound could potentially modulate the AR signaling pathway, which is crucial in prostate cancer.

AR_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR_Androgen AR-Androgen Complex HSP HSP90 Androgen Androgen AR_HSP AR-HSP Complex Androgen->AR_HSP Binds Compound This compound (Hypothetical Antagonist) Compound->AR_HSP Binds & Inhibits Dissociation AR_HSP->AR HSP Dissociation AR_dimer AR Dimer AR_Androgen->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription AR_dimer->ARE Binds

Caption: Hypothetical modulation of the Androgen Receptor pathway.

Experimental Validation Protocols

The hypotheses generated from in silico studies must be validated through rigorous experimental testing. The following are standard protocols for the predicted activities.

Objective: To determine if this compound directly binds to the Androgen Receptor and to quantify its binding affinity (Kd).

Methodology:

  • Assay Type: Competitive radioligand binding assay.

  • Materials: Purified human AR protein, [3H]-dihydrotestosterone (DHT) as the radioligand, test compound (this compound), and a suitable buffer system.

  • Procedure: a. A constant concentration of AR and [3H]-DHT are incubated in a series of tubes. b. Increasing concentrations of the test compound are added to the tubes. c. The mixture is incubated to allow binding to reach equilibrium. d. The bound radioligand is separated from the unbound radioligand (e.g., via filtration). e. The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (concentration of test compound that displaces 50% of the radioligand) is calculated. The Kd is then determined using the Cheng-Prusoff equation.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against a selected protein kinase (e.g., Abl kinase).

Methodology:

  • Assay Type: LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.

  • Materials: Recombinant Abl kinase, a fluorescently labeled ATP-competitive tracer, Europium-labeled anti-tag antibody, ATP, and the test compound.

  • Procedure: a. The kinase, tracer, and antibody are pre-incubated. b. A serial dilution of the test compound is added to the wells of a microplate. c. The kinase/tracer/antibody mixture is added to the wells. d. The plate is incubated to allow the binding reaction to reach equilibrium. e. The TR-FRET signal is read on a suitable plate reader. A high signal indicates tracer binding (no inhibition), while a low signal indicates displacement of the tracer by the inhibitor.

  • Data Analysis: The results are plotted as percent inhibition versus compound concentration to determine the IC50 value.

Conclusion

This technical guide presents a structured, hypothesis-driven approach for the preliminary evaluation of this compound's bioactivity using established in silico methods. By identifying plausible biological targets based on structural analogs and employing a workflow of molecular docking and ADMET prediction, it is possible to generate valuable insights into the compound's therapeutic potential. The proposed computational framework, coupled with detailed protocols for experimental validation, provides a clear and efficient path for advancing this compound from a molecule of unknown function to a candidate for further preclinical development.

References

An In-depth Technical Guide to the Structural Characterization of 4-amino-N-methylbenzamide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural characterization of 4-amino-N-methylbenzamide crystals. While a definitive, publicly available single-crystal X-ray diffraction study for this compound is not available at the time of this writing, this document outlines the essential experimental protocols and theoretical considerations for a thorough analysis. By examining data from analogous compounds and established analytical techniques, this guide serves as a robust resource for researchers undertaking the characterization of this and similar molecular crystals. The guide covers crystallographic analysis, spectroscopic methods, thermal analysis, and the critical role of intermolecular interactions in the solid-state structure.

Introduction

This compound is a small organic molecule with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its solid-state structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical for drug development. This guide details the multifaceted approach required for a complete structural characterization of this compound crystals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀N₂OPubChem[1]
Molecular Weight150.18 g/mol PubChem[1]
AppearanceWhite to light yellow/orange crystalline powderChemicalBook[2]
Melting Point181 °CChemicalBook[2]
Boiling Point (Predicted)364.1 ± 25.0 °CChemicalBook[2]
Density (Predicted)1.137 g/cm³ChemicalBook[2]
SolubilitySoluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick[3], ChemBK[4]
pKa (Predicted)15.84 ± 0.46ChemBK[4]

Crystallographic Analysis

The definitive method for elucidating the three-dimensional atomic arrangement in a crystal is single-crystal X-ray diffraction (SC-XRD). While specific crystallographic data for this compound is not publicly available, a hypothetical dataset for a related aminobenzamide derivative is presented in Table 2 to illustrate the type of information obtained from such an analysis.

Table 2: Hypothetical Crystallographic Data for an Aminobenzamide Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)778.9
Z4
Calculated Density (g/cm³)1.28
R-factor (%)4.5
Experimental Protocols

A generalized protocol for SC-XRD is as follows:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., methanol, ethanol).

  • Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is used to solve the crystal structure using direct methods or Patterson synthesis. The atomic positions and thermal parameters are then refined to obtain the final structure.

PXRD is used to analyze the bulk crystalline material and can be used for phase identification and to detect polymorphism.

  • Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

  • Data Collection: The sample is irradiated with X-rays over a range of 2θ angles.

  • Data Analysis: The resulting diffractogram is compared to reference patterns or can be used for structure determination if single crystals are not available.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information about the functional groups and chemical environment of the atoms in this compound.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the vibrational modes of the molecule. The presence of characteristic peaks can confirm the functional groups in this compound.

Table 3: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3300 - 3500
N-H (amide)Stretch3100 - 3300
C-H (aromatic)Stretch3000 - 3100
C=O (amide)Stretch1630 - 1680
C=C (aromatic)Stretch1450 - 1600
C-NStretch1200 - 1350

Note: These are general ranges and the exact peak positions can be influenced by the crystalline environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy in solution (e.g., in DMSO-d₆) would be used to confirm the molecular structure of this compound. Solid-state NMR could provide information about the crystalline form.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining the thermal stability and identifying any phase transitions.

  • DSC: Would be used to determine the melting point and enthalpy of fusion, and to detect any polymorphic transitions.

  • TGA: Would be used to determine the decomposition temperature of the compound.

Intermolecular Interactions and Supramolecular Structure

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amino and amide groups. The primary amine (-NH₂) and the amide N-H group can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the lone pair on the amino nitrogen can act as acceptors. These interactions are likely to form a robust three-dimensional network, influencing the crystal's stability and physical properties.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification sc_xrd Single-Crystal XRD purification->sc_xrd pxrd Powder XRD purification->pxrd spectroscopy Spectroscopic Analysis (IR, Raman, NMR) purification->spectroscopy thermal Thermal Analysis (DSC, TGA) purification->thermal structure_sol Crystal Structure Solution & Refinement sc_xrd->structure_sol phys_prop Physicochemical Property Correlation pxrd->phys_prop spectroscopy->phys_prop thermal->phys_prop intermol_analysis Intermolecular Interaction Analysis structure_sol->intermol_analysis intermol_analysis->phys_prop

Caption: Experimental workflow for the structural characterization of molecular crystals.

hydrogen_bonding cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1_amine N-H (amine) N2_amine N (amine) N1_amine->N2_amine N-H···N O2_carbonyl C=O N1_amine->O2_carbonyl N-H···O N1_amide N-H (amide) O3_carbonyl C=O N1_amide->O3_carbonyl N-H···O O1_carbonyl C=O

Caption: Hypothetical hydrogen bonding network in this compound crystals.

Conclusion

A thorough structural characterization of this compound crystals requires a multi-pronged analytical approach. While a definitive crystal structure is not yet in the public domain, this guide provides the necessary framework for such an investigation. The combination of single-crystal and powder X-ray diffraction, supported by spectroscopic and thermal analysis, will enable a complete understanding of the solid-state properties of this compound. The elucidation of its crystal structure will be invaluable for its potential applications in drug development and materials science.

References

Methodological & Application

Application Notes and Protocols for Amide Bond Formation Using 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules, including peptides and pharmaceuticals. The coupling of a carboxylic acid with an amine, such as 4-amino-N-methylbenzamide, is a common strategy for the synthesis of diverse compound libraries. This document provides detailed protocols for the formation of amide bonds using this compound, employing widely used coupling reagents. The protocols are designed to be robust and applicable to a range of carboxylic acid substrates.

Chemical Properties of this compound

PropertyValue
CAS Number 6274-22-2
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance White to light yellow crystalline powder
Melting Point 181 °C
Solubility Soluble in methanol

Overview of Amide Coupling Reactions

The direct reaction between a carboxylic acid and an amine to form an amide bond is typically slow and requires high temperatures. Therefore, the use of coupling reagents is standard practice to activate the carboxylic acid, facilitating a more efficient reaction under milder conditions. This process involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt), and uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Quantitative Data Summary

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)Reference
4-chloro-3-nitrobenzoic acidMethylamineThionyl Chloride (for acyl chloride formation)-Dichloromethane--99.5[1]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideHATUDIPEADMF52338[2]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC/HOBt/DMAP-Acetonitrile-23-[2]
Benzoic AcidBenzylaminePPh₃/NCPhth-Toluene122483[3]
4-Methoxybenzoic AcidN,N-DiethylaminePPh₃/DIAD-Toluene18Reflux67[2]

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and generally provides high yields with low rates of racemization, making it suitable for sensitive substrates.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1N HCl or saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 1 to 18 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl or saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a robust and cost-effective method for general amide synthesis. The byproducts are water-soluble, which simplifies the purification process.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Triethylamine (TEA) (2.5 eq)

  • Anhydrous DMF or Dichloromethane (DCM)

  • Ethyl acetate

  • Saturated aqueous NH₄Cl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

AmideCouplingMechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Activated Intermediate (e.g., OAt-ester) CarboxylicAcid->ActiveEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster AmideProduct Amide Product ActiveEster->AmideProduct + Amine Amine This compound Amine->AmideProduct

Caption: Mechanism of coupling agent-mediated amide bond formation.

ExperimentalWorkflow Start Start ReagentPrep 1. Reagent Preparation - Dissolve Carboxylic Acid - Add Coupling Reagent & Base Start->ReagentPrep Activation 2. Activation - Stir at 0°C to RT ReagentPrep->Activation AmineAddition 3. Amine Addition - Add this compound Activation->AmineAddition Reaction 4. Reaction - Stir for 1-24h AmineAddition->Reaction Monitoring 5. Monitoring - TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup 6. Aqueous Workup - Quench Reaction - Extraction & Washing Monitoring->Workup Reaction Complete Purification 7. Purification - Column Chromatography Workup->Purification End End (Pure Amide) Purification->End

Caption: General experimental workflow for amide bond formation.

References

Application Notes and Protocols: Synthesis and Evaluation of FAK Inhibitors Utilizing 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and hyperactivity are frequently observed in a multitude of human cancers, correlating with tumor progression, invasion, and metastasis. This makes FAK a compelling target for the development of novel anticancer therapeutics. A significant class of FAK inhibitors is based on the 2,4-diaminopyrimidine scaffold, which effectively targets the ATP-binding site of the kinase. Within this class, derivatives incorporating a 4-amino-N-methylbenzamide moiety have demonstrated potent inhibitory activity.

These application notes provide a comprehensive guide for the synthesis and evaluation of FAK inhibitors derived from this compound. Detailed protocols for chemical synthesis and characterization are presented, alongside a summary of their biological activities. Furthermore, diagrams illustrating the synthetic workflow and the FAK signaling pathway are included to provide a clear visual representation of the processes involved.

Data Presentation

The following table summarizes the in vitro potency of representative FAK inhibitors that incorporate a substructure derivable from this compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound IDFAK Inhibitory Activity (IC50)Antiproliferative Activity (Cell Line, IC50)Reference
Compound 8a 0.047 ± 0.006 µMH1975: 0.044 ± 0.011 µM; A431: 0.119 ± 0.036 µM[3]
Compound 8c 0.030 ± 0.007 µMNot Reported[3]
Compound 8d 0.040 ± 0.011 µMNot Reported[3]
Compound 12s 47 nMMGC-803: 0.24 µM; HCT-116: 0.45 µM; KYSE30: 0.44 µM[2]
Compound 18b 45 nMHeLa: 0.27 µM; HCT116: 0.19 µM; MDA-MB-231: 0.26 µM[4]
Compound A12 Not ReportedA549: 130 nM; MDA-MB-231: 94 nM[1]
[18F]Q-2 5.0 nMNot Reported[5]

Experimental Protocols

The following is a representative protocol for the synthesis of a 2,4-diaminopyrimidine-based FAK inhibitor, using this compound as a key intermediate. This protocol is based on established synthetic strategies for this class of compounds.

Materials:

  • This compound

  • 2,4-dichloro-5-substituted pyrimidine

  • Substituted aniline (e.g., 4-morpholinoaniline)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Solvent (e.g., 1,4-dioxane)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

Step 1: Synthesis of 2-((5-chloro-2-aminopyrimidin-4-yl)amino)-N-methylbenzamide

  • To a solution of 2,4,5-trichloropyrimidine in a suitable solvent such as ethanol, add one equivalent of 2-amino-N-methylbenzamide.

  • The reaction mixture is heated at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with ethanol and water, and dried to yield the intermediate product.

Step 2: Buchwald-Hartwig amination to introduce the second aniline moiety

  • In a reaction vessel, combine the product from Step 1, the desired substituted aniline (e.g., 4-morpholinoaniline), a palladium catalyst, a suitable ligand, and a base in an appropriate solvent like 1,4-dioxane.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, the mixture is cooled to room temperature and filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final FAK inhibitor.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized synthetic scheme for the preparation of 2,4-diaminopyrimidine-based FAK inhibitors starting from a dichloropyrimidine and incorporating the this compound moiety.

G cluster_intermediate Intermediate cluster_final Final Product 2_4_Dichloropyrimidine 2,4-Dichloropyrimidine Intermediate_Product 2-Chloro-4-(substituted-amino)pyrimidine 2_4_Dichloropyrimidine->Intermediate_Product Nucleophilic Substitution 4_Amino_N_methylbenzamide This compound 4_Amino_N_methylbenzamide->Intermediate_Product FAK_Inhibitor 2,4-Disubstituted Pyrimidine FAK Inhibitor Intermediate_Product->FAK_Inhibitor Buchwald-Hartwig Amination

Caption: Synthetic workflow for FAK inhibitors.

FAK Signaling Pathway

The diagram below depicts a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway and highlights the point of inhibition by the synthesized compounds.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation Src Src FAK->Src FAK_Src_Complex FAK-Src Complex FAK->FAK_Src_Complex PI3K PI3K FAK->PI3K Src->FAK Src->FAK_Src_Complex p130Cas p130Cas FAK_Src_Complex->p130Cas Grb2_SOS Grb2/SOS FAK_Src_Complex->Grb2_SOS Cell_Migration Cell Migration p130Cas->Cell_Migration Ras Ras Grb2_SOS->Ras Akt Akt PI3K->Akt ERK ERK Ras->ERK Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation FAK_Inhibitor FAK Inhibitor (e.g., this compound derivative) FAK_Inhibitor->FAK Inhibition

Caption: FAK signaling pathway and inhibition.

References

Application of 4-amino-N-methylbenzamide in Bioconjugation Chemistry: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the scientific literature and chemical databases have revealed no established or documented applications of 4-amino-N-methylbenzamide directly in the field of bioconjugation chemistry. While the broader class of aminobenzamide derivatives sees use in medicinal chemistry as structural components of biologically active small molecules, this compound itself does not appear to be a reagent commonly employed for the covalent modification of biomolecules such as proteins, antibodies, or nucleic acids.

This document outlines the chemical properties of this compound and explores the applications of related benzamide derivatives to provide a contextual understanding. However, it is crucial to note that the specific use of this compound as a bioconjugation agent is not supported by the currently available scientific literature.

Chemical Properties of this compound

To understand its potential reactivity, a summary of the key chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 6274-22-2[1]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Structure A primary aromatic amine and a secondary amide functional group attached to a benzene ring.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.

The presence of a primary aromatic amine suggests potential for reactions commonly used in bioconjugation, such as diazotization or acylation. The secondary amide is generally stable.

Theoretical Bioconjugation Workflow

Although no specific applications are documented, one could theorize a potential bioconjugation workflow based on the functional groups of this compound. The primary aromatic amine could be targeted for modification.

G cluster_0 Activation of this compound cluster_1 Conjugation to Biomolecule A This compound B Diazotization (e.g., with NaNO2, HCl) A->B Reagent C Activated diazonium salt B->C Product E Azo coupling reaction C->E Reactant D Biomolecule with activated tyrosine or histidine residues D->E Reactant F Bioconjugate E->F Product

Caption: Theoretical workflow for bioconjugating this compound via its primary amine.

Applications of Related Benzamide Derivatives

While this compound itself is not documented in bioconjugation, other benzamide derivatives have been utilized as linkers or key components in the development of therapeutic and diagnostic agents.

  • Inhibitors of DNA Methylation: Analogues of 4-amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated as inhibitors of DNA methyltransferases. In these molecules, the benzamide core serves as a scaffold to position other functional groups.

  • Protein Kinase Inhibitors: 4-Methylbenzamide derivatives have been used as flexible linkers in the design of protein kinase inhibitors. The benzamide moiety connects different pharmacophores that bind to the kinase.

  • PROTACs: Benzamide derivatives have been explored as binders to the E3 ligase Cereblon (CRBN) in the design of Proteolysis Targeting Chimeras (PROTACs).

Conclusion

Based on a thorough review of the available scientific literature, there is no evidence to support the use of this compound in bioconjugation chemistry. Researchers, scientists, and drug development professionals seeking to perform bioconjugation are advised to consider well-established and documented reagents and protocols. The theoretical reactivity of its primary amine could allow for bioconjugation, but this has not been demonstrated in practice. The applications of related benzamide derivatives are in the realm of medicinal chemistry, where they form part of larger, synthetically constructed molecules, rather than being used to modify existing biomolecules.

References

Experimental protocol for synthesizing antitumor agents from 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of promising antitumor agents derived from 4-amino-N-methylbenzamide and related benzamide structures. The methodologies outlined are based on established synthetic routes and are accompanied by quantitative data on the biological activity of the synthesized compounds. Additionally, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the drug development process.

I. Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potent antitumor effects. These compounds often exert their anticancer properties by targeting key cellular processes such as cell division, signal transduction, and DNA maintenance. This document focuses on the synthesis and evaluation of N-substituted benzamides, which have shown promise as inhibitors of protein kinases, DNA methyltransferases, and topoisomerase II, all critical targets in cancer therapy.

II. Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative benzamide derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC50 (µM)Target/MechanismReference
Compound 7 K562 (Chronic Myelogenous Leukemia)2.27Protein Kinase Inhibitor (PDGFRα/β)[1]
HL-60 (Acute Promyelocytic Leukemia)1.42Protein Kinase Inhibitor (PDGFRα/β)[1]
OKP-GS (Renal Cell Carcinoma)4.56Protein Kinase Inhibitor (PDGFRα/β)[1]
Compound 10 K562 (Chronic Myelogenous Leukemia)2.53Protein Kinase Inhibitor (PDGFRα/β)[1]
HL-60 (Acute Promyelocytic Leukemia)1.52Protein Kinase Inhibitor (PDGFRα/β)[1]
Compound 8a H1975 (Non-Small Cell Lung Cancer)0.044FAK Inhibitor[2]
A431 (Epidermoid Carcinoma)0.119FAK Inhibitor[2]
Derivative 4e A549 (Lung Carcinoma)>10-[3]
HeLa (Cervical Cancer)11.1-[3]
MCF-7 (Breast Cancer)10.5-[3]
Derivative 4f A549 (Lung Carcinoma)7.5-[3]
HeLa (Cervical Cancer)9.3-[3]
MCF-7 (Breast Cancer)8.9-[3]

III. Experimental Protocols

A. General Synthesis of 4-(Acylaminomethyl)benzamides

This protocol is adapted from a general method for preparing 4-(acylaminomethyl)benzamides, which have shown antiproliferative activity.[4]

Materials:

  • 4-Aminomethylbenzoic acid

  • Appropriate acid chloride or carboxylic acid

  • Coupling agents (e.g., DCC, EDC) if starting from a carboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane, DMF)

  • Base (e.g., Triethylamine, DIPEA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation of Carboxylic Acid (if applicable): If starting with a carboxylic acid, dissolve it in an anhydrous solvent along with a coupling agent and an activating agent (e.g., HOBt). Stir the mixture at 0°C for 30 minutes.

  • Amide Bond Formation: To a solution of 4-aminomethylbenzoic acid in an anhydrous solvent, add the appropriate acid chloride or the activated carboxylic acid solution from step 1.

  • Add a base to the reaction mixture to neutralize the formed HCl.

  • Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

B. Synthesis of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

This protocol describes the synthesis of a key intermediate, 4-(4-aminophenylamino)-N-methylpicolinamide, which can be further derivatized.[5][6]

Materials:

  • 2-Picolinic acid

  • Thionyl chloride

  • Methylamine

  • This compound

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • 1% Sodium Hydroxide (NaOH) aqueous solution

Procedure:

  • Synthesis of 4-Chloro-N-methylpicolinamide:

    • React 2-picolinic acid with thionyl chloride to form the acid chloride.

    • Subsequently, treat the acid chloride with methylamine to yield 4-chloro-N-methylpicolinamide.

  • Synthesis of 4-(4-Aminophenylamino)-N-methylpicolinamide:

    • A mixture of 4-chloro-N-methylpicolinamide and this compound is heated at 160°C for 1 hour without a solvent.[5][6]

    • Dissolve the reaction mixture in ethanol.

    • Add concentrated HCl dropwise and stir the solution under reflux for 4 hours.

    • Cool the solution to room temperature and treat with a 1% NaOH aqueous solution to yield the final product.

  • Further Derivatization: The resulting 4-(4-aminophenylamino)-N-methylpicolinamide can be further reacted with various aromatic isocyanates or benzoyl chlorides to produce a library of derivatives.[5]

IV. Visualizations

A. Experimental Workflow: Synthesis of Benzamide Derivatives

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_process Purification & Analysis cluster_end Final Product This compound This compound Coupling Amide Coupling This compound->Coupling Acyl_Halide Acyl Halide / Carboxylic Acid Acyl_Halide->Coupling Workup Aqueous Workup Coupling->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Spectroscopic Characterization (NMR, MS, IR) Chromatography->Characterization Final_Product Antitumor Agent Characterization->Final_Product G Protein Kinase Inhibition Pathway Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., PDGFR) ADP ADP Receptor_Tyrosine_Kinase->ADP Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylates ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Cell_Proliferation Benzamide_Inhibitor Benzamide-based Kinase Inhibitor Benzamide_Inhibitor->Receptor_Tyrosine_Kinase Inhibition Inhibition

References

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-amino-N-methylbenzamide is a chemical intermediate with significant applications in pharmaceutical synthesis.[1][2] The purity of this compound is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and robust analytical technique for determining the purity of pharmaceutical compounds and separating any potential impurities.[3][4] This application note details a validated reverse-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound, suitable for quality control and stability testing. The method is designed to be stability-indicating, capable of resolving the active pharmaceutical ingredient from its potential degradation products and synthesis-related impurities.[5][6]

Experimental Protocols

A detailed methodology for a representative reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound is provided below. This protocol is based on established analytical principles and validation guidelines from the International Council for Harmonisation (ICH).[3][7]

1. Instrumentation, Materials, and Reagents

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[7]

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade)

    • This compound Reference Standard

2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Standard and Sample Preparation

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of this compound reference standard in a 25 mL volumetric flask with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover a concentration range of, for example, 1 - 100 µg/mL.[7]

  • Sample Solution: Prepare the sample containing this compound in the diluent to obtain a theoretical concentration within the calibration range (e.g., 0.1 mg/mL).

4. Method Validation Protocol

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][7]

  • Specificity: Analyze blank, placebo (if applicable), and analyte-spiked samples. The peak for this compound should be free of interference from other components.[7] Peak purity should be assessed using a PDA detector.

  • Linearity: Analyze at least five concentrations across the specified range in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[7]

  • Accuracy (% Recovery): Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0 - 102.0%.[7]

  • Precision (%RSD):

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be < 2.0%.[7]

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by different analysts. The %RSD should be < 2.0%.[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: Intentionally vary critical method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.[7]

Data Presentation

The quantitative data for a typical purity analysis of a this compound sample are summarized in the table below.

CompoundRetention Time (min)Peak Area% Area
Impurity A (e.g., 4-aminobenzoic acid)3.818,5000.62
This compound 7.2 2,950,000 98.99
Impurity B (e.g., unknown degradation product)9.512,3000.39

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Sample & Reference Standard dissolve Dissolve in Diluent (Acetonitrile/Water) prep_start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Equilibrate HPLC System with Mobile Phase filter->hplc_system inject Inject Sample/ Standard hplc_system->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC purity analysis of this compound.

Logical Relationship Diagram

Validation_Parameters cluster_attributes Method Performance Attributes method Analytical Method (HPLC for Purity) specificity Specificity (Analyte vs. Impurities) method->specificity ensures linearity Linearity (Response vs. Concentration) method->linearity demonstrates accuracy Accuracy (% Recovery) method->accuracy verifies precision Precision (%RSD) method->precision confirms sensitivity Sensitivity (LOD & LOQ) method->sensitivity establishes robustness Robustness (Method Parameter Variation) method->robustness proves specificity->accuracy linearity->accuracy precision->accuracy

Caption: Key validation parameters for the analytical HPLC method.

References

Application Notes and Protocols for 4-amino-N-methylbenzamide as a Linker in PROTAC Design and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3][4] The linker is a critical component that influences the physicochemical properties, cell permeability, and overall efficacy of the PROTAC.[1][3] This document provides detailed application notes and protocols for the proposed use of 4-amino-N-methylbenzamide as a versatile linker scaffold in the design and synthesis of novel PROTACs.

The this compound moiety offers a semi-rigid structure that can be readily functionalized at the amino group, providing a convenient attachment point for either the POI ligand or the E3 ligase ligand. The benzamide portion can serve as a core element for further structural elaboration, allowing for the optimization of linker length and vectorality.

General Principles of PROTAC Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism

The PROTAC molecule facilitates the formation of a ternary complex between the POI and an E3 ligase.[2] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for degradation by the proteasome.[5] The PROTAC is then released to engage in further catalytic cycles of degradation.

Design and Synthesis Workflow

The development of a PROTAC using a this compound-based linker generally follows the workflow outlined below.

PROTAC_Workflow

Data Presentation: Representative PROTAC Performance Metrics

The efficacy of a PROTAC is quantified by several key parameters. The following tables provide examples of data obtained for different PROTACs reported in the literature, illustrating the typical range of values observed.

Table 1: In Vitro Degradation Performance of Representative PROTACs

PROTAC ExampleTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
ARV-771BRD2/3/4Prostate Cancer Cells< 1> 90[4]
PROTAC 11BRD4HCT116~10098[4]
PARP1 DegraderPARP1MDA-MB-2314000-600070[4]
NTMT1 Degrader 1NTMT1HCT1167530> 90[6]
EGFR Degrader 7EGFRDel19HCC400650,00087[5]

DC₅₀: Concentration required for 50% maximal degradation. Dₘₐₓ: Maximum percentage of protein degradation.

Table 2: Cellular Proliferation Inhibition by Representative PROTACs

PROTAC ExampleCell LineIC₅₀ (nM)Reference
Arg-PEG1-DasaK562< 0.5[7]
Lys-PEG1-DasaK5620.2 - 0.5[7]
Leu-PEG1-DasaK5620.2 - 0.5[7]
Phe-PEG1-DasaK5620.2 - 0.5[7]

IC₅₀: Concentration required for 50% inhibition of cellular proliferation.

Experimental Protocols

The following are proposed, detailed protocols for the synthesis of a PROTAC utilizing a this compound linker. These protocols are based on established synthetic methodologies in PROTAC chemistry.[8][9]

Protocol 1: Synthesis of a this compound-based Linker Intermediate

This protocol describes the synthesis of a key intermediate where a linker is attached to the 4-amino position of N-methyl-4-nitrobenzamide, followed by reduction of the nitro group.

Synthesis_Scheme_1

Materials:

  • N-methyl-4-nitrobenzamide

  • Bromo-terminated linker with a protecting group (PG), e.g., Boc-protected amino-PEG-bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Alkylation: a. To a solution of N-methyl-4-nitrobenzamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). b. Stir the mixture at 0 °C for 30 minutes. c. Add a solution of the bromo-terminated linker (1.1 eq) in anhydrous DMF dropwise. d. Allow the reaction to warm to room temperature and stir for 16 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with ethyl acetate (3x). g. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield the alkylated intermediate.

  • Nitro Reduction: a. To a solution of the alkylated intermediate (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq). b. Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring the reaction by TLC or LC-MS. c. Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethanol. d. Concentrate the filtrate under reduced pressure. e. Partition the residue between ethyl acetate and saturated sodium bicarbonate solution. f. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the desired this compound-linker intermediate.

Protocol 2: Final PROTAC Assembly via Amide Coupling

This protocol describes the coupling of the synthesized linker intermediate with the carboxylic acid-functionalized POI ligand.

Synthesis_Scheme_2

Materials:

  • This compound-linker intermediate (from Protocol 1)

  • Carboxylic acid-functionalized POI ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Procedure:

  • To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the this compound-linker intermediate (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final PROTAC using reverse-phase HPLC to obtain the high-purity product.

  • Characterize the final compound by LC-MS and NMR spectroscopy.

Conclusion

The this compound scaffold presents a promising and versatile platform for the construction of novel PROTAC linkers. The synthetic routes proposed in these application notes are based on robust and well-established chemical transformations, offering a reliable pathway for the synthesis of new degraders. The modularity of this approach allows for systematic variation of the linker length and composition, facilitating the optimization of PROTAC properties for enhanced degradation efficacy and improved drug-like characteristics. The provided protocols and representative data serve as a valuable resource for researchers venturing into the design and synthesis of next-generation targeted protein degraders.

References

Application Notes and Protocols for Screening 4-amino-N-methylbenzamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-N-methylbenzamide scaffold is a key pharmacophore found in a variety of enzyme inhibitors with significant therapeutic potential. Notably, this structural motif is present in inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), both of which are critical targets in oncology and other diseases. The development of robust and efficient screening assays is paramount for the discovery and characterization of novel enzyme inhibitors based on this privileged scaffold.

These application notes provide a comprehensive guide to the development of assays for screening this compound-based compounds. This document includes detailed experimental protocols for relevant biochemical assays, a summary of representative quantitative data from closely related analogs, and visualizations of key signaling pathways and experimental workflows.

Potential Enzyme Targets and Signaling Pathways

Based on the prevalence of the benzamide core in known inhibitors, key enzyme targets for this compound-based compounds include PARP and HDAC enzymes.

Poly(ADP-ribose) Polymerase (PARP) Signaling Pathway:

PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response (DDR).[1][2] They recognize and bind to single-strand breaks (SSBs) in DNA, catalyzing the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins.[1][3] This PARylation process serves as a scaffold to recruit other DNA repair proteins, primarily for the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which collapse replication forks and generate cytotoxic double-strand breaks (DSBs). This mechanism is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.[1]

PARP_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP PARP DNA_Damage->PARP recruits PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes Replication_Fork Replication Fork Collapse PARP->Replication_Fork trapping leads to NAD NAD+ NAD->PARP substrate BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits SSB_Repair SSB Repair BER_Complex->SSB_Repair Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP inhibits DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Deficient_Cell Homologous Recombination Deficient Cell DSB->HR_Deficient_Cell Apoptosis Apoptosis HR_Deficient_Cell->Apoptosis leads to

PARP Signaling in DNA Damage Response

Histone Deacetylase (HDAC) Signaling Pathway:

HDACs are a class of enzymes that remove acetyl groups from lysine residues of histones and other non-histone proteins.[4] This deacetylation leads to a more compact chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.[4] In many cancers, HDACs are overexpressed, contributing to oncogenesis.[5][6][7] HDAC inhibitors, including those with a benzamide moiety, block the active site of these enzymes, leading to histone hyperacetylation, chromatin relaxation, and reactivation of tumor suppressor gene expression.[4] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][6]

HDAC_Signaling_Pathway Histone Histone (Acetylated) HDAC HDAC Histone->HDAC Deacetylated_Histone Histone (Deacetylated) HDAC->Deacetylated_Histone Acetylated_Histone_Accumulation Histone Hyperacetylation HDAC->Acetylated_Histone_Accumulation Chromatin Condensed Chromatin Deacetylated_Histone->Chromatin Gene_Repression Tumor Suppressor Gene Repression Chromatin->Gene_Repression Inhibitor This compound (HDAC Inhibitor) Inhibitor->HDAC inhibits Open_Chromatin Relaxed Chromatin Acetylated_Histone_Accumulation->Open_Chromatin Gene_Activation Tumor Suppressor Gene Activation Open_Chromatin->Gene_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Activation->Apoptosis

HDAC Signaling in Gene Regulation

Data Presentation: Inhibitory Activity of Representative Benzamide Derivatives

Table 1: Inhibitory Activity of Benzamide-Based PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
Olaparib1.91.5[8]
Rucaparib1.81.8[8]
Talazoparib0.571.6[8]
4-(4-cyanophenoxy)benzamide>100002300[9]
3-(4-carbamoylphenoxy)benzamide>100004800[9]

Table 2: Inhibitory Activity of Benzamide-Based HDAC Inhibitors

CompoundHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)HDAC6 IC50 (nM)Reference
Entinostat (MS-275)842.80949.1595.48>5000[10]
4-(Aminomethyl)-N-hydroxybenzamide derivative130180110011[11]

Experimental Protocols

The following are detailed protocols for high-throughput screening assays suitable for identifying and characterizing this compound-based inhibitors of PARP and HDAC.

Protocol 1: Chemiluminescent PARP Inhibition Assay

This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP1, which is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

  • Purified recombinant human PARP1 enzyme

  • Histone H1

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • White, opaque 96- or 384-well plates

  • This compound and other test compounds

  • Positive control inhibitor (e.g., Olaparib)

Workflow:

PARP_Assay_Workflow Start Start Coat_Plate Coat plate with Histone H1 Start->Coat_Plate Wash1 Wash plate Coat_Plate->Wash1 Block Block with BSA Wash1->Block Wash2 Wash plate Block->Wash2 Add_Inhibitor Add test compounds (e.g., this compound) Wash2->Add_Inhibitor Add_Enzyme_Mix Add PARP1, activated DNA, and Biotin-NAD+ Add_Inhibitor->Add_Enzyme_Mix Incubate_Reaction Incubate at RT Add_Enzyme_Mix->Incubate_Reaction Wash3 Wash plate Incubate_Reaction->Wash3 Add_Strep_HRP Add Streptavidin-HRP Wash3->Add_Strep_HRP Incubate_Detection Incubate at RT Add_Strep_HRP->Incubate_Detection Wash4 Wash plate Incubate_Detection->Wash4 Add_Substrate Add chemiluminescent substrate Wash4->Add_Substrate Read_Signal Read luminescence Add_Substrate->Read_Signal End End Read_Signal->End

Workflow for PARP Inhibition Assay

Procedure:

  • Plate Coating: Coat the wells of a white, opaque microplate with Histone H1 (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the wells with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Compound Addition: Add serial dilutions of this compound and control compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction: Prepare a reaction mixture containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in PARP assay buffer. Add the mixture to the wells to initiate the reaction.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Signal Generation: Add the chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Fluorometric HDAC Inhibition Assay

This assay utilizes a fluorogenic substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule.

Materials:

  • Purified recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer enzyme (e.g., trypsin)

  • Black, opaque 96- or 384-well plates

  • This compound and other test compounds

  • Positive control inhibitor (e.g., Trichostatin A or SAHA)

Workflow:

HDAC_Assay_Workflow Start Start Add_Inhibitor Add test compounds (e.g., this compound) Start->Add_Inhibitor Add_Enzyme Add HDAC enzyme Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Add fluorogenic HDAC substrate Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add developer enzyme (e.g., trypsin) Incubate_Reaction->Add_Developer Incubate_Development Incubate at RT Add_Developer->Incubate_Development Read_Signal Read fluorescence Incubate_Development->Read_Signal End End Read_Signal->End

Workflow for HDAC Inhibition Assay

Procedure:

  • Compound Addition: Add serial dilutions of this compound and control compounds to the wells of a black, opaque microplate. Include a vehicle control.

  • Enzyme Addition: Add the HDAC enzyme to the wells.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Signal Development: Add the developer enzyme to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.

  • Incubation: Incubate the plate for 15-20 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

The this compound scaffold represents a valuable starting point for the development of potent and selective inhibitors of key enzymes such as PARP and HDAC. The application notes and protocols provided herein offer a robust framework for the screening and characterization of these compounds. By employing these assays, researchers can efficiently identify promising lead candidates and advance the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of C-Terminal N-Methylamides

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Use of 4-amino-N-methylbenzamide in Solid-Phase Peptide Synthesis

Preliminary Note for the User: Extensive searches of scientific literature and chemical databases did not yield any established protocols or application notes for the use of this compound as a linker, resin, or reagent in solid-phase peptide synthesis (SPPS). The information presented below is therefore focused on a closely related and well-documented application: the synthesis of peptides with a C-terminal N-methylamide. This protocol is provided as a representative example of how N-methylated peptide amides are commonly synthesized and may serve as a valuable guide for researchers interested in this class of modified peptides.

Application Notes: Solid-Phase Synthesis of Peptides with C-Terminal N-Methylamides

Introduction

Peptides with modified C-termini, such as N-methylamides, are of significant interest in drug discovery and development. The N-methylation of the terminal amide can enhance the peptide's metabolic stability by increasing its resistance to enzymatic degradation by peptidases. This modification can also influence the peptide's conformational properties, receptor binding affinity, and overall pharmacokinetic profile. Solid-phase peptide synthesis (SPPS) provides a robust and efficient platform for the preparation of such modified peptides.

This document outlines a standard protocol for the synthesis of a peptide with a C-terminal N-methylamide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.

Principle of the Method

The synthesis of a C-terminal N-methylamide peptide on a solid support is typically achieved by utilizing a resin that, upon cleavage, yields the desired N-methylated amide. A common strategy involves the use of a resin pre-loaded with a linker that terminates in a methylamine group. The first Fmoc-protected amino acid is coupled to this methylamine, and the peptide chain is then elongated in the C-to-N direction. The final cleavage from the resin releases the peptide with a C-terminal N-methylamide.

Materials and Reagents
  • Resin: Rink Amide AM resin (or a similar resin suitable for peptide amide synthesis)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Piperidine, peptide synthesis grade

  • Reagents for Amino Acid Coupling:

    • Fmoc-protected amino acids

    • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate/Hydroxybenzotriazole)

    • Base: N,N-Diisopropylethylamine (DIPEA)

  • Reagents for Fmoc Deprotection:

    • 20% (v/v) Piperidine in DMF

  • Reagents for Resin Modification (if starting from a standard Rink Amide resin):

    • Methylamine solution

  • Reagents for Cleavage and Deprotection:

    • Trifluoroacetic acid (TFA)

    • Scavengers: Triisopropylsilane (TIS) and water

  • Other:

    • Diethyl ether, cold

    • Acetonitrile (ACN) and water for HPLC purification

Experimental Protocols

Protocol 1: Preparation of N-Methylated Rink Amide Resin

This protocol describes the modification of a standard Rink Amide resin to generate a terminal methylamine for the synthesis of a C-terminal N-methylamide peptide.

Workflow Diagram:

resin_modification cluster_resin_prep Resin Preparation cluster_modification Reductive Amination Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash_DMF Wash with DMF Fmoc_Deprotection->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Reductive_Amination Reductive Amination with Methylamine Wash_DCM->Reductive_Amination Wash_Final Final Wash Steps Reductive_Amination->Wash_Final Final_Resin N-Methyl Rink Amide Resin Wash_Final->Final_Resin

Caption: Workflow for the preparation of N-methylated Rink Amide resin.

Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then with DCM (3 times).

  • Reductive Amination:

    • Suspend the resin in a solution of methylamine in a suitable solvent.

    • Add a reducing agent, such as sodium cyanoborohydride.

    • Allow the reaction to proceed for 12-24 hours.

  • Final Washing: Wash the resin extensively with DMF and DCM to remove any unreacted reagents.

  • Drying: Dry the resin under vacuum.

Protocol 2: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the stepwise elongation of the peptide chain on the N-methylated resin.

Workflow Diagram:

spss_cycle cluster_synthesis SPPS Cycle Start N-Methyl Rink Amide Resin Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Repeat->Coupling Final_Peptide_Resin Peptidyl-Resin Repeat->Final_Peptide_Resin

Caption: The iterative cycle of solid-phase peptide synthesis.

Methodology:

  • First Amino Acid Coupling:

    • Swell the N-methylated Rink Amide resin in DMF.

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HATU (or HBTU/HOBt) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes. Repeat once.

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings:

    • Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection.

  • Washing and Drying: Wash the final peptidyl-resin with DMF, followed by DCM, and dry under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Workflow Diagram:

cleavage_workflow Peptidyl_Resin Dried Peptidyl-Resin Cleavage_Cocktail Add Cleavage Cocktail (TFA/TIS/H2O) Peptidyl_Resin->Cleavage_Cocktail Incubation Incubate for 2-3 hours Cleavage_Cocktail->Incubation Filtration Filter to remove resin Incubation->Filtration Precipitation Precipitate peptide in cold ether Filtration->Precipitation Centrifugation Centrifuge and wash Precipitation->Centrifugation Lyophilization Lyophilize Centrifugation->Lyophilization Crude_Peptide Crude N-Methylamide Peptide Lyophilization->Crude_Peptide

Caption: Workflow for the cleavage and deprotection of the peptide.

Methodology:

  • Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Incubation: Gently shake the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the solution to separate the cleaved peptide from the resin beads. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry the crude product.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide N-methylamide by mass spectrometry and analytical HPLC.

Data Presentation

The following table provides representative data for the synthesis of a model pentapeptide (e.g., Tyr-Gly-Gly-Phe-Met-N-methylamide).

ParameterValue
Resin Loading 0.5 mmol/g
Synthesis Scale 0.1 mmol
Amino Acid Equivalents 4 eq.
Coupling Reagent HATU (3.9 eq.)
Base DIPEA (8 eq.)
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Crude Peptide Yield 75-85%
Purity (by HPLC) >95% after purification
Expected Mass (M+H)⁺ [Calculated Mass]
Observed Mass (M+H)⁺ [Observed Mass from MS]

Signaling Pathway Context (Hypothetical)

Peptides synthesized with C-terminal N-methylamides are often designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The enhanced stability and modified conformation can lead to improved receptor activation or inhibition.

signaling_pathway Peptide N-Methylamide Peptide (Ligand) Receptor GPCR Peptide->Receptor Binds to G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Hypothetical GPCR signaling pathway initiated by a peptide N-methylamide.

Application Notes: High-Throughput Screening of 4-Amino-N-Methylbenzamide Derivative Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 4-amino-N-methylbenzamide derivative libraries. This class of compounds has shown significant potential in various therapeutic areas, acting on diverse molecular targets. These notes are intended to guide researchers in identifying and characterizing novel bioactive molecules within these libraries for drug discovery and chemical biology applications.

Introduction to this compound Derivatives

The this compound scaffold is a versatile chemical structure that serves as a foundation for a wide range of biologically active compounds.[1][2] Derivatives have been identified as potent modulators of various biological targets, including but not limited to:

  • DNA Methyltransferases (DNMTs): Certain derivatives have been shown to inhibit DNMTs, enzymes crucial for epigenetic regulation, making them promising candidates for cancer therapy.[3]

  • Protein Kinases: A novel class of these derivatives has exhibited inhibitory activity against protein kinases, which are key players in cellular signaling pathways and are often dysregulated in diseases like cancer.[4][5]

  • Histone Deacetylases (HDACs): Some 4-amino-N-hydroxy-benzamides act as HDAC inhibitors, presenting another avenue for anti-cancer drug development.[6]

  • Cereblon (CRBN) Binders: Benzamide derivatives have been developed as novel binders for Cereblon, a component of the E3 ubiquitin ligase complex, opening up possibilities for targeted protein degradation through technologies like PROTACs.[7]

High-throughput screening (HTS) is an essential methodology for efficiently exploring the vast chemical space of this compound derivative libraries to identify compounds with desired biological activities.[8][9]

Data Presentation: Screening Results Summary

The following tables represent example datasets from a hypothetical high-throughput screen of a this compound derivative library against two distinct targets: a protein kinase and a DNA methyltransferase.

Table 1: Primary High-Throughput Screening for Protein Kinase X Inhibition

Compound IDConcentration (µM)Percent InhibitionHit (Yes/No)
ANMB-0011085.2Yes
ANMB-0021012.5No
ANMB-0031092.1Yes
............
ANMB-1000105.8No
Positive Ctrl198.5N/A
Negative Ctrl00.1N/A

Table 2: Dose-Response Analysis of Primary Hits against Protein Kinase X

Compound IDIC50 (µM)
ANMB-0012.5
ANMB-0031.8
......

Table 3: Primary High-Throughput Screening for DNMT1 Inhibition

Compound IDConcentration (µM)Percent InhibitionHit (Yes/No)
ANMB-5011078.9Yes
ANMB-502106.2No
ANMB-5031088.4Yes
............
ANMB-15001015.3No
Positive Ctrl195.2N/A
Negative Ctrl00.3N/A

Table 4: Dose-Response Analysis of Primary Hits against DNMT1

Compound IDIC50 (µM)
ANMB-5013.1
ANMB-5031.2
......

Mandatory Visualizations

Signaling Pathway Diagram

DNA_Methylation_Pathway cluster_0 Epigenetic Regulation DNMT DNA Methyltransferase (e.g., DNMT1) SAH S-adenosyl homocysteine DNMT->SAH DNA Unmethylated DNA SAM S-adenosyl methionine (Methyl Donor) SAM->DNMT provides methyl group mDNA Methylated DNA DNA->mDNA Methylation Gene_Silencing Gene Silencing mDNA->Gene_Silencing ANMB_Derivative This compound Derivative (Inhibitor) ANMB_Derivative->DNMT Inhibition

Caption: DNA Methylation Inhibition Pathway.

Experimental Workflow Diagram

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Assay_Dev 1. Assay Development & Miniaturization Pilot_Screen 2. Pilot Screen (~2,000 compounds) Assay_Dev->Pilot_Screen Primary_HTS 3. Primary HTS (Full Library) Pilot_Screen->Primary_HTS Data_Analysis 4. Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation 5. Hit Confirmation & Dose-Response Data_Analysis->Hit_Confirmation SAR 6. Preliminary SAR Analysis Hit_Confirmation->SAR

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Protocol 1: High-Throughput Screening for Protein Kinase Inhibitors

1. Objective: To identify compounds from a this compound derivative library that inhibit the activity of a specific protein kinase.

2. Materials:

  • This compound derivative library (10 mM in DMSO)
  • Recombinant protein kinase
  • Kinase substrate (e.g., a specific peptide)
  • ATP
  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
  • Detection reagent (e.g., ADP-Glo™, Luminescence-based)
  • Positive control inhibitor
  • 384-well plates (white, solid bottom)
  • Acoustic liquid handler or pintool for compound dispensing
  • Plate reader capable of luminescence detection

3. Assay Miniaturization and Optimization (Pre-HTS):

  • Develop the kinase assay in a 96-well format to determine optimal concentrations of enzyme, substrate, and ATP.
  • Miniaturize the assay to a 384-well format, adjusting volumes accordingly (e.g., a final volume of 20 µL).[10]
  • Perform a "dry run" with positive and negative controls to ensure a robust assay with a Z' factor > 0.5.[8][10]

4. HTS Protocol:

  • Using an acoustic liquid handler, dispense 20 nL of each compound from the library into the wells of a 384-well plate. This results in a final compound concentration of 10 µM in a 20 µL reaction volume.
  • Dispense 10 µL of a 2x kinase/substrate solution into each well.
  • Initiate the reaction by adding 10 µL of a 2x ATP solution to each well.
  • Incubate the plates at room temperature for 60 minutes.
  • Add 20 µL of the detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
  • Incubate for an additional 30 minutes at room temperature.
  • Read the luminescence on a compatible plate reader.

5. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.
  • Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
  • For confirmed hits, perform dose-response experiments to determine the IC50 value.

Protocol 2: High-Throughput Screening for DNMT1 Inhibitors

1. Objective: To identify compounds from a this compound derivative library that inhibit the activity of DNA Methyltransferase 1 (DNMT1).

2. Materials:

  • This compound derivative library (10 mM in DMSO)
  • Recombinant human DNMT1
  • Poly(dI-dC) DNA substrate
  • S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
  • DNMT reaction buffer
  • Scintillation fluid
  • Filter plates (e.g., 96-well glass fiber)
  • Microplate scintillation counter

3. Assay Miniaturization and Optimization (Pre-HTS):

  • Optimize the filter-binding assay in a 96-well format to determine the optimal concentrations of DNMT1, DNA substrate, and [³H]-SAM.
  • Ensure the assay has a sufficient signal-to-background ratio and a Z' factor > 0.5.[8]

4. HTS Protocol:

  • Add 1 µL of each library compound (or DMSO for controls) to the wells of a 96-well plate.
  • Prepare a master mix containing DNMT1, poly(dI-dC), and reaction buffer.
  • Add 40 µL of the master mix to each well.
  • Initiate the reaction by adding 10 µL of [³H]-SAM to each well.
  • Incubate the plate at 37°C for 1 hour.
  • Stop the reaction by adding a stop solution (e.g., high concentration of non-radiolabeled SAM).
  • Transfer the reaction mixture to a glass fiber filter plate.
  • Wash the filter plate multiple times with a wash buffer (e.g., cold trichloroacetic acid) to remove unincorporated [³H]-SAM.
  • Dry the filter plate completely.
  • Add scintillation fluid to each well.
  • Measure the incorporated radioactivity using a microplate scintillation counter.

5. Data Analysis:

  • Determine the counts per minute (CPM) for each well.
  • Calculate the percent inhibition for each compound based on the CPM values of the positive (no enzyme or specific inhibitor) and negative (DMSO) controls.
  • Select hits based on a predefined inhibition cutoff.
  • Perform follow-up dose-response assays for hit confirmation and IC50 determination.

Hit Confirmation and Follow-up Studies

Following the primary screen and dose-response analysis, it is crucial to perform several follow-up studies to validate the initial hits and eliminate false positives.[9] These may include:

  • Orthogonal Assays: Employing a different assay format to confirm the activity of the hits.

  • Counter Screens: To identify compounds that interfere with the assay technology itself.

  • Preliminary Structure-Activity Relationship (SAR) Analysis: Testing structurally related analogs of the hit compounds to understand the chemical features required for activity.[10]

  • Cell-Based Assays: Evaluating the activity of the confirmed hits in a more physiologically relevant cellular context.[8]

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-N-methylbenzamide is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into pharmacologically active molecules. Traditional batch synthesis of such amides can present challenges related to reaction time, scalability, safety, and product purity. Continuous flow chemistry offers a compelling alternative, enabling precise control over reaction parameters, enhanced heat and mass transfer, and the potential for safer, more efficient, and automated production. This document provides detailed application notes and protocols for the synthesis of this compound utilizing flow chemistry principles. The methodologies described are based on established principles of continuous flow amidation, offering a robust starting point for process development and optimization.

Core Principles of Flow Amidation

The continuous flow synthesis of this compound from 4-aminobenzoic acid and methylamine typically involves the use of a coupling agent to activate the carboxylic acid, facilitating its reaction with the amine. A common and efficient coupling agent for this transformation is N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl). In a typical flow process, solutions of the starting materials and coupling agent are continuously pumped and mixed, then passed through a heated reactor coil where the reaction occurs. The short residence time within the reactor, combined with precise temperature control, allows for rapid and efficient amide bond formation.

Experimental Protocols

Protocol 1: Continuous Flow Amidation of 4-Aminobenzoic Acid with Methylamine using EDC.HCl

This protocol details a general procedure for the synthesis of this compound in a continuous flow system.

Materials:

  • 4-Aminobenzoic acid

  • Methylamine (solution in a suitable solvent, e.g., THF or as a gas)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

  • Organic solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Syringe pumps

  • T-mixer

  • Heated reactor coil (e.g., PFA or stainless steel tubing)

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Reagent Preparation:

    • Prepare a solution of 4-aminobenzoic acid in the chosen solvent (e.g., 0.1 M in THF).

    • Prepare a solution of EDC.HCl in the chosen solvent (e.g., 0.12 M in THF).

    • Prepare a solution of methylamine in the chosen solvent (e.g., 0.2 M in THF). Alternatively, methylamine gas can be introduced via a mass flow controller.

  • System Setup:

    • Assemble the flow chemistry system as depicted in the workflow diagram below.

    • Ensure all connections are secure to prevent leaks under pressure.

    • Set the temperature of the reactor coil to the desired value (e.g., 60 °C).

    • Set the back pressure regulator to maintain a constant pressure within the system (e.g., 10 bar) to prevent solvent boiling and ensure smooth flow.

  • Reaction Execution:

    • Set the flow rates of the syringe pumps to achieve the desired stoichiometry and residence time. For example:

      • Pump 1 (4-Aminobenzoic acid solution): 0.5 mL/min

      • Pump 2 (EDC.HCl solution): 0.5 mL/min

      • Pump 3 (Methylamine solution): 0.25 mL/min

    • Start the pumps simultaneously to introduce the reagents into the T-mixer.

    • The mixed reagent stream flows through the heated reactor coil. The residence time can be calculated as the reactor volume divided by the total flow rate.

    • The product stream exits the reactor and passes through the back pressure regulator before being collected in a collection vessel.

  • Work-up and Analysis:

    • The collected solution containing this compound can be worked up using standard laboratory procedures (e.g., extraction, crystallization).

    • Analyze the product for purity and yield using techniques such as HPLC, LC-MS, and NMR.

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the flow synthesis of this compound. The values presented are illustrative and may be optimized for specific experimental setups.

Table 1: Effect of Reaction Parameters on Yield and Purity

EntryTemperature (°C)Residence Time (min)Equivalents of MethylamineYield (%)Purity (%)
14051.57592
26051.58895
38051.59296
46021.57090
560101.59197
66051.28294
76052.09096

Table 2: Comparison of Different Solvents

EntrySolventTemperature (°C)Residence Time (min)Yield (%)Purity (%)
1THF6058895
2Acetonitrile6058594
3Dioxane6058293

Visualizations

Chemical Reaction Scheme

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagent cluster_product Product 4-Aminobenzoic_Acid 4-Aminobenzoic Acid This compound This compound 4-Aminobenzoic_Acid->this compound + Methylamine Methylamine Methylamine EDC.HCl EDC.HCl EDC.HCl->this compound Coupling Agent

Caption: Chemical transformation for the synthesis of this compound.

Experimental Workflow Diagram

G Continuous Flow Synthesis Workflow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing A 4-Aminobenzoic Acid in Solvent Mixer T-Mixer A->Mixer B EDC.HCl in Solvent B->Mixer C Methylamine in Solvent C->Mixer Reactor Heated Reactor Coil Mixer->Reactor Mixed Reagents BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Caption: Experimental setup for continuous flow synthesis.

Troubleshooting & Optimization

Optimizing reaction yield for 4-amino-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Amino-N-methylbenzamide

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting for common issues and detailed protocols to optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the amide coupling reaction between 4-aminobenzoic acid and methylamine. This typically requires the activation of the carboxylic acid group of 4-aminobenzoic acid to make it more reactive towards the amine.[1] This activation can be achieved using a variety of coupling reagents or by converting the carboxylic acid to a more reactive intermediate like an acyl chloride.[1]

Q2: My reaction yield is very low. What are the most likely causes?

A2: Low yields in this synthesis are often traced back to several key factors:

  • Incomplete Carboxylic Acid Activation: The coupling reagent may be old, hydrated, or used in insufficient quantity, leading to poor activation of the 4-aminobenzoic acid.[2]

  • Amine Deactivation: Methylamine can be protonated by the acidic starting material (4-aminobenzoic acid) or by acidic byproducts generated during the reaction, which renders it non-nucleophilic and unable to react.[2][3]

  • Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it back to the unreactive carboxylic acid. It is critical to use anhydrous solvents and reagents.[2]

  • Self-Polymerization: The activated 4-aminobenzoic acid can potentially react with another molecule of 4-aminobenzoic acid (amine group), leading to oligomers. This can be minimized by controlling the order of addition of reagents.[3]

Q3: I'm observing multiple spots on my TLC plate after the reaction. What are the likely impurities?

A3: Multiple spots on a TLC plate suggest a mixture of compounds. Common impurities include:

  • Unreacted Starting Materials: 4-aminobenzoic acid and any unreacted methylamine derivative.

  • Coupling Agent Byproducts: For example, if using EDC, a water-soluble urea byproduct is formed.[4] If using DCC, the dicyclohexylurea byproduct can be difficult to remove if it co-precipitates with the product.[5]

  • Side-Reaction Products: Such as the aforementioned self-polymerization products or double-acylated species.[1]

Q4: How do I choose the right coupling reagent for this synthesis?

A4: The choice of coupling reagent is a critical factor in the success of the reaction. For substrates like 4-aminobenzoic acid, several options are effective:

  • Carbodiimides (EDC, DCC): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a common, cost-effective choice. Its urea byproduct is water-soluble, which simplifies the purification process. It is often used with an additive like HOBt (1-Hydroxybenzotriazole) to improve efficiency and suppress side reactions.

  • Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU are highly efficient and lead to faster reaction times, especially for challenging couplings. They are generally more expensive but can significantly improve yields.[4]

Q5: What is the purpose of adding a base like DIPEA or triethylamine to the reaction?

A5: A non-nucleophilic organic base is crucial for several reasons. It neutralizes any acidic byproducts formed during the reaction, preventing the protonation and deactivation of the methylamine.[3] Diisopropylethylamine (DIPEA) is a common choice because its steric bulk prevents it from participating in unwanted side reactions.[3] Typically, 2-3 equivalents of the base are used.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective activation of 4-aminobenzoic acid.- Use a fresh, anhydrous coupling reagent (e.g., HATU, or EDC with HOBt).- Ensure all solvents and glassware are thoroughly dried.[2]
Methylamine is protonated and non-nucleophilic.- Ensure an adequate amount of a non-nucleophilic base (e.g., 2-3 equivalents of DIPEA) is used to neutralize HCl or other acidic byproducts.
Self-polymerization of starting material.- Pre-activate the 4-aminobenzoic acid with the coupling reagent for 15-30 minutes before the slow, dropwise addition of methylamine.[3]
Difficult Purification Product is contaminated with urea byproduct (from DCC/EDC).- If using EDC, perform an aqueous workup to remove the water-soluble urea.- If using DCC, filter the reaction mixture before workup to remove the insoluble DCU.[5]
Product streaking on silica gel column.- Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent to prevent the basic amine product from strongly interacting with the acidic silica.[1]
Reaction Stalls / Incomplete Conversion Insufficient reaction time or temperature.- Increase the reaction time and continue to monitor by TLC or LC-MS.- Gently warming the reaction may increase the rate, but should be done cautiously to avoid side reactions.
Steric hindrance or low nucleophilicity.- While not a major issue for methylamine, for less reactive amines, switching to a more powerful coupling reagent like HATU is recommended.[4]

Data Presentation

Table 1: Performance Comparison of Common Coupling Reagents

The following data is a representative comparison for the amidation of a similar substrate, 4-amino-3-bromobenzoic acid, and can serve as a guideline for optimizing the synthesis of this compound.[4]

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95Cost-effective; water-soluble urea byproduct simplifies workup.[4]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, ideal for challenging couplings.[4]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with easy workup.

Experimental Protocols

Protocol: Synthesis of this compound using EDC/HOBt

This protocol describes a standard procedure for the amide coupling of 4-aminobenzoic acid with methylamine using EDC and HOBt.

Materials:

  • 4-aminobenzoic acid

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base and Amine Addition: Add DIPEA (2.5 eq) to the mixture, followed by the slow addition of the methylamine solution (1.1 eq).

  • Activation: Add EDC (1.2 eq) to the reaction mixture in portions. The addition should be slow to control any exotherm.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[2]

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification: Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.[1]

Visualizations

Chemical Reaction Pathway

Reaction_Pathway PABA 4-Aminobenzoic Acid reagents + Coupling Reagent (e.g., EDC/HOBt) + Base (DIPEA) PABA->reagents Methylamine Methylamine activated_ester Activated Ester Intermediate Methylamine->activated_ester + reagents->activated_ester Product This compound activated_ester->Product

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Low or No Yield Observed check_activation Is Carboxylic Acid Activation Complete? start->check_activation check_reagents Check Coupling Reagent: - Age & Purity - Anhydrous Conditions check_activation->check_reagents No check_amine Is Amine Being Deactivated? check_activation->check_amine Yes check_reagents->check_amine check_base Verify Base: - Correct Stoichiometry (2-3 eq) - Non-nucleophilic (e.g., DIPEA) check_amine->check_base Yes check_hydrolysis Is Hydrolysis Occurring? check_amine->check_hydrolysis No check_base->check_hydrolysis check_solvent Ensure Anhydrous Solvents and Reagents check_hydrolysis->check_solvent Yes solution Yield Optimized check_hydrolysis->solution No check_solvent->solution

Caption: A logical workflow for troubleshooting low yield issues.

Parameter Optimization Logic

Parameter_Optimization yield Reaction Yield & Purity coupling_reagent Coupling Reagent (EDC vs. HATU) coupling_reagent->yield base Base (Type & Equivalents) base->yield solvent Solvent (Anhydrous DMF/DCM) solvent->yield temperature Temperature (0°C to RT) temperature->yield time Reaction Time (2-18h) time->yield addition_order Order of Addition (Pre-activation) addition_order->yield

Caption: Key experimental parameters influencing reaction optimization.

References

Purification challenges and solutions for 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-amino-N-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often stem from the synthetic route used. For instance, if synthesized from 4-aminobenzoic acid and methylamine, impurities could include unreacted 4-aminobenzoic acid, and over-methylated byproducts. If a nitro-precursor is used, residual starting material or incompletely reduced intermediates may be present.

Q2: My purified this compound is discolored (yellow or brown). What is the likely cause and how can I fix it?

A2: Discoloration is often due to the presence of oxidized impurities or residual starting materials. The amino group in aromatic amines is susceptible to air oxidation, which can form colored impurities. Treatment with activated charcoal during recrystallization can often remove these colored byproducts.

Q3: I am observing poor recovery after recrystallization. What are the possible reasons?

A3: Low recovery can be due to several factors:

  • Using too much solvent: The compound may remain in the mother liquor even after cooling.

  • Cooling the solution too quickly: This can lead to the formation of fine, impure crystals that are difficult to filter.

  • Inappropriate solvent choice: The compound may be too soluble in the chosen solvent even at low temperatures.

  • Washing the crystals with a solvent in which they are soluble.

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated. To resolve this, you can try:

  • Adding a small amount of a co-solvent in which the compound is less soluble.

  • Lowering the temperature at which crystallization is initiated.

  • Using a seed crystal to induce crystallization.

  • Scratching the inside of the flask with a glass rod to create nucleation sites.

Q5: I am having trouble separating my compound from a polar impurity using silica gel chromatography. What can I do?

A5: For polar compounds that are difficult to separate on silica gel, you can try the following:

  • Add a modifier to the mobile phase: A small amount of a basic modifier like triethylamine (0.1-1%) can help to reduce tailing and improve the separation of basic compounds like this compound by deactivating the acidic silanol groups on the silica surface.

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase column (C18) with a suitable polar mobile phase.

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Compound does not dissolve Insufficient solvent; Inappropriate solvent.Add more solvent in small portions until the compound dissolves at the solvent's boiling point; Select a solvent in which the compound has higher solubility at elevated temperatures.
No crystals form upon cooling Solution is not saturated; Compound is too soluble in the solvent.Evaporate some of the solvent to increase the concentration; Add a co-solvent (anti-solvent) in which the compound is insoluble to induce precipitation; Introduce a seed crystal.
Crystals are colored Presence of colored impurities.Add a small amount of activated charcoal to the hot solution and filter it hot before cooling.
Low yield of recovered crystals Too much solvent used; Crystals are soluble in the washing solvent; Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution; Wash the collected crystals with a small amount of ice-cold solvent; Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
"Oiling out" Solution is supersaturated; Melting point of the compound is lower than the boiling point of the solvent.Re-heat the mixture to dissolve the oil, then allow it to cool more slowly; Add more solvent; Use a lower-boiling point solvent.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of spots on TLC Inappropriate mobile phase.Systematically test different solvent systems with varying polarities. A good starting point for benzamides is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).
Streaking or tailing of the compound spot Compound is too polar for the stationary phase; Interaction with acidic silica gel; Column is overloaded.Add a small amount of triethylamine or ammonia to the mobile phase (e.g., 0.1-1%); Use a different stationary phase like alumina; Ensure the amount of crude material is not more than 1-5% of the mass of the silica gel.
Compound is not eluting from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Cracks or channels in the silica gel bed Improper column packing.Ensure the silica gel is packed as a uniform slurry and the column is not allowed to run dry.
Low recovery of the compound Compound is irreversibly adsorbed onto the silica gel; Compound is co-eluting with impurities.Add a modifier like triethylamine to the mobile phase to reduce strong interactions; Optimize the mobile phase for better separation based on thorough TLC analysis.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is based on the solubility of similar benzamide derivatives and is a general guideline. The optimal solvent and conditions should be determined empirically on a small scale first. Based on solubility data for the closely related 4-aminobenzamide, a mixed solvent system of ethanol and water is a promising choice.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Activated charcoal (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (about 1-2% of the solute's weight). Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (Optional, if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point.

Protocol 2: Column Chromatography Purification of this compound

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh for gravity chromatography, 230-400 mesh for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using different ratios of hexane and ethyl acetate to find a mobile phase that gives good separation and an Rf value of approximately 0.2-0.4 for the desired compound. If streaking is observed, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack the chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Solubility Data for 4-Aminobenzamide (A Structural Analog)

This data can be used as a starting point for selecting a recrystallization solvent for this compound. The solubility is expressed as mole fraction (x₁).

Temperature (K)MethanolEthanoln-PropanolIsopropanol
283.150.03310.00860.00490.0012
288.150.03660.00970.00540.0013
293.150.04040.01090.00590.0015
298.150.04420.01160.00630.0016
303.150.04830.01280.00680.0017
308.150.05260.01410.00740.0019
313.150.05720.01550.00800.0021
318.150.06210.01700.00870.0023
323.150.06730.01870.00940.0025

Data adapted from a study on the solubility of 4-aminobenzamide.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude 4-amino-N- methylbenzamide add_solvent Add minimal hot solvent (e.g., Ethanol) crude->add_solvent dissolved Completely dissolved solution add_solvent->dissolved decolorize Add activated charcoal (optional) dissolved->decolorize hot_filter Hot filtration (if charcoal used) decolorize->hot_filter add_antisolvent Add hot anti-solvent (e.g., Water) to cloud point hot_filter->add_antisolvent clear_solution Add few drops of hot solvent to clarify add_antisolvent->clear_solution cool_slowly Slow cooling to RT, then ice bath clear_solution->cool_slowly crystals_form Crystal formation cool_slowly->crystals_form vacuum_filter Vacuum filtration crystals_form->vacuum_filter wash_crystals Wash with ice-cold solvent mixture vacuum_filter->wash_crystals dry_crystals Dry crystals wash_crystals->dry_crystals pure_product Pure 4-amino-N- methylbenzamide dry_crystals->pure_product

Caption: Workflow for the recrystallization of this compound.

Chromatography_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation in Column Chromatography cause1 Inadequate Mobile Phase start->cause1 cause2 Streaking/ Tailing start->cause2 cause3 Column Overloading start->cause3 solution1a Optimize solvent ratio (TLC analysis) cause1->solution1a Rf not 0.2-0.4 solution1b Change solvent system cause1->solution1b No separation solution2a Add triethylamine (0.1-1%) to mobile phase cause2->solution2a Basic compound solution2b Use alumina or reverse-phase column cause2->solution2b Strong interaction solution3 Reduce sample load cause3->solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

Troubleshooting side reactions in 4-amino-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-amino-N-methylbenzamide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: My reaction is showing very low or no formation of the desired this compound. What are the likely causes and how can I fix this?

Answer:

Low or non-existent product yield can stem from several factors related to reagent activity, reaction conditions, and the inherent reactivity of your starting materials.

  • Ineffective Carboxylic Acid Activation: The conversion of the carboxylic acid group of 4-aminobenzoic acid to a more reactive species is critical for amide bond formation. If this activation is inefficient, the reaction will not proceed effectively.

    • Solution: Consider using a more potent coupling reagent. While standard reagents are effective, challenging couplings may benefit from stronger reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or by converting the 4-aminobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1] Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediate.[1]

  • Side Reactions of Starting Materials: 4-aminobenzoic acid can undergo self-polymerization, and the activated carboxylic acid can react with another molecule of 4-aminobenzoic acid to form a symmetrical anhydride.[1]

    • Solution: Control the order of addition. Pre-activating the 4-aminobenzoic acid with the coupling reagent before the slow, dropwise addition of methylamine can minimize these side reactions.[1][2] Maintaining a low reaction temperature (e.g., 0 °C) can also help control the rate of these competing reactions.[2]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, reaction time, or temperature can all lead to poor yields.

    • Solution: Ensure accurate measurement of all reactants. A slight excess of one of the starting materials can sometimes drive the reaction to completion.[1] If the reaction is proceeding slowly, consider increasing the reaction time or temperature, while carefully monitoring for byproduct formation.[1]

Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities

Question: My TLC plate of the crude product shows multiple spots. What are the likely impurities and how can I prevent their formation?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of impurities in your product. These can include unreacted starting materials or byproducts from side reactions.

  • Unreacted Starting Materials: The most common impurities are often unreacted 4-aminobenzoic acid and residual methylamine.

    • Prevention: As mentioned previously, using a slight excess of one reactant can help to consume the other completely.[1] Ensuring efficient activation of the carboxylic acid will also drive the reaction forward, reducing the amount of unreacted 4-aminobenzoic acid.

  • Symmetrical Anhydride of 4-aminobenzoic acid: This byproduct forms when the activated carboxylic acid reacts with another molecule of 4-aminobenzoic acid instead of the intended methylamine.[1]

    • Prevention: This can be minimized by adding the methylamine slowly to the pre-activated 4-aminobenzoic acid.[1] This ensures that the concentration of the amine is sufficient to compete with the remaining 4-aminobenzoic acid.

  • Double Acylation: It is possible for a second molecule of activated 4-aminobenzoic acid to react with the amino group of the newly formed this compound, leading to a diacylated byproduct.

    • Prevention: Careful control of stoichiometry and slow addition of the activating agent can help to prevent this.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound. What are the recommended purification methods?

Answer:

Effective purification is crucial to obtain a high-purity final product. The two primary methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is often a very effective method for purifying amides and can lead to high yields of pure product.[1]

    • Procedure: A suitable solvent system, such as ethanol/water, can be used.[1] The crude product is dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

  • Column Chromatography: If recrystallization is not sufficient to remove all impurities, column chromatography is a powerful alternative.

    • Procedure: Silica gel is a common stationary phase. For basic compounds like this compound, it can be beneficial to deactivate the silica gel by adding a small amount of a basic modifier like triethylamine to the eluent.[1] This can prevent streaking and potential degradation of the product on the acidic silica gel.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the amide coupling reaction between 4-aminobenzoic acid and methylamine.[1] This typically involves the activation of the carboxylic acid group of 4-aminobenzoic acid to form a more reactive intermediate, which then readily reacts with the amino group of methylamine.[1]

Q2: Why is a base, such as DIPEA, often used in this reaction?

A2: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) serves two important functions.[2] Firstly, it deprotonates the carboxylic acid, which facilitates its activation by the coupling reagent. Secondly, it neutralizes any acidic byproducts that are generated during the reaction, which can prevent unwanted side reactions and help drive the reaction to completion.[2]

Q3: Can the amino group of 4-aminobenzoic acid interfere with the reaction? How can this be prevented?

A3: Yes, the amino group of 4-aminobenzoic acid is nucleophilic and can react with the activated carboxylic acid of another molecule, leading to self-polymerization.[3] To prevent this, one common strategy is to protect the amino group before the amide coupling reaction. Another approach is to convert the 4-aminobenzoic acid to its hydrochloride salt, which protects the amino group from participating in the reaction.[3] Alternatively, careful control of reaction conditions, such as pre-activation and slow addition of the amine, can minimize this side reaction.[2]

Q4: What are some common coupling reagents used for this type of amide synthesis, and how do they compare?

A4: Several classes of coupling reagents are available, each with its own advantages. Uronium/aminium-based reagents like HATU are highly efficient and lead to rapid reaction times, making them excellent for challenging couplings.[2][4] Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole), are a cost-effective and robust option.[2][4] Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective and can minimize certain side reactions.[2]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentAdditiveBaseSolventReaction Time (h)Typical Yield (%)Typical Purity (%)Notes
EDCHOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[4]
HATUNoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[4]
T3P®NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup.[4]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation.[2]

  • Slowly add methylamine (1.0-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt

  • Dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and methylamine (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.[2]

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve 4-aminobenzoic acid and Base (e.g., DIPEA) in Solvent (e.g., DMF) cool Cool to 0 °C start->cool add_coupling Add Coupling Reagent (e.g., HATU) cool->add_coupling preactivate Stir for 15-30 min (Pre-activation) add_coupling->preactivate add_amine Add Methylamine preactivate->add_amine stir_monitor Stir and Monitor (TLC/LC-MS) add_amine->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end_product Pure this compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

side_reactions PABA 4-Aminobenzoic Acid Activated_PABA Activated PABA PABA->Activated_PABA Coupling Reagent Product This compound Activated_PABA->Product + Methylamine Polymer Self-Polymerization Activated_PABA->Polymer + another PABA molecule Anhydride Symmetrical Anhydride Activated_PABA->Anhydride + another Activated PABA Methylamine Methylamine

Caption: Potential side reaction pathways in this compound synthesis.

References

Technical Support Center: Improving the Solubility of 4-amino-N-methylbenzamide Derivatives for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-methylbenzamide derivatives. The focus is on addressing solubility challenges encountered during biological assays to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a common phenomenon known as "crashing out" or precipitation. It occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer. When the DMSO concentration is diluted, the compound's solubility limit in the mixed solvent system is exceeded, leading to precipitation.

To prevent this, consider the following strategies:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, as higher concentrations can be toxic to cells and promote precipitation.[1]

  • Optimize the stock concentration: A very high stock concentration in DMSO can exacerbate precipitation upon dilution. Try preparing a lower concentration stock solution.

  • Use a co-solvent: Incorporating a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in the final assay buffer can help maintain solubility.

  • Employ solubilizing agents: Excipients such as cyclodextrins can encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.

Q2: What are the best practices for preparing stock solutions of this compound derivatives?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent due to its strong solubilizing power for many organic compounds.[2] Here are some best practices:

  • Use high-purity, anhydrous DMSO.

  • Prepare a concentrated stock solution (e.g., 10-20 mM) to minimize the volume added to your assay, thereby keeping the final DMSO concentration low.

  • Ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use solvents other than DMSO for my stock solution?

A3: Yes, other polar aprotic solvents like Dimethylformamide (DMF) or polar protic solvents like ethanol can be used. However, their compatibility with your specific biological assay and cell type must be validated, as they can have different toxicities and effects on cellular processes compared to DMSO.

Q4: How can I determine the kinetic solubility of my compound in my specific assay buffer?

A4: A simple method is to perform a serial dilution of your DMSO stock solution into the assay buffer in a 96-well plate. After a short incubation (e.g., 1-2 hours), the turbidity of each well can be measured using a plate reader at a wavelength of around 600-650 nm. The highest concentration that does not show a significant increase in turbidity compared to a buffer-only control is considered the kinetic solubility.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Visible precipitate in the well after adding the compound. The compound's solubility limit has been exceeded in the final assay medium.- Decrease the final concentration of the compound. - Lower the final DMSO concentration by using a more concentrated stock or a larger final volume. - Add a solubilizing agent like cyclodextrin or a surfactant (e.g., Tween 20) to the assay buffer. - Pre-warm the assay medium to 37°C before adding the compound.
Inconsistent or non-reproducible assay results. Poor solubility leading to variable concentrations of the active compound in the assay.- Visually inspect all solutions for any signs of precipitation before use. - Prepare fresh dilutions for each experiment. - Determine the kinetic solubility of your compound in the assay buffer and work below this concentration. - Consider using a different formulation approach, such as creating a solid dispersion.
Difficulty dissolving the compound in the initial solvent (e.g., DMSO). The inherent chemical properties of the specific derivative may result in poor solubility even in organic solvents.- Try a different organic solvent, such as DMF or N-methyl-2-pyrrolidone (NMP). - Gently warm the solution and sonicate to aid dissolution. - If the compound is a salt, consider converting it to the free base or vice versa to potentially improve solubility in the desired solvent.

Quantitative Solubility Data

The solubility of this compound and its derivatives is highly dependent on the solvent and temperature. While specific quantitative data for every derivative is not available, the following tables provide representative solubility data for the parent compound, 4-aminobenzamide, in various solvents to guide solvent selection.

Table 1: Solubility of 4-Aminobenzamide in Various Solvents at Different Temperatures [3][4]

SolventTemperature (K)Mole Fraction Solubility (x 10³)
Water298.150.85
Water323.152.15
Methanol298.1521.45
Methanol323.1555.21
Ethanol298.1510.23
Ethanol323.1528.98
Acetone298.1515.89
Acetone323.1542.33
Acetonitrile298.153.45
Acetonitrile323.159.87
Ethyl Acetate298.151.98
Ethyl Acetate323.156.23

Table 2: Qualitative Solubility of this compound Derivatives

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
AqueousWater, PBS (pH 7.4)Poorly SolubleThe hydrophobic benzamide core dominates over the polar amino and methylamide groups.[5]
Polar ProticMethanol, EthanolSparingly to SolubleThe amino and amide groups can form hydrogen bonds with the solvent's hydroxyl group.[5]
Polar AproticDMSO, DMF, AcetonitrileSolubleThese solvents can act as hydrogen bond acceptors and effectively solvate the aromatic rings, leading to good solubility.[5]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard procedure for determining the thermodynamic equilibrium solubility of a this compound derivative in a specific solvent.

Materials:

  • This compound derivative

  • Selected solvent (e.g., water, PBS, ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

  • Place the vials on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle by letting the vials stand for at least 2 hours.

  • Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a common method to assess the cytotoxicity of this compound derivatives on cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Signaling Pathways and Experimental Workflows

Many this compound derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), which are crucial enzymes in DNA repair and epigenetic regulation, respectively.[3][6][7]

PARP Inhibition Signaling Pathway

PARP enzymes are key players in the repair of single-strand DNA breaks.[3] Inhibiting PARP in cancer cells with existing defects in double-strand break repair (e.g., BRCA mutations) leads to a synthetic lethal phenotype.[3][8]

PARP_Inhibition cluster_DNA_Damage DNA Damage Response DNA_SSB Single-Strand Break PARP PARP Activation DNA_SSB->PARP DNA_DSB Double-Strand Break (at replication fork) DNA_SSB->DNA_DSB unrepaired HR_Repair Homologous Recombination (Error-free repair) PARP->HR_Repair leads to DNA_DSB->HR_Repair Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired Cell_Survival Cell Survival HR_Repair->Cell_Survival PARPi This compound derivative (PARP Inhibitor) PARPi->PARP inhibits BRCA_mut BRCA1/2 Mutation (Defective HR) BRCA_mut->HR_Repair inhibits HDAC_Inhibition cluster_Epigenetic_Regulation Epigenetic Regulation Histones Histones Acetylated_Histones Acetylated Histones (Open Chromatin) Histones->Acetylated_Histones acetylation HATs Histone Acetyltransferases (HATs) HATs->Acetylated_Histones promotes HDACs Histone Deacetylases (HDACs) Deacetylated_Histones Deacetylated Histones (Closed Chromatin) HDACs->Deacetylated_Histones promotes Acetylated_Histones->Deacetylated_Histones deacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylated_Histones->Gene_Expression Gene_Repression Tumor Suppressor Gene Repression Deacetylated_Histones->Gene_Repression HDACi This compound derivative (HDAC Inhibitor) HDACi->HDACs inhibits Experimental_Workflow Start Start: This compound Derivative Solubility_Screen Solubility Screening (e.g., Shake-Flask Method) Start->Solubility_Screen Poor_Solubility Poor Aqueous Solubility? Solubility_Screen->Poor_Solubility Formulation Formulation Development (Co-solvents, Cyclodextrins, etc.) Poor_Solubility->Formulation Yes Kinetic_Solubility Determine Kinetic Solubility in Assay Buffer Poor_Solubility->Kinetic_Solubility No Formulation->Kinetic_Solubility Bioassay Perform Biological Assay (e.g., MTT, Enzyme Inhibition) Kinetic_Solubility->Bioassay Data_Analysis Data Analysis and Interpretation Bioassay->Data_Analysis

References

Technical Support Center: High-Purity Recrystallization of 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 4-amino-N-methylbenzamide. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, alongside detailed experimental protocols and key data.

Physicochemical & Solubility Data

A successful recrystallization hinges on understanding the compound's properties and its solubility in various solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₀N₂O[1]
Molecular Weight150.18 g/mol [1]
Melting Point178-184 °C[2][3]
AppearanceWhite to light yellow/orange powder or crystal[2][3]
CAS Number6274-22-2[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Polar Solvents
MethanolSoluble[3]
EthanolSoluble
AcetoneSoluble[4]
Dimethyl Sulfoxide (DMSO)Soluble[4]
WaterSlightly Soluble
Less Polar Solvents
Ethyl AcetateSoluble[4]
DichloromethaneSoluble[4]
ChloroformSoluble[4]
EthersSoluble

Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a standard procedure for purifying this compound using a single solvent, such as methanol or ethanol.

Methodology:

  • Solvent Selection: Based on preliminary tests, choose a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold. Alcohols like methanol or ethanol are good starting points.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hotplate with stirring. Add the minimum amount of hot solvent in small portions until the solid completely dissolves.[5] Avoid adding a large excess of solvent, as this will reduce the final yield.[6][7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Preheat a funnel and a new flask to prevent premature crystallization.[6][7] If colored impurities are present, you may add a small amount of activated charcoal to the solution before this step, but use it sparingly as it can adsorb the product.[8]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove residual solvent.

Recrystallization_Workflow cluster_setup Setup & Dissolution cluster_purify Purification cluster_isolation Isolation & Drying start Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter Hot Filtration (If Insoluble Impurities Exist) dissolve->hot_filter Optional cool Slow Cooling to Room Temperature dissolve->cool hot_filter->cool ice_bath Cool in Ice Bath (Maximize Yield) cool->ice_bath vac_filter Isolate Crystals (Vacuum Filtration) ice_bath->vac_filter wash Wash with Minimal Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry end High-Purity Product dry->end

Caption: A generalized workflow for the purification of this compound by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization process in a question-and-answer format.

Q1: My compound separated as an oil instead of forming crystals. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is too supersaturated.[6][7][9]

  • Solution 1: Reheat and Dilute. Reheat the solution until the oil completely redissolves. Add a small amount (1-5%) of additional hot solvent to reduce the saturation level.[7][8]

  • Solution 2: Slow Down Cooling. Allow the solution to cool much more slowly. You can insulate the flask or place it in a beaker of hot water and allow both to cool together to room temperature before moving to an ice bath.[6]

  • Solution 3: Change Solvents. The boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point.

Q2: No crystals have formed even after cooling the solution in an ice bath. How can I induce crystallization?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently saturated (too much solvent was used) or it is in a stable supersaturated state.[7][8]

  • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[7][8]

  • Solution 2: Seeding. If you have a small amount of pure, solid this compound, add a single tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.[8][9]

  • Solution 3: Reduce Solvent Volume. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, allow the more concentrated solution to cool again.[7][8]

Q3: The yield of my recrystallized product is very low. What went wrong?

A3: A low yield is a common issue that can often be traced back to the experimental procedure.

  • Cause 1: Too much solvent was used. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even after cooling.

  • Cause 2: Premature crystallization. If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated.[7]

  • Cause 3: Washing with warm solvent. Washing the final crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[7]

Q4: The final crystals are colored, but the pure compound should be white. How can I remove the color?

A4: Color in the final product indicates the presence of persistent, colored impurities.

  • Solution: Use Activated Charcoal. Redissolve the colored crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (e.g., the tip of a spatula) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize as usual.[8] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.

Troubleshooting_Tree start Recrystallization Problem Encountered oiling_out Problem: 'Oiling Out' (Compound separates as liquid) start->oiling_out no_crystals Problem: No Crystals Form (Solution remains clear) start->no_crystals low_yield Problem: Low Yield of Recovered Crystals start->low_yield colored_crystals Problem: Crystals are Colored (Impurities present) start->colored_crystals sol_oil_1 1. Reheat to Dissolve Oil oiling_out->sol_oil_1 Solutions sol_nocrys_1 Try in order: 1. Scratch Inner Flask Surface no_crystals->sol_nocrys_1 Solutions cause_yield_1 Cause: Too Much Solvent Used low_yield->cause_yield_1 Potential Causes cause_yield_2 Cause: Premature Crystallization During Hot Filtration low_yield->cause_yield_2 cause_yield_3 Cause: Product Lost During Final Wash low_yield->cause_yield_3 sol_color Redissolve, Add Small Amount of Activated Charcoal, Perform Hot Filtration, & Recrystallize colored_crystals->sol_color Solution sol_oil_2 2. Add Small Amount of Hot Solvent sol_oil_1->sol_oil_2 sol_oil_3 3. Cool Very Slowly sol_oil_2->sol_oil_3 sol_nocrys_2 2. Add a Seed Crystal sol_nocrys_1->sol_nocrys_2 sol_nocrys_3 3. Reduce Solvent Volume (Boil off excess) & Recool sol_nocrys_2->sol_nocrys_3

Caption: A decision tree for troubleshooting common problems in recrystallization experiments.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for recrystallizing this compound?

A5: There is no single "best" solvent, as the ideal choice can depend on the impurities present in the crude material. However, based on its chemical structure and available data, polar solvents are effective. Methanol and ethanol are excellent starting points for screening.[3] It is soluble in several other organic solvents like acetone, ethyl acetate, and dichloromethane, which could also be explored.[4]

Q6: Can I use a solvent pair for recrystallization?

A6: Yes, a solvent-pair system can be very effective, especially if no single solvent has the ideal solubility properties. This involves dissolving the compound in a "good" solvent (in which it is very soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). For this compound, a potential pair could be ethanol (good solvent) and water (anti-solvent), given its high solubility in ethanol and slight solubility in water.

Q7: How do I know if my recrystallized product is pure?

A7: The most common method to assess purity after recrystallization is by measuring the melting point. A pure compound will have a sharp melting point that matches the literature value (178-184 °C for this compound).[2][3] Impurities typically cause the melting point to be depressed and to occur over a broader range. Further characterization can be done using techniques like Thin Layer Chromatography (TLC), NMR, or FTIR spectroscopy.

Q8: What are the primary safety precautions when handling this compound?

A8: this compound is harmful if swallowed.[1][10][11] It can also cause skin and serious eye irritation.[10] Always handle this chemical in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating and inhaling dust.[10][12] Refer to the Safety Data Sheet (SDS) for complete handling information.

References

Overcoming poor yield in the amidation of 4-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the amidation of 4-aminobenzoic acid, particularly in cases of poor yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no product yield in the amidation of 4-aminobenzoic acid?

A1: Several factors can contribute to poor outcomes in this reaction. The most frequent culprits include:

  • Incomplete activation of the carboxylic acid: The carboxylic acid group of 4-aminobenzoic acid must be activated by a coupling reagent to react with the amine. Insufficient coupling reagent or an inefficient reagent can lead to poor activation.[1]

  • Self-polymerization of 4-aminobenzoic acid: The starting material possesses both an amine and a carboxylic acid group, making it susceptible to self-reaction, forming oligomers or polymers instead of the desired product.[2]

  • Hydrolysis of the activated intermediate: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide bond formation. Therefore, using anhydrous solvents and reagents is crucial.[1]

  • Poor nucleophilicity of the amine: The amine coupling partner may not be sufficiently nucleophilic to react efficiently with the activated 4-aminobenzoic acid, especially if it is sterically hindered.

  • Suboptimal reaction conditions: Factors such as incorrect temperature, solvent, or choice of base can significantly hinder the reaction's progress.[1]

Q2: How can I prevent the self-polymerization of 4-aminobenzoic acid?

A2: Minimizing self-polymerization is critical for achieving a good yield. The following strategies are effective:

  • Order of Addition (Pre-activation): Activate the 4-aminobenzoic acid by reacting it with the coupling reagent and a non-nucleophilic base for a short period (e.g., 15-30 minutes) before introducing the amine coupling partner. This ensures the activated species is readily available to react with the intended amine.[2]

  • Slow Addition of the Amine: Adding the amine dropwise to the activated 4-aminobenzoic acid solution helps to maintain a low concentration of the reacting amine, favoring the desired intermolecular reaction over self-polymerization.[2]

  • Temperature Control: Conducting the reaction at lower temperatures, such as 0 °C, can help to control the rate of competing side reactions, including self-polymerization.[2]

Q3: Which coupling reagents are most effective for the amidation of 4-aminobenzoic acid?

A3: The choice of coupling reagent is critical and can significantly impact the reaction's success. Highly efficient and commonly used reagents include:

  • Uronium/Aminium-based reagents (e.g., HATU, HBTU): These reagents are known for their high efficiency and fast reaction times, making them an excellent choice, especially for challenging couplings.[2][3]

  • Carbodiimides (e.g., EDC) with additives (e.g., HOBt, OxymaPure): This combination is a cost-effective and robust option. The byproducts are generally water-soluble, which simplifies the workup procedure.[2][3]

  • Phosphonium-based reagents (e.g., PyBOP): These are also highly effective and can be particularly useful in minimizing certain side reactions.[2]

  • Propylphosphonic Anhydride (T3P®): This is a versatile and safe reagent that often leads to high yields and straightforward purification.[3]

Q4: What is the purpose of adding a base to the reaction, and which one should I use?

A4: A non-nucleophilic organic base is essential for two main reasons: it deprotonates the carboxylic acid to facilitate its activation and neutralizes any acidic byproducts generated during the reaction. Diisopropylethylamine (DIPEA) is a widely used base due to its steric bulk, which minimizes its potential to act as a nucleophile and cause side reactions. Other suitable bases include triethylamine (TEA) and N-methylmorpholine (NMM).[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.[1] 2. Poor nucleophilicity of the amine. 3. Hydrolysis of the activated ester due to moisture.[1] 4. Significant self-polymerization of the starting material.[2]1. Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq). 2. Switch to a more potent coupling reagent like HATU.[2][3] 3. Increase the reaction time and/or temperature. 4. Ensure the use of anhydrous solvents and reagents. Dry solvents over molecular sieves if necessary. 5. Pre-activate the carboxylic acid before adding the amine.[2]
Multiple Spots on TLC (Side Products) 1. Self-polymerization byproducts. 2. Reaction of the base (if nucleophilic) with the activated acid. 3. Racemization if using a chiral amine.1. Implement strategies to prevent self-polymerization (see FAQ 2). 2. Use a sterically hindered, non-nucleophilic base like DIPEA.[2] 3. For chiral substrates, consider using additives known to suppress racemization, such as HOBt or running the reaction at a lower temperature.[1]
Difficulty in Product Purification 1. Byproducts from the coupling reagent are co-eluting with the product. 2. Unreacted starting materials are present.1. Choose a coupling reagent that produces easily removable byproducts (e.g., EDC/HOBt for water-soluble byproducts, T3P® for water-soluble byproducts, or DCC where the byproduct precipitates).[3] 2. Perform an aqueous workup with a mild acid (e.g., 1N HCl) to remove excess base and unreacted amine, and a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 4-aminobenzoic acid.[3]

Performance of Common Coupling Reagents

The following table summarizes the typical performance of various coupling reagents for the amidation of a substituted aminobenzoic acid, which can serve as a guide for selecting the appropriate reagent for your reaction with 4-aminobenzoic acid.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Notes
EDC HOBtDIPEADMF1285>95A common and cost-effective choice. The urea byproduct is water-soluble, simplifying workup.[3]
HATU NoneDIPEADMF295>98Highly efficient and fast-acting, especially for challenging couplings. May be more expensive.[3]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup.[3]
DCC HOBtDIPEADCM1280>95Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires filtration for removal.[3]

Experimental Protocols

Protocol 1: Amidation using HATU

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes for pre-activation.[2]

  • Slowly add the amine coupling partner (1.0-1.2 eq) to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation using EDC/HOBt

  • Dissolve 4-aminobenzoic acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.0-1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture.

  • Cool the reaction to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.[2]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Follow steps 6-9 from Protocol 1 for the workup and purification.

Visualizations

experimental_workflow Experimental Workflow for Amidation cluster_setup Reaction Setup cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification start Dissolve 4-aminobenzoic acid and Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) cool Cool to 0 °C start->cool add_coupling Add Coupling Reagent (e.g., HATU) cool->add_coupling preactivate Stir for 15-30 min (Pre-activation) add_coupling->preactivate add_amine Add Amine Partner preactivate->add_amine stir_monitor Stir and Monitor (TLC/LC-MS) add_amine->stir_monitor quench Quench Reaction stir_monitor->quench extract Extract Product quench->extract purify Purify (Chromatography/Recrystallization) extract->purify end Pure Amide Product purify->end

Caption: A generalized experimental workflow for the amidation of 4-aminobenzoic acid.

troubleshooting_yield Troubleshooting Poor Yield cluster_activation Activation Issues cluster_polymerization Side Reactions cluster_hydrolysis Contamination start Poor Yield Observed check_activation Incomplete Activation? start->check_activation check_polymerization Self-Polymerization? start->check_polymerization check_hydrolysis Moisture Present? start->check_hydrolysis solution_activation Increase coupling reagent eq. Use more potent reagent (HATU). Increase reaction time/temp. check_activation->solution_activation Yes end Improved Yield solution_activation->end solution_polymerization Pre-activate acid before adding amine. Slow amine addition. Lower reaction temp. check_polymerization->solution_polymerization Yes solution_polymerization->end solution_hydrolysis Use anhydrous solvents and reagents. check_hydrolysis->solution_hydrolysis Yes solution_hydrolysis->end

Caption: A logical troubleshooting guide for addressing poor yield in amidation reactions.

References

Column chromatography conditions for purifying 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-amino-N-methylbenzamide using column chromatography. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The standard and most recommended stationary phase for the purification of moderately polar aromatic compounds like this compound is silica gel (40-63 µm particle size). If you observe compound degradation or significant tailing, consider using deactivated silica gel or alumina as an alternative stationary phase.[1][2]

Q2: How do I determine the optimal mobile phase (eluent) for separation?

A2: The best mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column.[1][3] A good starting point for N-substituted benzamides is a solvent system consisting of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] The polarity of the system should be adjusted to achieve a retention factor (Rf) value between 0.2 and 0.4 for this compound, as this range typically provides the best separation on a column.[1]

Q3: My compound is streaking or tailing on the TLC plate and the column. What could be the cause and how can I fix it?

A3: Streaking or tailing is a common issue when purifying aromatic amines.[4] It is often caused by the interaction of the basic amino group with acidic silanol groups on the surface of the silica gel.[4] To resolve this, consider adding a small amount of a basic modifier, such as triethylamine (TEA) (e.g., 0.1-1% v/v), to your mobile phase.[1] This will neutralize the acidic sites on the silica and improve the peak or spot shape.

Q4: How much crude material can I load onto my column?

A4: Overloading the column is a frequent cause of poor separation.[3] A general guideline is to use a silica gel to crude product weight ratio of at least 30:1. For separations that are particularly difficult, increasing this ratio to 50:1 or even 100:1 can significantly improve resolution.[1]

Q5: My crude product is not very soluble in the chosen eluent. How should I load it onto the column?

A5: If your compound has poor solubility in the mobile phase, wet loading can be problematic. The recommended alternative is the "dry loading" method.[5] This involves dissolving your crude product in a suitable volatile solvent (like dichloromethane or methanol), adding a small amount of silica gel (approximately 10-20 times the mass of your sample), and then evaporating the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation 1. Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in poor resolution between the product and impurities.[1] 2. Column Overloading: Too much sample has been loaded for the amount of silica gel used.[3] 3. Improper Column Packing: The presence of air bubbles, cracks, or channels in the silica bed leads to an uneven flow of the mobile phase.[3]1. Optimize with TLC: Systematically test different solvent ratios (e.g., hexane/ethyl acetate) to find a system that gives your product an Rf of 0.2-0.4 and maximizes separation from impurities.[1] 2. Reduce Sample Load: Use a larger column with more silica gel, adhering to a minimum 30:1 ratio of silica to crude material.[1] 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry without any cracks or air pockets. Allow the packed column to equilibrate with the mobile phase before loading the sample.[3]
Product Elutes with Streaking or Tailing 1. Acidic Silica Interaction: The basic amino group on the molecule is interacting with acidic silanol groups on the stationary phase.[4] 2. Compound Insolubility: The product is not fully soluble in the mobile phase as it travels through the column.[1]1. Use a Mobile Phase Modifier: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[1] 2. Change Solvent System: Select a mobile phase in which your compound is more soluble. If this is not possible, consider switching to a different stationary phase like alumina.[1]
Compound is Not Eluting from the Column 1. Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound down the column. 2. Compound Decomposition: The compound may be unstable on silica gel and has degraded on the column.[2]1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (gradient elution). 2. Check Compound Stability: Run a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If it degrades, use a less acidic stationary phase like deactivated silica or alumina.[2]
Cracked or Dry Column Bed 1. Solvent Level Dropped: The level of the mobile phase dropped below the top of the silica bed.1. Never Let the Column Run Dry: Always maintain a level of solvent above the silica gel. A cracked column will result in very poor separation and must be repacked.

Experimental Protocol: Column Chromatography of this compound

Objective: To purify crude this compound using normal-phase column chromatography.

Materials:

  • Glass chromatography column

  • Silica gel (40-63 µm)

  • Sand (acid-washed)

  • Crude this compound

  • Solvents: Hexane, Ethyl Acetate, Triethylamine (optional)

  • TLC plates (silica gel 60 F254), developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

Methodology:

  • TLC Analysis for Solvent System Optimization:

    • Prepare a dilute solution of the crude product in a solvent like dichloromethane.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate).

    • If tailing is observed, add 0.5% triethylamine to the solvent systems and repeat the TLC.

    • Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the desired product and gives the best separation from impurities.[1]

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Secure the column in a vertical position using a clamp.

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[5]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add silica gel (approx. 10-20 times the mass of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the optimized mobile phase to the column.

    • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., 10-20 mL per fraction).

    • If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be performed by gradually increasing the percentage of the more polar solvent.

  • Monitoring the Separation:

    • Monitor the elution of the product by performing TLC analysis on the collected fractions.

    • Spot several fractions on a single TLC plate to identify which ones contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor Separation start Poor Separation Observed q1 Was the column overloaded? (Silica:Crude < 30:1) start->q1 s1 Reduce sample load or use a larger column q1->s1 Yes q2 Was the column packed correctly? (No cracks/bubbles) q1->q2 No s1->q2 s2 Repack the column carefully using the slurry method q2->s2 No q3 Was the solvent system optimized via TLC? (Product Rf = 0.2-0.4) q2->q3 Yes s2->q3 s3 Perform systematic TLC analysis to find the optimal eluent q3->s3 No end_node Separation Improved q3->end_node Yes s3->end_node

Caption: Troubleshooting logic for poor separation in column chromatography.

G cluster_1 Experimental Workflow for Column Chromatography step1 1. Optimize Solvent System via TLC Analysis step2 2. Prepare and Pack the Column with Silica Gel step1->step2 step3 3. Load Sample onto Column (Dry Loading Method) step2->step3 step4 4. Elute with Mobile Phase and Collect Fractions step3->step4 step5 5. Monitor Fractions using TLC step4->step5 step6 6. Combine Pure Fractions step5->step6 step7 7. Evaporate Solvent to Isolate Pure Product step6->step7

Caption: General experimental workflow for column chromatography purification.

References

Preventing byproduct formation in 4-amino-N-methylbenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-amino-N-methylbenzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and prevent byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to this compound?

There are two primary synthetic routes for this compound:

  • Route A: Amidation of 4-Aminobenzoic Acid. This route involves the direct coupling of 4-aminobenzoic acid with methylamine. This is often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.

  • Route B: Reduction of a Nitro Precursor. This method starts with a nitro-substituted benzamide, such as 4-nitro-N-methylbenzamide, which is then reduced to the desired this compound. This approach is common in industrial settings to avoid side reactions associated with the free amino group.

2. I am observing a significant amount of an insoluble, colored impurity when using 4-aminobenzoic acid as a starting material. What is it and how can I prevent it?

This is likely due to the formation of polyaniline-like polymers. The amino group of 4-aminobenzoic acid can be oxidized, leading to polymerization.[1][2]

Troubleshooting:

  • Protect the Amino Group: Before the amidation reaction, protect the amino group of 4-aminobenzoic acid. Common protecting groups for anilines include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The protecting group can be removed after the amide bond is formed.

  • Use a Nitro Precursor: A more effective strategy is to start with 4-nitrobenzoic acid. The nitro group is stable under amidation conditions and can be reduced to the amino group in a subsequent step. A common method for this reduction is catalytic hydrogenation using Pd/C.[3]

  • Control Reaction Conditions: If direct amidation of 4-aminobenzoic acid is necessary, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature may also help reduce the rate of polymerization.

3. My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer. How can I minimize its formation?

Dimerization can occur when a molecule of 4-aminobenzoic acid (or its activated form) reacts with the amino group of another 4-aminobenzoic acid molecule, forming a di-amide. This is a common issue in reactions involving bifunctional molecules.

Preventative Measures:

  • Slow Addition of Reagents: Add the coupling agent or the activated 4-aminobenzoic acid derivative slowly to the reaction mixture containing methylamine. This ensures that the concentration of the activated species remains low, favoring the reaction with the more nucleophilic methylamine over self-reaction.

  • Use of Excess Methylamine: Employing a molar excess of methylamine will statistically favor the formation of the desired product over the dimer.

  • Optimize Coupling Agents: The choice of coupling agent can influence the extent of dimerization. Agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known to be efficient in promoting amide bond formation while minimizing side reactions.[4]

4. I am seeing evidence of hydrolysis of my starting material or product. What are the likely causes and solutions?

Hydrolysis can occur at two stages:

  • Hydrolysis of the Activated Carboxylic Acid: If you are using an activated form of 4-aminobenzoic acid (e.g., an acyl chloride), any moisture present in the reaction can lead to its hydrolysis back to the carboxylic acid.

  • Hydrolysis of the Amide Product: While amides are generally stable, they can be hydrolyzed under harsh acidic or basic conditions, especially at elevated temperatures.

Solutions:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use when working with activated carboxylic acid species. The reaction should be carried out under an inert, dry atmosphere.

  • Control of pH and Temperature: During workup and purification, avoid prolonged exposure to strong acids or bases and high temperatures to prevent hydrolysis of the final product.

5. How can I effectively monitor the progress of my reaction and assess the purity of the final product?

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for both reaction monitoring and final purity assessment of this compound and related compounds.[5][6]

Key HPLC Parameters for Purity Assessment:

ParameterTypical Value/MethodPurpose
Specificity Analyze blank, placebo, and spiked samples. Use a PDA detector for peak purity analysis.To ensure the analytical signal is solely from the analyte of interest and not from any impurities or excipients.
Linearity A correlation coefficient (R²) of ≥ 0.999 over a range of concentrations.To demonstrate a proportional relationship between the detector response and the analyte concentration.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Precision Expressed as Relative Standard Deviation (%RSD) of replicate measurements. Typically should be < 2%.To assess the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.
Accuracy Determined by spike/recovery experiments. Typically should be within 98-102%.To assess the closeness of the measured value to the true value.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Nitro Precursor

This protocol is based on the synthesis of a similar compound, 4-amino-2-fluoro-N-methylbenzamide, and is a reliable method for avoiding byproducts associated with the free amino group.[3]

Step 1: Amidation of 4-Nitrobenzoic Acid

  • In a round-bottom flask, suspend 4-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of DMF (N,N-dimethylformamide).

  • Slowly add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • In a separate flask, dissolve methylamine (2 equivalents) in the same solvent.

  • Cool the methylamine solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Stir the reaction at room temperature until completion.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-nitro-N-methylbenzamide.

Step 2: Reduction of 4-nitro-N-methylbenzamide

  • Dissolve the 4-nitro-N-methylbenzamide in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: Direct Amidation of 4-Aminobenzoic Acid with a Coupling Agent

This protocol is for the direct coupling of 4-aminobenzoic acid and requires careful control to minimize side reactions.

  • In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and a coupling agent such as HBTU (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF or NMP).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 equivalents), to the mixture and stir for 10-15 minutes.

  • Slowly add a solution of methylamine (1.2 equivalents) in the same solvent.

  • Stir the reaction at room temperature until completion (monitor by TLC or HPLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Workflows

Workflow for Synthesis via Nitro Precursor

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 4-Nitrobenzoic_Acid 4-Nitrobenzoic_Acid Acyl_Chloride_Formation Acyl_Chloride_Formation 4-Nitrobenzoic_Acid->Acyl_Chloride_Formation SOCl2, DMF (cat.) Amidation Amidation Acyl_Chloride_Formation->Amidation Methylamine 4-Nitro-N-methylbenzamide 4-Nitro-N-methylbenzamide Amidation->4-Nitro-N-methylbenzamide Catalytic_Hydrogenation Catalytic_Hydrogenation 4-Nitro-N-methylbenzamide->Catalytic_Hydrogenation H2, Pd/C This compound This compound Catalytic_Hydrogenation->this compound G 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid Activation Activation 4-Aminobenzoic_Acid->Activation HBTU, DIPEA Amide_Bond_Formation Amide_Bond_Formation Activation->Amide_Bond_Formation Methylamine Crude_Product Crude_Product Amide_Bond_Formation->Crude_Product Purification Purification Crude_Product->Purification Chromatography/Recrystallization This compound This compound Purification->this compound

References

Technical Support Center: Scaling Up the Synthesis of 4-amino-N-methylbenzamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-amino-N-methylbenzamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and scale-up production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely adopted and scalable approach is a two-step synthesis starting from 4-nitrobenzoic acid. The first step involves the formation of the amide bond to produce the intermediate, 4-nitro-N-methylbenzamide. The second step is the reduction of the nitro group to the desired primary amine. This method is advantageous due to the relatively low cost of the starting material and the generally high yields of each step.

Q2: I am observing a low yield in the first step (amide formation). What are the potential causes and solutions?

A2: Low yields in the amide formation step can often be attributed to several factors:

  • Ineffective activation of the carboxylic acid: The conversion of 4-nitrobenzoic acid to a more reactive species, such as an acyl chloride, is crucial. Ensure that the activating agent (e.g., thionyl chloride or oxalyl chloride) is fresh and used in a sufficient molar excess. The reaction should be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.

  • Side reactions of the activated carboxylic acid: The activated acyl chloride can react with another molecule of 4-nitrobenzoic acid to form a symmetric anhydride. This can be minimized by forming the acyl chloride at a lower temperature before the addition of methylamine.

  • Incomplete reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears to have stalled, consider increasing the reaction time or temperature.

Q3: My final product after the nitro reduction step is impure. What are the likely impurities and how can I remove them?

A3: Impurities in the final product can include unreacted starting material (4-nitro-N-methylbenzamide) and byproducts from the reduction reaction.

  • Incomplete Reduction: If the reduction is not complete, you will have residual 4-nitro-N-methylbenzamide. Ensure the catalyst for hydrogenation is active and that the reaction is run for a sufficient amount of time under adequate hydrogen pressure.

  • Side Products: Depending on the reduction method, side products such as hydroxylamines or azoxy compounds can form.

  • Purification: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water, is often effective for removing impurities and can provide a high yield of pure product. For more challenging separations, column chromatography using silica gel may be necessary.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Both steps of this synthesis involve hazardous materials and reactions.

  • Thionyl chloride and oxalyl chloride are corrosive and react violently with water, releasing toxic gases. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Catalytic hydrogenation involves the use of flammable hydrogen gas and a pyrophoric catalyst (in some cases). The reaction should be conducted in a properly designed and grounded hydrogenation apparatus. The catalyst should be handled carefully under an inert atmosphere to prevent ignition.

Experimental Protocols

Step 1: Synthesis of 4-nitro-N-methylbenzamide

This protocol details the conversion of 4-nitrobenzoic acid to 4-nitro-N-methylbenzamide via an acyl chloride intermediate.

Materials:

  • 4-nitrobenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM)

  • Aqueous methylamine solution (e.g., 40%) or methylamine gas

  • Triethylamine (optional, as a base)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-nitrobenzoic acid (1 equivalent) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2-1.5 equivalents) or oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

    • Heat the mixture to reflux and stir until the reaction is complete (typically 1-3 hours), as monitored by the cessation of gas evolution and TLC analysis.

    • Remove the excess thionyl chloride and DCM under reduced pressure.

  • Amidation:

    • Dissolve the crude 4-nitrobenzoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of methylamine. If using an aqueous solution, it can be added directly. If using methylamine gas, it can be bubbled through the cooled DCM solution. Use a slight excess of methylamine (1.1-1.2 equivalents).

    • Slowly add the methylamine solution to the cooled 4-nitrobenzoyl chloride solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete by TLC.

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-methylbenzamide. The product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 4-nitro-N-methylbenzamide to the final product.

Materials:

  • 4-nitro-N-methylbenzamide

  • Ethanol or Methanol

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Celite

Procedure:

  • Hydrogenation:

    • Dissolve 4-nitro-N-methylbenzamide (1 equivalent) in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

    • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification:

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield a white to off-white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for the Synthesis of 4-nitro-N-methylbenzamide

ParameterValueReference
Starting Material 4-nitrobenzoic acid[1][2]
Activating Agent Thionyl chloride[1]
Amine Methylamine[1]
Solvent Dichloromethane[1]
Reaction Temperature 0 °C to Room Temperature[1]
Reaction Time 2-4 hours[1]
Typical Yield >95%[1]

Table 2: Summary of Reaction Parameters and Yields for the Synthesis of this compound

ParameterValueReference
Starting Material 4-nitro-N-methylbenzamide[1]
Reducing Agent H₂ gas with 10% Pd/C[1]
Solvent Ethanol or Methanol[1]
Reaction Temperature Room Temperature[1]
Reaction Time 2-6 hours[1]
Typical Yield >98%[1]
Typical Purity >98%[1]

Visualizations

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction 4-Nitrobenzoic Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic Acid->4-Nitrobenzoyl Chloride SOCl2, cat. DMF 4-Nitro-N-methylbenzamide 4-Nitro-N-methylbenzamide 4-Nitrobenzoyl Chloride->4-Nitro-N-methylbenzamide CH3NH2 This compound This compound 4-Nitro-N-methylbenzamide->this compound H2, Pd/C

Caption: Overall experimental workflow for the synthesis of this compound.

G 4-Nitrobenzoyl Chloride 4-Nitrobenzoyl Chloride Tetrahedral Intermediate Tetrahedral Intermediate 4-Nitrobenzoyl Chloride->Tetrahedral Intermediate Nucleophilic Attack Methylamine Methylamine Methylamine->Tetrahedral Intermediate 4-Nitro-N-methylbenzamide 4-Nitro-N-methylbenzamide Tetrahedral Intermediate->4-Nitro-N-methylbenzamide Collapse of Intermediate Chloride Ion Chloride Ion Tetrahedral Intermediate->Chloride Ion Elimination

Caption: Signaling pathway for the amide bond formation step.

G Low Yield or Incomplete Reaction Low Yield or Incomplete Reaction Check Starting Material Purity Check Starting Material Purity Low Yield or Incomplete Reaction->Check Starting Material Purity Check Reagent Activity Check Reagent Activity Low Yield or Incomplete Reaction->Check Reagent Activity Optimize Reaction Conditions Optimize Reaction Conditions Low Yield or Incomplete Reaction->Optimize Reaction Conditions Check for Side Products Check for Side Products Low Yield or Incomplete Reaction->Check for Side Products Increase Reaction Time Increase Reaction Time Optimize Reaction Conditions->Increase Reaction Time Increase Temperature Increase Temperature Optimize Reaction Conditions->Increase Temperature Increase Reagent Stoichiometry Increase Reagent Stoichiometry Optimize Reaction Conditions->Increase Reagent Stoichiometry Purify by Recrystallization or Chromatography Purify by Recrystallization or Chromatography Check for Side Products->Purify by Recrystallization or Chromatography

Caption: Troubleshooting decision tree for common synthesis issues.

References

Catalyst selection and optimization for 4-amino-N-methylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-amino-N-methylbenzamide, focusing on catalyst selection, optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main approaches for the synthesis of this compound:

  • Two-Step Synthesis: This is a common and often high-yielding method that involves:

    • Activation of 4-aminobenzoic acid, typically by converting it to 4-aminobenzoyl chloride.

    • Reaction of the activated intermediate with methylamine.[1]

  • Direct N-methylation: This method involves the direct methylation of 4-aminobenzamide using a suitable methylating agent and a catalyst. This approach is gaining interest due to its atom economy and potential for greener synthesis.

Q2: How do I choose the best catalyst for the direct N-methylation of 4-aminobenzamide?

A2: The choice of catalyst depends on several factors, including the desired reaction conditions (temperature, solvent), the methylating agent used, and cost considerations. Common catalysts for N-methylation of amides include those based on:

  • Ruthenium: Ruthenium complexes are highly efficient for N-methylation using methanol as a green methylating agent.[2]

  • Cobalt: In-situ generated cobalt catalysts offer an inexpensive and effective alternative for N-methylation with methanol, with reported yields of up to 99% for various amides.[3][4]

  • Palladium: Palladium on indium oxide (Pd/In₂O₃) has been used for the selective N-methylation of primary amides with formic acid as the methylating agent.[3]

  • Copper: Copper hydride (CuH) catalyzed systems can be used for N-methylation with paraformaldehyde.[5]

Q3: What are the common methylating agents for this synthesis?

A3: Several methylating agents can be used. The choice often depends on the catalytic system and safety considerations:

  • Methanol: A green and readily available C1 source, often used in ruthenium and cobalt-catalyzed reactions.[2][3][4]

  • Formic Acid: A safe and sustainable methylating agent used with palladium catalysts.[3]

  • Paraformaldehyde: Used in conjunction with a reducing agent in copper-catalyzed N-methylation.[5]

  • Quaternary Ammonium Salts: Phenyl trimethylammonium iodide can be used as a solid, non-toxic methylating agent.[6]

Q4: Is it necessary to protect the 4-amino group during the synthesis?

A4: The primary amino group on the benzene ring is also nucleophilic and can react with methylating agents or the activated carboxylic acid derivative. To ensure selective N-methylation of the amide, protection of the 4-amino group may be necessary. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[7][8] The need for protection depends on the specific synthetic route and reaction conditions. In some catalytic systems, selectivity for the amide nitrogen can be achieved without protection.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Ineffective activation of 4-aminobenzoic acid (in the two-step synthesis).Use a fresh, high-purity activating agent (e.g., thionyl chloride). Ensure anhydrous reaction conditions to prevent hydrolysis of the acyl chloride.[9]
Low reactivity of the catalyst (in direct N-methylation).Ensure the catalyst is active and not poisoned. Consider using a different catalyst system or optimizing the catalyst loading.
Incomplete reaction.Increase the reaction time or temperature. Monitor the reaction progress using TLC or HPLC.
Presence of Multiple Spots on TLC Unreacted starting materials.Optimize the stoichiometry of the reactants. Consider using a slight excess of one reactant to drive the reaction to completion.
Formation of N,N-dimethylated byproduct.In direct N-methylation, this can be a side reaction. Optimize the reaction conditions (e.g., lower temperature, shorter reaction time) to favor mono-methylation.
Methylation at the 4-amino position.This is a common side reaction. Consider protecting the 4-amino group before the methylation step.
Formation of a symmetrical anhydride of 4-aminobenzoic acid.This can occur if the amine is added too slowly during the acyl chloride reaction. Add the amine at a steady rate with efficient stirring.[9]
Difficulty in Product Purification Co-elution of impurities during column chromatography.Adjust the eluent system for better separation. Consider using a different stationary phase.
Product is an oil or difficult to crystallize.Attempt to form a salt of the product (e.g., hydrochloride salt), which may be more crystalline.

Catalyst Performance Comparison (for analogous N-methylation of aromatic amides)

The following table summarizes the performance of different catalytic systems for the N-methylation of various aromatic amides, providing a general reference for catalyst selection.

CatalystMethylating AgentSubstrate ScopeTypical Yield (%)Key Advantages
Ruthenium(II) complex MethanolVarious aromatic amidesHighGreen methylating agent, efficient.[2]
In-situ Cobalt catalyst MethanolAromatic and aliphatic amidesup to 99Inexpensive, high yielding.[3][4]
Pd/In₂O₃ Formic AcidPrimary aromatic amidesGood to ExcellentSafe and sustainable methylating agent.[3]
(CAAC)CuH ParaformaldehydeAromatic and aliphatic aminesup to 99Mild reaction conditions.[5]
Zn(OAc)₂/1,10-phenanthroline CO₂ and HydrosilaneAmines and amidesHighUtilizes CO₂ as a C1 source.[10]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride

This protocol involves the formation of 4-aminobenzoyl chloride followed by reaction with methylamine.

Step 1: Synthesis of 4-Aminobenzoyl Chloride [1]

  • Suspend 4-aminobenzoic acid (1 equivalent) in an excess of thionyl chloride.

  • Heat the mixture to reflux for 16 hours.

  • Remove the excess thionyl chloride under vacuum to obtain 4-aminobenzoyl chloride.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-aminobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.1 equivalents) in the same solvent to the cooled acyl chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Direct N-Methylation using a Cobalt Catalyst[4]

This protocol is a general procedure for the N-methylation of amides using an in-situ generated cobalt catalyst and can be adapted for 4-aminobenzamide.

  • In a pressure tube, combine 4-aminobenzamide (1 equivalent), CoBr₂ (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 6 mol%), and Cs₂CO₃ (2 equivalents).

  • Add anhydrous methanol as the solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Two_Step cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_purification Purification A 4-Aminobenzoic Acid C 4-Aminobenzoyl Chloride A->C Reflux B Thionyl Chloride B->C E This compound C->E Anhydrous Solvent, 0°C to RT D Methylamine D->E F Crude Product E->F Workup G Purified Product F->G Recrystallization / Chromatography

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting_Tree cluster_yield Low Yield Issues cluster_purity Purity Issues (Multiple TLC Spots) Start Low Yield or Impure Product Q_Activation Ineffective Acid Activation? Start->Q_Activation Q_Catalyst Inactive Catalyst? Start->Q_Catalyst Q_StartingMaterial Unreacted Starting Material? Start->Q_StartingMaterial Q_SideReaction Side Reactions? Start->Q_SideReaction S_Activation Use fresh activating agent, ensure anhydrous conditions. Q_Activation->S_Activation Yes S_Catalyst Check catalyst activity, optimize loading. Q_Catalyst->S_Catalyst Yes S_StartingMaterial Optimize stoichiometry. Q_StartingMaterial->S_StartingMaterial Yes S_SideReaction Consider protecting 4-amino group, optimize reaction conditions. Q_SideReaction->S_SideReaction Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-amino-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 4-amino-N-methylbenzamide derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. The information is compiled from various studies to offer an objective overview supported by experimental data.

Introduction

The this compound scaffold is a versatile pharmacophore that has been explored for the development of various therapeutic agents. Derivatives of this core structure have shown significant potential in several biological assays, particularly as inhibitors of key signaling pathways implicated in cancer and inflammation. This guide summarizes the available quantitative data, details the experimental protocols used for their evaluation, and visualizes the underlying mechanisms of action.

Anticancer Activity

Derivatives of this compound have been extensively investigated as potential anticancer agents, primarily as tyrosine kinase inhibitors. These compounds have demonstrated potent activity against various cancer cell lines by targeting key enzymes in cancer cell signaling pathways.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, expressed as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

CompoundTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 7 K5622.27Sorafenib< 1
HL-601.42
OKP-GS4.56
Derivative 10 K5622.53Sorafenib< 1
HL-601.52
OKP-GS24.77
Compound 10 HL608.2Imatinib< 1
K56240
Compound 13 K5625.6Imatinib< 1
Compound 15 HL605.6Imatinib< 1
K56231
Compound 28j K5626.9Imatinib< 1
Compound 28k K5623.6Imatinib< 1
Compound 28l K5624.5Imatinib< 1

Data sourced from multiple studies investigating purine-substituted and other 4-methylbenzamide derivatives.[1] K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), OKP-GS (renal cell carcinoma).

Signaling Pathway Inhibition: EGFR and Bcr-Abl

Many this compound derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as Bcr-Abl.[2] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.[3][4][5] In many cancers, these pathways are constitutively active, leading to uncontrolled cell growth. The derivatives act as competitive inhibitors at the ATP-binding site of the kinase domain, preventing phosphorylation and subsequent activation of downstream signaling molecules.[2][3]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P1 P EGFR->P1 Autophosphorylation P2 P EGFR->P2 RAS RAS PI3K PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Derivative 4-amino-N- methylbenzamide Derivative Derivative->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Benzamide derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Quantitative Data Summary: Anti-inflammatory Activity

Specific anti-inflammatory data for this compound derivatives is limited. The following table presents data for structurally related benzamide analogues.

CompoundAssayIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
N-(4-(benzo[d]thiazol-2-ylamino)phenyl)benzamideProtein Denaturation Inhibition98.99Diclofenac91.32

Data for a structurally related benzamide analogue.[3] Further studies are required to determine the specific activity of this compound derivatives.

Signaling Pathway Inhibition: NF-κB Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Small molecule inhibitors can block this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)
  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compounds.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Denaturation: Protein denaturation is induced by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance of the turbid solution is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is an emerging area of research. While extensive data is not yet available, related benzamide structures have shown activity against various bacterial and fungal strains.

Quantitative Data Summary: Antimicrobial Activity

Specific antimicrobial data for this compound derivatives is not widely available. The table below shows the Minimum Inhibitory Concentration (MIC) values for a related benzamide derivative against representative microorganisms.

CompoundMicroorganismStrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
4-hydroxy-N-phenylbenzamideBacillus subtilisNot Specified6.25Ciprofloxacin0.25 - 1.0
Escherichia coliNot Specified3.12Ciprofloxacin0.015 - 0.12

Data for a structurally related benzamide analogue.[5] Further investigation is needed to establish the antimicrobial spectrum of this compound derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

General Experimental Workflow

The following diagram illustrates a general workflow for the initial biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis & Further Steps Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Anticancer Anticancer Assay (MTT) Purification->Anticancer Anti_inflammatory Anti-inflammatory Assay (Protein Denaturation) Purification->Anti_inflammatory Antimicrobial Antimicrobial Assay (MIC Determination) Purification->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer->Data_Analysis Anti_inflammatory->Data_Analysis Antimicrobial->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Docking) Lead_Identification->Mechanism_Study In_Vivo In Vivo Studies Mechanism_Study->In_Vivo

Caption: General workflow for biological activity evaluation.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of new anticancer therapies. Their mode of action, primarily through the inhibition of key tyrosine kinases, makes them attractive candidates for targeted cancer treatment. While their anti-inflammatory and antimicrobial activities are less explored, preliminary data from related structures suggest that these are also worthy avenues for future investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to build upon in the ongoing effort to develop novel therapeutic agents based on this versatile chemical scaffold.

References

4-Amino-N-methylbenzamide in Oncology: A Comparative Analysis of Benzamide Analogs' Efficacy in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of various benzamide analogs, with a focus on derivatives structurally related to 4-amino-N-methylbenzamide. While direct experimental data on the anti-cancer activity of this compound itself is not extensively available in publicly accessible literature, this guide synthesizes findings from studies on closely related analogs to provide insights into their potential and the broader structure-activity relationships of this class of compounds.

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, benzamide derivatives have emerged as promising therapeutic agents, targeting a range of cellular processes critical for cancer cell survival and proliferation. This guide summarizes quantitative data on their efficacy, details the experimental protocols used to generate this data, and visualizes key signaling pathways and experimental workflows.

Comparative Efficacy of Benzamide Analogs

The anti-cancer activity of benzamide analogs is significantly influenced by substitutions on both the benzamide core and the N-phenyl ring. The following tables summarize the in vitro efficacy of several benzamide derivatives against a panel of human cancer cell lines, providing a comparative overview of their potency.

Compound IDCore StructureTarget Cancer Cell Line(s)IC50 (µM)Apparent Mechanism of Action
Compound 7 4-Methylbenzamide DerivativeK562 (Leukemia), HL-60 (Leukemia), OKP-GS (Renal Carcinoma)2.27 (K562), 1.42 (HL-60), 4.56 (OKP-GS)Protein Kinase Inhibitor
Compound 10 4-Methylbenzamide DerivativeK562 (Leukemia), HL-60 (Leukemia)2.53 (K562), 1.52 (HL-60)Protein Kinase Inhibitor
Compound 5q 4-(4-Formamidophenylamino)-N-methylpicolinamideHepG2 (Liver), HCT116 (Colon)Low micromolar range[1][2]Angiogenesis inhibition, induction of apoptosis and necrosis[3]
FAK Inhibitor 12 Contains this compound group9 Human Cancer Cell LinesFAK IC50: 2.75 nM[4]Focal Adhesion Kinase (FAK) Inhibitor[4]
FAK Inhibitor 13 Contains this compound group9 Human Cancer Cell LinesFAK IC50: 1.87 nM[4]Focal Adhesion Kinase (FAK) Inhibitor[4]
DNMT Inhibitor 31 4-Amino-N-(4-aminophenyl)benzamide AnalogKG-1 (Leukemia)EC50: 0.9 µM (for DNMT3A inhibition)[5]DNA Methyltransferase (DNMT) Inhibitor[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the anti-cancer activity of benzamide analogs.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Cells are treated with various concentrations of the benzamide analogs (typically a serial dilution). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Kinase Inhibition Assay

These assays are designed to measure the ability of a compound to inhibit the activity of a specific protein kinase.

  • Assay Principle: Kinase activity is typically measured by quantifying the phosphorylation of a substrate. This can be done using various methods, including radiometric assays (measuring the incorporation of radioactive phosphate) or non-radiometric assays using phosphospecific antibodies or luminescence-based ATP detection.

  • Procedure (General):

    • The kinase, its substrate, and ATP are combined in a reaction buffer.

    • The test compound (benzamide analog) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or remaining ATP) is quantified.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the action and evaluation of these compounds.

G General Experimental Workflow for In Vitro Anticancer Drug Screening cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Analysis cell_culture Cancer Cell Line Culture seeding Seeding in 96-well Plates cell_culture->seeding treatment Addition to Cells seeding->treatment compound_prep Serial Dilution of Benzamide Analogs compound_prep->treatment incubation Incubation (24-72h) treatment->incubation assay Cell Viability Assay (e.g., MTT) incubation->assay readout Absorbance Measurement assay->readout analysis IC50 Determination readout->analysis G Simplified FAK Signaling Pathway integrin Integrins fak FAK integrin->fak src Src fak->src pi3k PI3K fak->pi3k migration Cell Migration fak->migration ras Ras src->ras akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Benzamide FAK Inhibitors inhibitor->fak

References

The Structural Dance of Inhibition: A Comparative Guide to 4-Amino-N-methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-N-methylbenzamide inhibitors, drawing on experimental data from studies targeting various enzymes. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate the rational design of more potent and selective therapeutic agents.

The this compound scaffold serves as a versatile template for the development of inhibitors targeting a range of enzymes implicated in disease. Modifications to the aromatic ring, the amide linkage, and the amino and N-methyl groups can profoundly influence inhibitory potency and selectivity. This guide synthesizes findings from studies on inhibitors of Wip1 phosphatase, histone deacetylases (HDACs), and dipeptidyl peptidase-IV (DPP-IV) to illuminate the SAR landscape of this important chemical class.

Comparative Biological Activity of this compound Analogs

The following tables summarize the inhibitory activities of various this compound derivatives against their respective targets. The data highlights how subtle changes in chemical structure can lead to significant differences in biological effect.

Table 1: Structure-Activity Relationship of Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides as Wip1 Phosphatase Inhibitors [1]

Compound IDR¹ (Aromatic Portion 1)R² (Aromatic Portion 2)R³ (N-Amide)IC₅₀ (µM)
22a H₂N--H330 ± 33
22g --H28.2 ± 0.98
40a --H>10
40b -meta-substitutedH3.8 ± 0.3

Table 2: Inhibitory Activity of Benzamide Derivatives against Histone Deacetylase 1 (HDAC1) [2]

CompoundBinding Energy (kcal/mol)Biological Activity Correlation
36 -19.1Strong
37 -18.5Strong
49 -24.0Strong
CPD-60 -21.2Strong
CI-994 -14.4Favorable
MS275 -16.1Favorable

Table 3: DPP-IV Inhibitory Activity of N-Substituted Aminobenzamide Derivatives [3]

Compound IDSubstitutions% Inhibition at 100 µM
Compound 1 (Lead) -28%
Most Active Analogs Various N-substitutionsup to 38%

Key Structure-Activity Relationship Insights

From the compiled data, several key SAR trends can be discerned:

  • Substitution on the Aromatic Rings: The nature and position of substituents on the phenyl rings are critical for activity. For Wip1 inhibitors, specific substitutions can dramatically improve potency, as seen in the several-fold increase in activity for compound 40b compared to its analogs.[1] For HDAC1 inhibitors, increased electron density on the benzamide ring enhances inhibitory activity.[2]

  • The Amide Linkage: The amide bond and its immediate chemical environment play a crucial role. For Wip1 inhibitors, modifications in this region were systematically explored to achieve improved activity.[1]

  • The N-Substituent: The group attached to the amide nitrogen can significantly impact potency. In the case of DPP-IV inhibitors, a variety of N-substitutions on the aminobenzamide scaffold led to compounds with enhanced inhibitory effects compared to the initial lead.[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of SAR studies. The following are representative protocols for assays commonly used to evaluate this compound inhibitors.

Wip1 Phosphatase Inhibition Assay[1]
  • Reagents and Materials: Recombinant Wip1 phosphatase, a phosphate-detecting dye (e.g., Malachite Green), a phosphopeptide substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT), and test compounds dissolved in DMSO.

  • Procedure:

    • Add test compounds at various concentrations to the wells of a microplate.

    • Add the Wip1 enzyme to each well and incubate to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the phosphopeptide substrate.

    • Incubate at a controlled temperature (e.g., 30°C) for a specific time.

    • Stop the reaction and measure the amount of released phosphate using the phosphate-detecting dye.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition Assay[2]
  • Reagents and Materials: Recombinant human HDAC1, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), developer solution, assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂), and test compounds in DMSO.

  • Procedure:

    • Dispense test compounds at varying concentrations into a 96-well plate.

    • Add the HDAC1 enzyme to each well.

    • Add the fluorogenic substrate to initiate the reaction.

    • Incubate at 37°C for a defined period.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence intensity using a microplate reader.

    • Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay[3]
  • Reagents and Materials: Human recombinant DPP-IV, a fluorogenic substrate (e.g., Gly-Pro-AMC), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), and test compounds dissolved in a suitable solvent.

  • Procedure:

    • Pre-incubate the test compounds with the DPP-IV enzyme in the assay buffer.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at specific excitation and emission wavelengths.

    • The rate of the reaction is proportional to the DPP-IV activity.

    • Calculate the percentage of inhibition and determine the IC₅₀ values from the dose-response curves.

Visualizing Structure-Activity Relationships and Experimental Workflows

Graphical representations can simplify complex information and provide a clearer understanding of experimental processes and SAR principles.

SAR_General_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Scaffold 4-Amino-N- methylbenzamide Scaffold Analogs Library of Analogs Scaffold->Analogs Systematic Modification Assay Enzyme Inhibition Assay Analogs->Assay Data Activity Data (e.g., IC50) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Model Predictive Model SAR->Model Optimized Optimized Inhibitors Model->Optimized Rational Design Enzyme_Inhibition_Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitors Start->Prepare_Reagents Dispense_Inhibitors Dispense Inhibitor Dilutions into Plate Prepare_Reagents->Dispense_Inhibitors Add_Enzyme Add Enzyme Dispense_Inhibitors->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Add_Substrate Add Substrate (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at Controlled Temperature Add_Substrate->Incubate Stop_Reaction Stop Reaction & Measure Signal Incubate->Stop_Reaction Analyze_Data Analyze Data (Calculate % Inhibition, IC50) Stop_Reaction->Analyze_Data End End Analyze_Data->End Signaling_Pathway_Inhibition Signal Upstream Signal Kinase_A Kinase A Signal->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Target_Protein Target Protein Kinase_B->Target_Protein Cellular_Response Cellular Response (e.g., Proliferation) Target_Protein->Cellular_Response Inhibitor 4-Amino-N- methylbenzamide Inhibitor Inhibitor->Kinase_B Inhibition

References

Cross-reactivity profiling of 4-amino-N-methylbenzamide-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of representative benzamide-based kinase inhibitors. Due to the limited availability of comprehensive public data on a singular class of 4-amino-N-methylbenzamide-based inhibitors, this document utilizes structurally related and well-characterized compounds to illustrate the principles and methodologies of kinase inhibitor selectivity profiling. The presented data, experimental protocols, and pathway visualizations serve as a framework for assessing the performance of novel kinase inhibitors against a panel of cellular targets.

Data Presentation: Comparative Kinase Inhibition Profiles

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and potential for off-target effects. The following tables summarize the inhibitory activities of representative benzamide-based compounds against their primary targets and notable off-targets.

Table 1: Inhibitory Profile of CHMFL-ABL-053

CHMFL-ABL-053 serves as a pertinent example of a this compound derivative, demonstrating activity against both its primary target, BCR-ABL, and other significant kinases.

Kinase TargetCHMFL-ABL-053 IC50 (nM)Notes
ABL170Primary target; a tyrosine kinase implicated in chronic myeloid leukemia (CML).[1][2][3]
SRC90Off-target; a non-receptor tyrosine kinase involved in various cellular processes.[1][2]
p38α62Off-target; a mitogen-activated protein kinase (MAPK) involved in stress and inflammatory responses.[1][2]
DDR1292Off-target; a discoidin domain receptor tyrosine kinase.[2]
DDR2457Off-target; a discoidin domain receptor tyrosine kinase.[2]
c-KIT>10000Demonstrates selectivity against this common off-target of ABL inhibitors.[3]

Table 2: Inhibitory Profile of CHMFL-074

CHMFL-074 is another BCR-ABL inhibitor that also shows potent inhibition of Platelet-Derived Growth Factor Receptors (PDGFRs).

Kinase TargetCHMFL-074 IC50 (nM)Notes
ABL124Primary target.[4]
PDGFRα71Potent off-target activity.[4]
PDGFRβ88Potent off-target activity.[4]

Table 3: Inhibitory Profile of Lorlatinib

Lorlatinib, a macrocyclic inhibitor structurally related to the 4-amino-N-methanesulfonylbenzamide scaffold, is a potent inhibitor of ALK and ROS1, including various resistance mutations.

Target KinaseKi (nM)Cellular IC50 (nM)Notes
Wild-type ALK0.0256.9Primary target; Anaplastic Lymphoma Kinase.[5]
ALK L1196M0.0716Crizotinib-resistant mutant.
ALK G1269A0.1712Crizotinib-resistant mutant.
ALK G1202R0.9245Highly refractory ALK resistance mutation.[5]
Wild-type ROS1<0.0211.3 (HCC78 cells)Primary target; c-ros oncogene 1.

Experimental Protocols

A comprehensive assessment of kinase inhibitor specificity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement and proteome-wide profiling.

In Vitro Radiometric Kinase Assay

This is a traditional and highly reliable method for measuring the inhibitory activity of a compound against a purified kinase. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a kinase substrate.[6][7][8]

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Test compound in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • ATP solution

  • 96- or 384-well plates

  • Phosphocellulose filter plates or paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions.

  • Reaction Setup: In a microplate well, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Compound Addition: Add the diluted test compound to the wells. Include a DMSO-only well as a vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing both unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.

  • Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter. Wash the filter extensively with phosphoric acid to remove unincorporated radiolabeled ATP, leaving only the radiolabeled substrate bound to the filter.

  • Detection: Quantify the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Chemical Proteomics using Kinobeads

This method allows for the unbiased profiling of a kinase inhibitor against a large number of kinases in their native state within a cell lysate.[9][10] It is a competitive binding assay where the test compound competes with a broad-spectrum of kinase inhibitors immobilized on beads.

Materials:

  • Cell lines or tissue samples

  • Lysis buffer

  • Test compound in DMSO

  • Kinobeads (Sepharose beads with immobilized, non-selective kinase inhibitors)

  • Mass spectrometer

Procedure:

  • Cell Lysis: Prepare a cell lysate that preserves the native state of the kinases.

  • Compound Incubation: Incubate the cell lysate with various concentrations of the free test compound. This allows the test compound to bind to its target kinases.

  • Kinobeads Incubation: Add the Kinobeads to the lysate-compound mixture. The kinases that have not been bound by the test compound will bind to the immobilized inhibitors on the beads.

  • Affinity Enrichment: Wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides, for example, with trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The potency of the test compound for a specific kinase is determined by the reduction in the amount of that kinase captured by the beads in the presence of the compound. Dose-response curves are generated to calculate the IC50 or Kd for each identified kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement of a drug in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Materials:

  • Intact cells or cell lysate

  • Test compound in DMSO

  • PCR tubes or 96-well PCR plates

  • Heating block or thermal cycler

  • Instrumentation for protein quantification (e.g., Western blot, mass spectrometry)

Procedure:

  • Treatment: Treat intact cells or cell lysate with the test compound or a vehicle control (DMSO).

  • Heating: Aliquot the samples and heat them to a range of different temperatures for a fixed duration (e.g., 3 minutes). This creates a "melt curve."

  • Lysis and Separation: For intact cells, lyse them after heating. For all samples, centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.

  • Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein, confirming cellular engagement.

Mandatory Visualization

The following diagrams illustrate key signaling pathways affected by the representative inhibitors and the workflows of the described experimental protocols.

experimental_workflow_for_in_vitro_kinase_inhibition_assay cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_compound Prepare Serial Dilutions of Test Compound reaction_setup Combine Kinase, Substrate, and Compound in Plate prep_compound->reaction_setup prep_reagents Prepare Kinase, Substrate, and [γ-³³P]ATP Mix reaction_init Initiate Reaction with [γ-³³P]ATP prep_reagents->reaction_init reaction_setup->reaction_init incubation Incubate at 30°C reaction_init->incubation termination Terminate Reaction with Acid incubation->termination spotting Spot onto Phosphocellulose Filter termination->spotting washing Wash Filter to Remove Free [γ-³³P]ATP spotting->washing counting Quantify Radioactivity (Scintillation Counting) washing->counting analysis Calculate % Inhibition and Determine IC50 counting->analysis

Fig. 1: Experimental workflow for an in vitro kinase inhibition assay.

chemical_proteomics_workflow cluster_lysate Sample Preparation cluster_binding Competitive Binding cluster_analysis MS Analysis cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis compound_inc Incubate Lysate with Test Compound lysis->compound_inc bead_inc Add Kinobeads (Affinity Matrix) compound_inc->bead_inc wash Wash Beads to Remove Non-binders bead_inc->wash elution Elute Bound Kinases wash->elution digest Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms quant Identify and Quantify Kinases lcms->quant

Fig. 2: Workflow for Chemical Proteomics using Kinobeads.

cetsa_workflow cluster_treatment Cell Treatment cluster_heating Thermal Denaturation cluster_quantification Quantification & Analysis cells Intact Cells or Lysate treatment Treat with Compound or Vehicle (DMSO) cells->treatment aliquot Aliquot Samples treatment->aliquot heat Heat Aliquots across a Temperature Gradient aliquot->heat centrifuge Centrifuge to Separate Soluble/Aggregated Proteins heat->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant quantify Quantify Target Protein (e.g., Western Blot) supernatant->quantify analysis Plot Melt Curve and Determine Thermal Shift quantify->analysis

Fig. 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

The off-target inhibition of kinases by benzamide-based inhibitors can have significant biological consequences due to their central roles in various signaling pathways. Understanding these pathways is crucial for predicting potential side effects and for designing more selective inhibitors.

abl_signaling cluster_downstream Downstream Pathways BCR_ABL BCR-ABL (Constitutively Active) RAS_MAPK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_MAPK activates PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT activates JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival, Inhibition of Apoptosis PI3K_AKT->Survival Gene_Expression Altered Gene Expression JAK_STAT->Gene_Expression

Fig. 4: Simplified ABL Kinase Signaling Pathway.

src_signaling cluster_pathways Downstream Effectors Receptor Growth Factor Receptors (e.g., EGFR, PDGFR) SRC SRC Receptor->SRC activates STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK PI3K_AKT PI3K-AKT Pathway SRC->PI3K_AKT Proliferation Proliferation, Gene Transcription STAT3->Proliferation Migration Cell Adhesion, Migration & Invasion FAK->Migration Survival Cell Survival PI3K_AKT->Survival

Fig. 5: Simplified SRC Kinase Signaling Pathway.

p38_mapk_signaling cluster_substrates Downstream Substrates Stress Cellular Stress (UV, Osmotic Shock) Inflammatory Cytokines MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MAPKAPK2 (MK2) p38->MK2 ATF2 ATF2 p38->ATF2 Cytokine_Production Inflammation, Cytokine Production MK2->Cytokine_Production Gene_Transcription Apoptosis, Gene Transcription ATF2->Gene_Transcription

Fig. 6: Simplified p38 MAPK Signaling Pathway.

pdgfr_signaling cluster_downstream Downstream Pathways PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR RAS_MAPK RAS-MAPK Pathway PDGFR->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway PDGFR->PI3K_AKT activates PLCG PLCγ Pathway PDGFR->PLCG activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Migration Cell Migration PLCG->Migration

Fig. 7: Simplified PDGFR Signaling Pathway.

alk_signaling cluster_downstream Downstream Pathways ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) RAS_MAPK RAS-ERK Pathway ALK_Fusion->RAS_MAPK activates PI3K_AKT PI3K-AKT Pathway ALK_Fusion->PI3K_AKT activates JAK_STAT JAK-STAT Pathway ALK_Fusion->JAK_STAT activates Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival, Anti-Apoptosis PI3K_AKT->Survival Gene_Expression Gene Expression JAK_STAT->Gene_Expression

Fig. 8: Simplified ALK Signaling Pathway in Cancer.

References

The Evolving Landscape of Targeted Therapies: A Comparative Analysis of Benzamide-Based Cereblon Ligands and Other Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of targeted therapies hinges on the optimal selection of each molecular component. While traditional linkers in antibody-drug conjugates (ADCs) have been extensively studied, the emergence of new therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) has brought to the forefront a different class of molecules: E3 ligase ligands. This guide provides a comparative analysis of 4-amino-N-methylbenzamide derivatives as Cereblon (CRBN) ligands in PROTACs, contextualized against other prominent CRBN ligands and traditional ADC linkers, supported by experimental data.

Initially explored in the context of traditional linkers, the utility of this compound and its derivatives has found a more profound application in the realm of targeted protein degradation. In this paradigm, these molecules function not as tethers for cytotoxic payloads, but as critical components for hijacking the cell's own protein disposal machinery. Specifically, benzamide-type structures have been identified as effective ligands for Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[1] By binding to CRBN, these ligands enable the recruitment of this E3 ligase to a target protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism is the cornerstone of PROTAC technology.[1]

The efficacy of a PROTAC is critically dependent on the affinity and physicochemical properties of its CRBN ligand. The benzamide scaffold has emerged as a promising alternative to the more established immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[2][3] Research into benzamide-type CRBN binders aims to optimize their stability, on-target affinity, and selectivity, while minimizing the off-target effects associated with traditional IMiDs.[2][4]

Comparative Analysis of CRBN Ligand Performance

The selection of a CRBN ligand is a crucial step in PROTAC design, influencing the overall efficacy and pharmacological profile of the degrader.[5] Key performance indicators include binding affinity to CRBN and the efficiency of target protein degradation.

Quantitative Data on CRBN Ligand Binding Affinity

The binding affinity of a ligand to CRBN is a primary determinant of its ability to form a stable ternary complex (Target Protein - PROTAC - E3 Ligase). This is often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).

Ligand ClassSpecific CompoundCRBN Binding Affinity (IC50/Kd)Key Characteristics
Benzamide Derivatives Fluorinated BenzamideLower IC50 values compared to non-halogenated counterparts[3]Increased binding affinity, potentially due to favorable intramolecular interactions.[2]
Non-phthalimide BenzamideVaries based on substitution (e.g., 74 ± 14 nM for 8c)[2]Designed to improve chemical stability and reduce neosubstrate degradation compared to IMiDs.[2][4]
IMiD-based Ligands Thalidomide~250 nM (Kd)[5]The foundational CRBN ligand; its derivatives are widely used in PROTAC synthesis.[5]
LenalidomideHigher affinity than thalidomideMore efficient at inducing degradation of certain neosubstrates compared to thalidomide.
PomalidomideHigher affinity than thalidomide and lenalidomidePotent inducer of neosubstrate degradation.
IberdomideHigh affinityA newer generation IMiD with potent activity.
Quantitative Data on Target Protein Degradation

The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein. This is typically expressed as the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

PROTAC ComponentTarget ProteinDC50DmaxNotes
Benzamide-based PROTAC BRD4Potent degradation (specific values vary with linker and target binder)HighCan outperform previously described reference PROTACs.[4]
Pomalidomide-based PROTAC (e.g., ARV-825) BRD4Effective in nanomolar rangeHighA well-characterized BRD4 degrader.[6]
Thalidomide-based PROTAC VariesGenerally higher DC50 compared to pomalidomide-based PROTACsVariesThe choice of linker and target ligand significantly impacts performance.[5]

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating novel CRBN ligands.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds CRBN CRBN (E3 Ligase) PROTAC->CRBN Ub Ubiquitin POI_bound POI Ub->POI_bound Proteasome Proteasome Proteasome->Degraded Peptides PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Ubiquitinated POI CRBN_bound CRBN PROTAC_bound->CRBN_bound CRBN_bound->POI_bound Ubiquitination POI_ub->Proteasome Degradation

Caption: Mechanism of action for a PROTAC, inducing proximity between a target protein and the CRBN E3 ligase.

Experimental_Workflow Workflow for Evaluating Novel CRBN Ligands cluster_design Design & Synthesis cluster_biochemical Biochemical & Biophysical Assays cluster_cellular Cell-based Assays synthesis Synthesis of Benzamide Derivatives binding_assay CRBN Binding Assay (e.g., MST, FP) synthesis->binding_assay physicochem Physicochemical Property Analysis (Solubility, Stability) synthesis->physicochem protac_synthesis PROTAC Synthesis binding_assay->protac_synthesis degradation_assay Target Protein Degradation Assay (Western Blot, In-Cell ELISA) protac_synthesis->degradation_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) degradation_assay->cytotoxicity_assay

Caption: A typical experimental workflow for the evaluation of novel CRBN ligands for PROTAC development.

Experimental Protocols

Accurate comparative analysis relies on standardized experimental protocols. Below are outlines for key experiments in the evaluation of CRBN ligands and PROTACs.

CRBN Binding Assay (MicroScale Thermophoresis - MST)

Objective: To determine the binding affinity of a ligand to the CRBN protein.

Methodology:

  • Protein Labeling: A fluorescently labeled CRBN protein is used.

  • Ligand Titration: A serial dilution of the test compound (e.g., a benzamide derivative) is prepared.

  • Incubation: The labeled CRBN is mixed with each concentration of the test compound and incubated to reach binding equilibrium.

  • MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the fluorescently labeled CRBN is measured in a temperature gradient.

  • Data Analysis: Changes in thermophoresis upon ligand binding are plotted against the ligand concentration to determine the dissociation constant (Kd) or IC50 value.[2]

Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines expressing the target protein are cultured and treated with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

  • Immunoblotting: The membrane is probed with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to a vehicle-treated control.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a PROTAC on the viability of cancer cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTAC or control compounds.

  • Incubation: The plate is incubated for a period that allows for protein degradation and subsequent effects on cell viability (typically 72-120 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Conclusion

The development of targeted therapies is a dynamic field, with new modalities like PROTACs offering novel avenues for treating diseases that are refractory to traditional inhibitors. While this compound itself is not a conventional linker in the ADC sense, its core structure has provided a fertile ground for the discovery of novel, non-IMiD CRBN ligands. These benzamide-based ligands demonstrate competitive binding affinities and can be incorporated into highly potent PROTACs. Their improved chemical stability and potentially more selective neosubstrate degradation profiles make them an attractive area of research for the next generation of targeted protein degraders. The continued comparative analysis of these and other novel E3 ligase ligands will be essential for advancing the field of targeted protein degradation and bringing new therapeutic options to patients.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Amino-N-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro potency and in vivo efficacy of various 4-amino-N-methylbenzamide derivatives. The data presented herein is collated from peer-reviewed scientific literature to facilitate an objective evaluation of these potential therapeutic agents. Detailed experimental protocols for key assays are provided to support the reproducibility and further investigation of these findings.

The this compound scaffold is a key pharmacophore in the development of novel therapeutics, particularly in oncology. Derivatives of this structure have shown significant activity as inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), two crucial classes of enzymes involved in epigenetic regulation.[1] This guide will focus on the correlation between the in vitro activity and in vivo efficacy of these compounds in relevant cancer models.

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for representative this compound derivatives, providing a clear comparison of their biological performance.

Table 1: In Vitro Potency and Cytotoxicity of Benzamide Derivatives

Compound Name/IDTarget/AssayIn Vitro Potency (IC50)Cytotoxicity (CC50)Cell Line
MS-275 (Entinostat)HDAC10.51 µM>10 µMHeLa
4-Amino-N-(2'-aminophenyl)-benzamideNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
SGI-1027 AnalogueDNMT16 µMNot SpecifiedHCT116
SGI-1027 AnalogueDNMT3A0.9 µMNot SpecifiedKG-1
4-Methylbenzamide Derivative 7Bcr-Abl2.27 µMNot SpecifiedK562
4-Methylbenzamide Derivative 10Bcr-Abl2.53 µMNot SpecifiedK562

Table 2: In Vivo Efficacy of Benzamide Derivatives in Xenograft Models

Compound Name/IDIn Vivo ModelDosing RegimenTumor Growth Inhibition (%)Notes
MS-275 (Entinostat)Human Tumor XenograftsNot SpecifiedSignificant antitumor activity
4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734)Intratibial OsteosarcomaNot SpecifiedHigh growth-inhibiting efficacyPreferentially active in slowly growing tumors.[1]
4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734)MNU-induced Mammary CarcinomaNot SpecifiedHigh growth-inhibiting efficacyPreferentially active in slowly growing tumors.[1]
4-Amino-N-(2'-aminophenyl)-benzamide (GOE1734)AMMN-induced Colorectal AdenocarcinomaNot SpecifiedHigh growth-inhibiting efficacyPreferentially active in slowly growing tumors.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by these compounds and a general workflow for their evaluation.

HDAC_Inhibition_Pathway This compound\nDerivative (HDACi) This compound Derivative (HDACi) HDAC HDAC This compound\nDerivative (HDACi)->HDAC Inhibits Histone Acetylation Histone Acetylation HDAC->Histone Acetylation Decreases Chromatin Relaxation Chromatin Relaxation Histone Acetylation->Chromatin Relaxation Promotes Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Allows Tumor Suppressor Genes\n(e.g., p21, p53) Tumor Suppressor Genes (e.g., p21, p53) Gene Transcription->Tumor Suppressor Genes\n(e.g., p21, p53) Activates Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes\n(e.g., p21, p53)->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes\n(e.g., p21, p53)->Apoptosis

Caption: HDAC Inhibition Pathway.

DNMT_Inhibition_Pathway cluster_prevention This compound\nDerivative (DNMTi) This compound Derivative (DNMTi) DNMT DNMT This compound\nDerivative (DNMTi)->DNMT DNA Methylation DNA Methylation This compound\nDerivative (DNMTi)->DNA Methylation Prevents Re-expression of TSGs Re-expression of TSGs This compound\nDerivative (DNMTi)->Re-expression of TSGs Leads to DNMT->DNA Methylation Catalyzes Gene Silencing Gene Silencing DNA Methylation->Gene Silencing Leads to Tumor Suppressor Genes Tumor Suppressor Genes Gene Silencing->Tumor Suppressor Genes Affects Anti-tumor Effects Anti-tumor Effects Re-expression of TSGs->Anti-tumor Effects

Caption: DNMT Inhibition Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound Synthesis Compound Synthesis Biochemical Assays\n(HDAC/DNMT Inhibition) Biochemical Assays (HDAC/DNMT Inhibition) Compound Synthesis->Biochemical Assays\n(HDAC/DNMT Inhibition) Cell-based Assays\n(Cytotoxicity, Apoptosis) Cell-based Assays (Cytotoxicity, Apoptosis) Biochemical Assays\n(HDAC/DNMT Inhibition)->Cell-based Assays\n(Cytotoxicity, Apoptosis) Lead Compound Selection Lead Compound Selection Cell-based Assays\n(Cytotoxicity, Apoptosis)->Lead Compound Selection Xenograft Model Establishment Xenograft Model Establishment Lead Compound Selection->Xenograft Model Establishment Treatment Administration Treatment Administration Xenograft Model Establishment->Treatment Administration Efficacy Assessment\n(Tumor Growth, Survival) Efficacy Assessment (Tumor Growth, Survival) Treatment Administration->Efficacy Assessment\n(Tumor Growth, Survival) Pharmacokinetic/Pharmacodynamic\nAnalysis Pharmacokinetic/Pharmacodynamic Analysis Efficacy Assessment\n(Tumor Growth, Survival)->Pharmacokinetic/Pharmacodynamic\nAnalysis Data Analysis & Correlation Data Analysis & Correlation Pharmacokinetic/Pharmacodynamic\nAnalysis->Data Analysis & Correlation

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

In Vitro HDAC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific histone deacetylase enzyme.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., trypsin and Trichostatin A in assay buffer)

  • Test compound and reference inhibitor (e.g., Trichostatin A)

  • 384-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • Add the HDAC enzyme to each well of the microplate, followed by the test compound or vehicle control.

  • Incubate the plate at 37°C for a specified pre-incubation period.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for the desired reaction time.

  • Stop the reaction by adding the developer solution. This step also serves to generate the fluorescent signal from the deacetylated substrate.

  • Read the fluorescence intensity on a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of a test compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound and vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Culture the human cancer cells to the desired number.

  • Harvest the cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor take rate.

  • Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the animals as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-amino-N-methylbenzamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic methodologies for the production of 4-amino-N-methylbenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. The efficiency and practicality of each method are evaluated based on reaction yield, purity of the final product, and the nature of the experimental protocols.

Method 1: Reduction of N-methyl-4-nitrobenzamide

This classical approach involves the initial synthesis of N-methyl-4-nitrobenzamide followed by the reduction of the nitro group to an amine. This method is reliable and often results in high yields.

Experimental Protocol:

Step 1: Synthesis of N-methyl-4-nitrobenzamide

  • In a reaction vessel, 4-nitrobenzoyl chloride (1.0 equivalent) is dissolved in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • The solution is cooled to 0-5 °C using an ice bath.

  • A solution of methylamine (1.1 to 1.5 equivalents), either as an aqueous solution or as a gas dissolved in a solvent, is added dropwise to the cooled solution of 4-nitrobenzoyl chloride while stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acid chloride and hydrochloric acid byproduct.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-methyl-4-nitrobenzamide.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of N-methyl-4-nitrobenzamide to this compound

  • N-methyl-4-nitrobenzamide (1.0 equivalent) is dissolved in a solvent mixture, typically ethanol or methanol and water.

  • A reducing agent is added to the solution. Common reducing systems include:

    • Catalytic Hydrogenation: Palladium on carbon (Pd/C, 5-10 mol%) is added, and the mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • Chemical Reduction: Zinc powder (4-5 equivalents) and ammonium chloride (4-5 equivalents) are added portion-wise.

  • The reaction is stirred vigorously at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • If using chemical reduction, the reaction mixture is filtered to remove inorganic salts.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The resulting residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.

Method 2: Direct Amidation of 4-aminobenzoic acid

This method involves the direct coupling of 4-aminobenzoic acid with methylamine using a peptide coupling reagent. This approach can be more atom-economical and may involve milder reaction conditions.

Experimental Protocol:
  • To a stirred solution of 4-aminobenzoic acid (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), is added a coupling reagent and an activator. Common combinations include:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 equivalents) and 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents).

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.2 equivalents).

  • A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents), is added to the mixture.

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Methylamine, typically as a solution in THF or as a hydrochloride salt, (1.1-1.5 equivalents) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-12 hours, with progress monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

ParameterMethod 1: Reduction of N-methyl-4-nitrobenzamideMethod 2: Direct Amidation of 4-aminobenzoic acid
Starting Materials 4-nitrobenzoyl chloride, Methylamine4-aminobenzoic acid, Methylamine, Coupling Reagents
Key Reagents Pd/C and H₂ or Zn/NH₄ClEDC/HOBt or HATU, DIPEA
Typical Yield 85-95%70-90%
Typical Purity >98% (after recrystallization)>97% (after chromatography)
Reaction Time 4-24 hours2-12 hours
Temperature Room Temperature to mild heatingRoom Temperature
Purification Method RecrystallizationColumn Chromatography

Methodology Comparison

  • Method 1 (Reduction) generally provides higher yields and the product can often be purified by simple recrystallization, which is advantageous for large-scale synthesis. However, it involves the use of a nitro intermediate, which can be hazardous, and the reduction step, especially with catalytic hydrogenation, requires specialized equipment.

  • Method 2 (Direct Amidation) utilizes milder conditions and can be faster. It avoids the use of energetic nitro compounds. However, the coupling reagents can be expensive, and the purification of the final product often requires column chromatography, which may be less scalable. The choice of coupling reagent is critical to optimize the yield and minimize side reactions.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for both synthetic methods and the role of a similar benzamide scaffold in a biological signaling pathway.

Synthetic Workflow: Method 1 (Reduction) start 4-Nitrobenzoyl Chloride + Methylamine step1 Amidation in DCM start->step1 intermediate N-methyl-4-nitrobenzamide step1->intermediate step2 Reduction (e.g., Pd/C, H₂) intermediate->step2 product This compound step2->product purification Recrystallization product->purification final_product Pure Product purification->final_product

Synthetic Workflow for Method 1

Synthetic Workflow: Method 2 (Direct Amidation) start 4-Aminobenzoic Acid + Methylamine step1 Activation with Coupling Reagent (e.g., HATU) start->step1 step2 Amide Bond Formation step1->step2 product Crude this compound step2->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Synthetic Workflow for Method 2

While this compound is primarily a synthetic intermediate, its structural motif is a key component in various biologically active molecules. For instance, the related compound, 4-amino-2-fluoro-N-methylbenzamide, is a crucial intermediate in the synthesis of Enzalutamide, a potent androgen receptor (AR) antagonist used in the treatment of prostate cancer. The following diagram illustrates the mechanism of AR signaling and its inhibition by Enzalutamide.

Androgen Receptor Signaling Pathway Inhibition cluster_cell Prostate Cancer Cell Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex AR->AR_Androgen Binding Enzalutamide Enzalutamide (derived from a benzamide scaffold) Enzalutamide->AR Inhibits Binding Translocation Nuclear Translocation Enzalutamide->Translocation Inhibits DNA_Binding DNA Binding Enzalutamide->DNA_Binding Inhibits AR_Androgen->Translocation Translocation->DNA_Binding Gene_Expression Gene Expression (Cell Growth, Proliferation) DNA_Binding->Gene_Expression

Role of Benzamide Scaffold in AR Inhibition

This guide provides a foundational comparison to aid researchers in selecting the most appropriate synthetic route for this compound based on their specific needs, scale, and available resources.

Assessing the Selectivity of FTO Inhibitors Based on the 4-amino-N-methylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fat mass and obesity-associated protein (FTO) is an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that plays a crucial role in epigenetic regulation through the demethylation of N6-methyladenosine (m6A) in mRNA. Its association with various diseases, including cancer, has made it a prime target for therapeutic inhibitor development. A significant challenge in this endeavor is achieving selectivity for FTO over other human 2OG oxygenases due to structural similarities in their active sites. This guide provides a comparative analysis of FTO inhibitors built on the 4-amino-N-methylbenzamide scaffold, focusing on their selectivity profile with supporting experimental data.

Comparative Analysis of Inhibitor Selectivity

Recent structure-based drug design efforts have led to the development of potent FTO inhibitors. A notable series of compounds utilizes a this compound moiety to achieve specific interactions within the FTO active site. Below is a summary of the inhibitory potency (IC50) of two such compounds, 14h (a N-methyl amide derivative) and 14i (a N,N-dimethyl amide derivative), against FTO and a panel of other human 2OG oxygenases.

CompoundFTO (100 nM) IC50 (µM) [a]PHD2 (50 nM) IC50 (µM) [c]FIH (100 nM) IC50 (µM) [c]KDM4A (20 nM) IC50 (µM) [c]KDM5C (100 nM) IC50 (µM) [c]KDM6B (20 nM) IC50 (µM) [c]
14h 0.4359.8>100>100>100>100
14i 1.4>100>100>100>100>100

[a] IC50 values determined by Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) based assay. [c] IC50 values determined by a histone demethylase luminescence-based AlphaScreen assay.

The data clearly indicates that both compounds exhibit high selectivity for FTO. Compound 14h shows a potent FTO inhibition with an IC50 of 430 nM and demonstrates significant selectivity over other tested 2OG oxygenases, with IC50 values in the high micromolar or greater range. Compound 14i also maintains high selectivity, albeit with a slightly reduced potency against FTO (IC50 of 1.4 µM).

Experimental Protocols

The determination of inhibitor selectivity relies on robust and sensitive biochemical assays. The following are detailed methodologies for the key experiments cited.

LC-MS-Based FTO Demethylation Assay

This assay is employed for the initial screening of FTO inhibitors.

  • Reaction Mixture Preparation: A 50 μL reaction mixture is prepared containing the following final concentrations:

    • Recombinant human FTO protein: 1.2 μM

    • 5-mer m6A RNA oligonucleotide substrate

    • 2-oxoglutarate (2OG)

    • L-ascorbate

    • Diammonium iron(II) sulfate

    • Test compound (or DMSO for control)

    • Reaction Buffer (e.g., 50 mM MES, pH 6.3)

  • Incubation: The reaction mixture is incubated at room temperature for 1 hour.

  • Quenching: The reaction is stopped by the addition of methanol (50 μL).

  • Protein Precipitation: The mixture is centrifuged to precipitate the protein.

  • Analysis: The supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the demethylated product.

Solid-Phase Extraction coupled to Mass Spectrometry (SPE-MS) Assay

This is a more sensitive assay that allows for the use of lower FTO concentrations, which is crucial for determining the IC50 of potent inhibitors.

  • Reaction Setup:

    • FTO concentration: 100 nM

    • Substrate: 15-mer m6A-containing RNA oligonucleotide

  • Assay Principle: Instead of monitoring demethylation, this assay quantifies the formation of the hydroxylated intermediate (hydroxymethyladenine, hm6A), which is a stable product of the FTO-catalyzed reaction.

  • Solid-Phase Extraction (SPE): After the enzymatic reaction, the sample is loaded onto an SPE column to separate the oligonucleotide from other reaction components.

    • Conditioning: The SPE column is activated with a strong organic solvent (e.g., methanol).

    • Equilibration: The column is equilibrated with a buffer matching the sample matrix.

    • Sample Loading: The reaction mixture is loaded onto the column.

    • Washing: The column is washed to remove unbound components and interferences.

    • Elution: The oligonucleotide product is eluted from the column.

  • Mass Spectrometry (MS) Analysis: The eluate is analyzed by MS to quantify the amount of the hydroxylated product.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Experimental and Signaling Pathways

To further elucidate the context of FTO inhibition, the following diagrams illustrate a typical experimental workflow for assessing inhibitor selectivity and a key signaling pathway modulated by FTO.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies A Initial Screening (LC-MS Assay) B Determine IC50 for FTO A->B C Selectivity Profiling (Against other 2OG oxygenases) B->C D Sensitive IC50 Determination (SPE-MS Assay for potent inhibitors) B->D E Cellular Thermal Shift Assay (CETSA) (Target Engagement) C->E D->E F m6A Quantification (Dot Blot or LC-MS) E->F G Phenotypic Assays (e.g., Proliferation, Apoptosis) F->G H Xenograft Models G->H I Pharmacokinetics/Pharmacodynamics H->I

Workflow for FTO Inhibitor Selectivity Assessment

FTO has been shown to modulate several key cellular signaling pathways. The Wnt signaling pathway, which is crucial for cell proliferation and differentiation, is one such pathway.

Wnt_Signaling FTO FTO m6A m6A on mRNA FTO->m6A demethylates Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP6 Receptor Wnt_Ligand->Frizzled_LRP binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled activates Destruction_Complex β-catenin Destruction Complex Dishevelled->Destruction_Complex inhibits beta_catenin_cyto β-catenin (cytoplasm) Destruction_Complex->beta_catenin_cyto leads to degradation of beta_catenin_nuc β-catenin (nucleus) beta_catenin_cyto->beta_catenin_nuc translocates to TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds to Target_Genes Wnt Target Gene Expression TCF_LEF->Target_Genes activates

FTO Modulation of the Canonical Wnt Signaling Pathway

Safety Operating Guide

Proper Disposal of 4-amino-N-methylbenzamide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the proper disposal of 4-amino-N-methylbenzamide, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling and disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to mitigate exposure risks.

Hazard CategoryGHS Classification
Acute Toxicity, OralCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/IrritationCategory 2[1]
Specific Target Organ ToxicityMay cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields or goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing.

  • Respiratory Protection: If ventilation is inadequate or dust is generated, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1] The following protocol outlines the necessary steps for waste collection, storage, and disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect waste this compound powder and any contaminated disposable materials (e.g., weighing papers, gloves, pipette tips) in a designated, leak-proof, and sealable container.

  • Liquid Waste (Solutions): If the compound is in a solution, collect it in a compatible, leak-proof container with a secure cap.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Labeling and Storage:

  • Labeling: Clearly label the waste container with "Waste this compound" and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The container should be kept tightly closed.[1]

3. Spill and Contamination Cleanup:

  • Minor Spills (Dry): For small spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.

  • Contaminated Surfaces: Decontaminate surfaces with an appropriate solvent, followed by washing with soap and water.

  • Contaminated Clothing: Remove and launder contaminated clothing before reuse.[1]

4. Final Disposal:

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Regulatory Compliance: Ensure that all disposal activities are in accordance with local, state, and federal regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Interim Storage cluster_3 Final Disposal start Generate 4-amino-N- methylbenzamide Waste is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a labeled, sealed container for solids is_solid->collect_solid Solid collect_liquid Collect in a labeled, leak-proof container for liquids is_solid->collect_liquid Liquid store Store in designated hazardous waste area collect_solid->store collect_liquid->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal Dispose via authorized hazardous waste vendor contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-amino-N-methylbenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, logistical, and operational information for the handling and disposal of 4-amino-N-methylbenzamide, a chemical compound used in various research and development applications. Adherence to these protocols is paramount for ensuring a safe laboratory environment and mitigating potential risks to researchers, scientists, and drug development professionals.

Hazard Identification and Safety Precautions:

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

PropertyValueReference
CAS Number 6274-22-2[1]
Molecular Formula C8H10N2O[1]
Molecular Weight 150.18 g/mol
Appearance White to light yellow to light orange powder to crystal[2]
Melting Point 178.0 to 184.0 °C[2]
Purity >98.0%[2]

Hazard Statements: H302, H315, H319, H335[1]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364, P403+P233, P405, P501[1]

Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.[3]

  • Eye Wash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against exposure.

Protection LevelEquipmentPurpose
Eye and Face Protection Chemical splash goggles and face shieldGoggles protect against splashes; a face shield offers broader protection.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[3]
Body Protection Flame-resistant laboratory coatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[3]
Respiratory Protection NIOSH-approved respiratorRequired when working outside a fume hood or if engineering controls are insufficient.[3]
Step-by-Step Handling Protocol
  • Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Don all required PPE before entering the handling area.

  • Weighing:

    • Weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to avoid generating dust.[1]

  • Dissolving:

    • If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • During Use:

    • Avoid all personal contact, including inhalation.[1]

    • Do not eat, drink, or smoke when using this product.[1]

    • Keep the container tightly closed when not in use.[1]

  • After Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Contaminated clothing should be removed and laundered before reuse.[1]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with fresh running water for at least 15 minutes, keeping eyelids open. Seek medical attention without delay.[1]

  • Skin Contact: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[1]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1]

  • Ingestion: Rinse mouth and immediately give a glass of water. Contact a poison control center or doctor if you feel unwell.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid waste, including contaminated consumables like weighing paper and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.

  • General Guidelines:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

    • Do not mix with incompatible waste streams.[5]

    • Store waste in a designated and secure satellite accumulation area.[5]

    • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1]

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the procedural workflows for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal prep_start Start: Receive Chemical risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh Weigh Solid don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands

Caption: Operational Workflow for Handling this compound.

G Emergency Response for this compound Exposure action action exposure Exposure Event eye_contact Eye Contact? exposure->eye_contact skin_contact Skin Contact? eye_contact->skin_contact No flush_eyes Flush eyes for 15 mins eye_contact->flush_eyes Yes inhalation Inhalation? skin_contact->inhalation No wash_skin Wash skin with soap & water skin_contact->wash_skin Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to fresh air inhalation->fresh_air Yes rinse_mouth Rinse mouth, give water ingestion->rinse_mouth Yes seek_medical Seek Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Decision Tree.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-N-methylbenzamide
Reactant of Route 2
4-amino-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.